(-)-Dipivaloyl-L-tartaric Acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHJEZDFEHUYCR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (-)-Dipivaloyl-L-tartaric Acid
CAS Number: 65259-81-6
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-Dipivaloyl-L-tartaric Acid, a pivotal chiral resolving agent and building block in modern organic synthesis. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and describes its primary application in the resolution of racemic mixtures, a critical step in the development of enantiomerically pure pharmaceuticals.
Core Properties and Specifications
This compound, also known as (-)-O,O′-Di-pivaloyl-L-tartaric acid or (-)-DPTA, is a white to light yellow crystalline powder.[1][2] Its utility in asymmetric synthesis stems from its rigid structure and the presence of two carboxylic acid functionalities, which allow for the formation of diastereomeric salts with racemic bases.
Physicochemical Data
| Property | Value | References |
| CAS Number | 65259-81-6 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₂O₈ | [1][3][4] |
| Molecular Weight | 318.32 g/mol | [1][3][4] |
| Melting Point | 127-132 °C | [5][6] |
| Optical Activity | [α]20/D ≈ -23.5° (c=1.7 in dioxane) | [5][6] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; insoluble in cold water. | [2] |
| Purity | Typically ≥98.0% | [3][5] |
Structural Information
| Parameter | Representation |
| SMILES String | CC(C)(C)C(=O)O--INVALID-LINK--C(C)(C)C)C(O)=O">C@HC(O)=O |
| InChI Key | UFHJEZDFEHUYCR-HTQZYQBOSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding anhydride followed by hydrolysis.[1][2]
Experimental Protocol
Step 1: Synthesis of (-)-Dipivaloyl-L-tartaric Anhydride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine L-(+)-tartaric acid (1 equivalent) and pivaloyl chloride (2.5-3 equivalents).
-
Heat the reaction mixture to 120-140 °C with continuous stirring for approximately 4 hours. The mixture will become thick.
-
Allow the reaction mixture to cool to room temperature. The crude anhydride is obtained as a solid.
Step 2: Hydrolysis to this compound
-
Carefully add the crude anhydride to water.
-
Heat the mixture to reflux to facilitate hydrolysis of the anhydride to the diacid.
-
After hydrolysis is complete (can be monitored by TLC), cool the solution to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the product in a vacuum oven over a desiccant such as P₂O₅. The final product's purity can be assessed by ¹H NMR and its optical rotation.[1]
Caption: Workflow for the synthesis of this compound.
Application in Chiral Resolution
A primary application of this compound is in the resolution of racemic mixtures, particularly of amines, through the formation of diastereomeric salts.[7] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[8][9]
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a general procedure for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof). In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. An exothermic reaction may be observed, and a precipitate may begin to form.
-
Crystallization: Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the complete formation of the less soluble diastereomeric salt. The flask can then be cooled in an ice bath to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine.
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis: The enantiomeric excess (e.e.) of the resolved amine can be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Caption: General workflow for the chiral resolution of a racemic amine.
Signaling Pathways and Logical Relationships
In the context of its primary application, this compound does not directly participate in biological signaling pathways. Instead, its significance lies in the logical pathway of drug development, where the separation of enantiomers is a critical step. Many drugs exhibit stereospecific interactions with biological targets, meaning that one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. The use of chiral resolving agents like this compound is therefore essential for the production of single-enantiomer drugs, leading to improved therapeutic outcomes.
Caption: Role of chiral resolution in the drug development process.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 65259-81-6 [chemicalbook.com]
- 3. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. (-)-O,O′-二特戊酰基-L-酒石酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (-)-Dipivaloyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of (-)-Dipivaloyl-L-tartaric acid, a pivotal chiral resolving agent in the pharmaceutical and fine chemical industries. This document details the spectroscopic and crystallographic data that define its molecular architecture, outlines the experimental protocols for its synthesis and application in chiral resolution, and presents visual workflows to illustrate key processes.
Introduction
This compound, systematically named (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of naturally occurring L-tartaric acid.[1] Its efficacy as a chiral resolving agent stems from its well-defined stereochemistry and the presence of bulky pivaloyl groups, which create a sterically demanding chiral environment. This allows for the effective separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling and application.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₈ |
| Molecular Weight | 318.32 g/mol [1] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 127-132 °C |
| Optical Rotation | [α]²⁰/D = -23.5±1°, c = 1.7% in dioxane |
| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; insoluble in cold water.[1] |
| CAS Number | 65259-81-6 |
Structure Elucidation
The precise three-dimensional structure of this compound is confirmed through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the eighteen protons of the two equivalent tert-butyl groups. The two methine protons on the tartaric acid backbone would appear as a singlet due to their chemical and magnetic equivalence. The two carboxylic acid protons would be observed as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbons of the tert-butyl groups, the methine carbons of the tartaric acid backbone, and the methyl carbons of the pivaloyl groups. A 13C NMR spectrum for the enantiomeric (+)-Dipivaloyl-D-tartaric acid is available and can be used as a reference for the expected chemical shifts.
Crystallographic Analysis
Detailed single-crystal X-ray diffraction data for this compound is not readily found in the public domain. However, the crystal structure of its parent compound, L-tartaric acid, has been extensively studied and reveals a monoclinic crystal system with the space group P2₁. It is anticipated that the introduction of the bulky pivaloyl groups would significantly alter the crystal packing, but the core stereochemical configuration of the tartaric acid backbone would be maintained.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the acylation of L-tartaric acid with pivaloyl chloride, followed by the hydrolysis of the resulting anhydride.
Materials:
-
L-(+)-Tartaric acid
-
Pivaloyl chloride
-
Toluene (or other suitable solvent)
-
Water
-
Sodium Hydroxide (for workup)
-
Hydrochloric Acid (for workup)
-
Anhydrous Magnesium Sulfate (or other drying agent)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Anhydride Formation: A mixture of L-(+)-tartaric acid and pivaloyl chloride is heated at 120-140 °C for approximately 4 hours.[1] This step can also be performed in a high-boiling solvent like xylene to prevent solidification of the reaction mixture and facilitate purification.
-
Hydrolysis: The resulting O,O'-dipivaloyl-L-tartaric anhydride is then hydrolyzed by heating with water. For a similar compound, O,O'-di-p-toluoyl-L-tartaric anhydride, this is achieved by stirring with water and a small amount of toluene at 90-95 °C for 1 hour.
-
Crystallization: The reaction mixture is cooled to induce crystallization. Seeding with a small crystal of the desired product may be necessary.
-
Workup and Purification: The crude product is collected by filtration. It can be further purified by recrystallization from a suitable solvent system. The anhydrous solid can be stored at room temperature in the absence of moisture. It is recoverable from a basic solution (e.g., 10% aqueous NaHCO₃) by acidification with HCl.[1]
Chiral Resolution of a Racemic Amine
This compound is employed to resolve racemic mixtures of amines through the formation of diastereomeric salts with differing solubilities.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, or a mixture of solvents)
-
Base (e.g., NaOH or KOH solution) for liberation of the free amine
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Diastereomeric Salt Formation: The racemic amine and a molar equivalent (or a fraction thereof) of this compound are dissolved in a minimal amount of a suitable hot solvent.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomer: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is dissolved in water, and a base is added to liberate the free amine.
-
Extraction and Isolation: The free amine is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the enantiomerically enriched amine. The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral HPLC or by measuring its specific rotation.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Synthesis of this compound.
Caption: Chiral Resolution Workflow.
Conclusion
The structure of this compound, a cornerstone of chiral resolution, is well-established through fundamental chemical principles and would be definitively confirmed by detailed spectroscopic and crystallographic analysis. The protocols provided herein offer a practical guide for its synthesis and application in the separation of enantiomers. The continued use of this and similar chiral resolving agents underscores their importance in the production of single-enantiomer drugs and other high-value chemical products.
References
physical properties of (-)-Dipivaloyl-L-tartaric Acid
An In-depth Technical Guide to the Physical Properties of (-)-Dipivaloyl-L-tartaric Acid
Introduction
This compound, also known as (-)-O,O'-Dipivaloyl-L-tartaric acid or (-)-DPTA, is a chiral building block widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its IUPAC name is (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[2] Derived from the naturally occurring L-tartaric acid, this compound's well-defined stereochemistry and bulky pivaloyl groups make it highly effective as a chiral auxiliary and resolving agent in asymmetric synthesis.[2][3] It is recognized for its ability to enhance the solubility and stability of various active ingredients, making it a valuable component in drug formulation.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and essential safety information for researchers and drug development professionals.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its application in organic synthesis and materials science.
| Property | Value | Source(s) |
| CAS Number | 65259-81-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₂O₈ | [1][2][4] |
| Molecular Weight | 318.32 g/mol | [1][2][4] |
| Appearance | White to off-white or light yellow crystalline powder.[1][2][3] | [1][2][3] |
| Melting Point | 127 - 152 °C (range from various sources).[1][2][4] | [1][2][4] |
| Optical Rotation | [α]²⁰/D = -23.5±1°, c = 1.7% in dioxane.[4] Another source reports -24° (c=2 in Dioxane).[1][2] | [1][2][4] |
| Solubility | Insoluble in cold water; Soluble in ether (Et₂O), tetrahydrofuran (THF), and aqueous sodium bicarbonate (NaHCO₃) solution.[3] | [3] |
| pKa (Predicted) | 1.68 ± 0.25 | [7] |
| Stability | Hygroscopic; stable under recommended storage conditions.[5] | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
| Technique | Description |
| ¹H NMR | Used to monitor the drying process of the compound to ensure the absence of water and other solvents.[2][3] |
| ¹³C NMR | A ¹³C NMR spectrum is available for structural confirmation.[8] |
| Infrared (IR) | IR spectroscopy is a standard technique for identifying functional groups. Spectra for the related D-enantiomer are available, showing characteristic C=O stretching vibrations.[9][10] |
| Mass Spectrometry | Confirms the molecular weight of the compound. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of the physical properties of this compound.
Synthesis and Purification
A common preparative method involves the hydrolysis of the corresponding anhydride.[3] This anhydride is obtained by heating (2R,3R)-tartaric acid with pivaloyl chloride at 120-140 °C for approximately 4 hours.[3] The resulting this compound is then purified. Drying is a critical step due to its hygroscopic nature and is typically performed over phosphorus pentoxide (P₂O₅) in a vacuum.[3] The completeness of drying is monitored using ¹H NMR spectroscopy and by measuring the optical rotation.[3]
Determination of Melting Point
The melting point is determined using a standard melting point apparatus. A small amount of the dried, crystalline powder is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid. The reported melting point varies across suppliers, with ranges such as 127-132 °C and 147-152 °C.[2][4]
Measurement of Optical Rotation
Optical rotation is a critical measure of enantiomeric purity.[2]
-
Solution Preparation : A solution of known concentration is prepared by dissolving the compound in a specified solvent (e.g., 1.7 g per 100 mL of dioxane).[4]
-
Polarimetry : The measurement is performed using a polarimeter.
-
Standard Conditions : The specific rotation is typically measured at 20 °C using the D-line of a sodium lamp (589 nm).[2][4]
-
Calculation : The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Purity Analysis
The purity of this compound is typically assessed using a combination of techniques:
-
Neutralization Titration : To determine the assay (chemical purity), a known mass of the diacid is titrated with a standardized solution of a strong base. Purity of ≥98.0% is commonly reported.[4]
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is used to determine the enantiomeric excess (optical purity), ensuring it is at least 98.0% ee.
Mandatory Visualization
The following diagram illustrates the logical relationships between the structural features of this compound and its key physical properties.
Caption: Logical flow from molecular structure to key physical properties.
Safety and Handling
According to safety data sheets, this compound is not considered a hazardous substance under the 2012 OSHA Hazard Communication Standard.[5][6] However, standard laboratory safety practices are essential.
-
Personal Protective Equipment : Wear appropriate protective gloves, clothing, and chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[5]
-
Handling : Avoid contact with skin, eyes, and clothing.[5][6] Minimize dust formation and avoid inhalation or ingestion.[5] Ensure adequate ventilation in the handling area.[5]
-
Storage : This compound is hygroscopic.[5][7] It should be stored at room temperature under an inert atmosphere.[5][7] Keep the container tightly closed in a dry and well-ventilated place to protect it from moisture.[5]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[5]
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes.[5]
-
Skin Contact : Wash off immediately with plenty of water.[5]
-
Inhalation : Move the person to fresh air.[5]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward.[5] In all cases of significant exposure or if symptoms persist, seek medical attention.[5]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 65259-81-6 | Benchchem [benchchem.com]
- 3. This compound | 65259-81-6 [chemicalbook.com]
- 4. (-)-O,O -Di-pivaloyl- L -tartaric acid = 98.0 T 65259-81-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. (+)-Dipivaloyl-D-tartaric Acid | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of (-)-Dipivaloyl-L-tartaric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
(-)-Dipivaloyl-L-tartaric acid, a chiral building block, is of significant interest in pharmaceutical and chemical synthesis, primarily for its role as a resolving agent and a chiral auxiliary. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. Understanding and predicting its solubility is paramount for process optimization, including reaction kinetics, purification, and crystal growth. This technical guide provides a comprehensive overview of the known solubility of this compound in organic solvents and details a robust experimental protocol for its quantitative determination.
Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments provide valuable initial guidance for solvent selection.
| Organic Solvent | Qualitative Solubility |
| Diethyl Ether (Et₂O) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Aqueous Sodium Bicarbonate (NaHCO₃) | Soluble[1] |
| Cold Water | Insoluble[1] |
This table summarizes the available qualitative solubility information. For precise quantitative data, experimental determination is necessary.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a solid compound in a given solvent.[2][3] This protocol outlines the steps to quantitatively measure the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Screw-cap vials or small flasks
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches equilibrium. It is advisable to conduct preliminary tests to determine the minimum time required to reach a stable concentration.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials can be beneficial.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Weighing:
-
Record the weight of the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent from the solution. This can be achieved by placing the evaporating dish in a drying oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dry solute.
-
Repeat the drying and weighing process until a constant weight is achieved, indicating complete solvent removal.
-
3. Data Calculation:
-
Mass of the solute (m_solute): (Weight of dish with dry solute) - (Weight of empty dish)
-
Mass of the solvent (m_solvent): (Weight of dish with solution) - (Weight of dish with dry solute)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Solvent Selection for Chiral Resolution
The choice of solvent is a critical parameter in the successful chiral resolution of racemic mixtures using this compound. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts formed between the enantiomers of the target compound and the chiral resolving agent.
The following diagram outlines the logical considerations for selecting an optimal solvent for chiral resolution.
Caption: Logical Workflow for Solvent Screening in Chiral Resolution.
References
synthesis of (-)-Dipivaloyl-L-tartaric Acid from L-tartaric acid.
Synthesis of (-)-Dipivaloyl-L-tartaric Acid: A Technical Guide
Introduction
(-)-O,O'-Dipivaloyl-L-tartaric acid (DPTA), a derivative of the naturally occurring L-tartaric acid, is a highly valuable chiral auxiliary in modern organic synthesis.[1] Its rigid structure and chiral environment make it an effective tool for controlling stereochemistry in a variety of chemical transformations, including asymmetric protonation, C-H amidation reactions, and the synthesis of complex chiral molecules.[2] This technical guide provides an in-depth overview of the synthesis of this compound from L-tartaric acid, detailing the experimental protocol, reaction parameters, and key characterization data for researchers, scientists, and professionals in drug development.
Reaction Scheme
The synthesis is a two-step process involving the acylation of L-tartaric acid with pivaloyl chloride. The reaction proceeds through a cyclic anhydride intermediate, which is subsequently hydrolyzed to yield the final di-acylated product.[3][4][5]
Synthesis Workflow Diagram
The overall workflow for the synthesis of this compound is depicted below. The process begins with the reaction of L-tartaric acid and pivaloyl chloride to form an anhydride, followed by hydrolysis and purification steps to isolate the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
The primary method for synthesizing this compound involves the direct acylation of L-tartaric acid.[4]
Detailed Methodology: Anhydride Formation and Hydrolysis
-
Reaction Setup : In a flask equipped with a reflux condenser and a stirring mechanism, L(+)-Tartaric acid is mixed with an excess of pivaloyl chloride (typically 3 equivalents).[4]
-
Acylation : The reaction mixture is heated to a temperature between 120-140 °C and maintained for approximately 4 hours.[3][4] This step facilitates the formation of the O,O'-dipivaloyl-L-tartaric anhydride.
-
Intermediate Purification (Optional) : After cooling, the unreacted pivaloyl chloride can be removed. This is often achieved by extraction with an aromatic solvent like toluene, where the anhydride is less soluble than the impurities.[4]
-
Hydrolysis : The crude anhydride is then carefully hydrolyzed to yield this compound.[2][3]
-
Product Isolation : The final product is insoluble in cold water, allowing it to be precipitated and collected by filtration.[4]
-
Drying : The collected solid is dried in a vacuum desiccator over a potent drying agent such as phosphorus pentoxide (P₂O₅) to obtain the anhydrous product.[3][4]
-
Purity Verification : The purity of the final compound is confirmed using techniques such as ¹H NMR spectroscopy and by measuring its specific optical rotation.[3][4]
Data Presentation
Table 1: Properties of Key Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| L-(+)-Tartaric Acid | 87-69-4 | C₄H₆O₆ | 150.09 |
| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | 120.58 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65259-81-6 | [2][3] |
| Molecular Formula | C₁₄H₂₂O₈ | [3] |
| Molecular Weight | 318.32 g/mol | [3] |
| Appearance | White to light yellow crystal powder | [2][6] |
| Melting Point | 127-132 °C | [6] |
| Optical Rotation [α]20/D | -23.5±1° (c = 1.7% in dioxane) | [6] |
| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; Insoluble in cold water. | [2] |
Reaction Mechanism Visualization
The following diagram illustrates the chemical transformation from L-tartaric acid to this compound via the anhydride intermediate.
Caption: Reaction mechanism for the synthesis of DPTA.
Conclusion
The synthesis of this compound from L-tartaric acid is a robust and well-established procedure. By carefully controlling reaction conditions, particularly temperature and reaction time, high yields of the desired product can be achieved. Its utility as a chiral auxiliary in asymmetric synthesis underscores the importance of this preparative method for academic research and industrial applications in the pharmaceutical and chemical sectors.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 65259-81-6 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 65259-81-6 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Safeguarding Stability: A Technical Guide to (-)-Dipivaloyl-L-tartaric Acid Storage and Handling
For Immediate Release
[City, State] – [Date] – (-)-Dipivaloyl-L-tartaric acid, a pivotal chiral resolving agent and building block in pharmaceutical and chemical synthesis, demands precise storage and handling to maintain its chemical integrity and enantiomeric purity. This in-depth technical guide provides essential stability data and best-practice protocols for researchers, scientists, and drug development professionals to ensure the long-term viability of this critical reagent.
Core Stability Characteristics
This compound is a white to light brown crystalline solid.[1] Its stability is primarily influenced by moisture and elevated temperatures. The compound is notably hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This underscores the necessity of stringent storage conditions to prevent degradation.
Recommended Storage Conditions
To ensure optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage environment must be dry and well-ventilated, with protection from moisture being paramount.[1] While it can be stored at room temperature in the absence of moisture, refrigeration is a common practice for long-term storage to further minimize any potential thermal degradation.[2]
Impact of Environmental Factors
Moisture and Hydrolysis
The primary degradation pathway initiated by moisture is hydrolysis. The ester linkages of the pivaloyl groups are susceptible to cleavage in the presence of water, which would revert the molecule to L-tartaric acid and pivalic acid. This not only diminishes the purity of the material but also compromises its effectiveness as a chiral resolving agent.
Thermal Stress
Quantitative Stability Data
While extensive quantitative stability studies on this compound are not widely published, the following table summarizes key physical and chemical properties relevant to its stability.
| Parameter | Value | Source |
| Appearance | White to light brown crystalline powder | [1] |
| Melting Point | 127 - 132 °C | [1] |
| Hygroscopicity | Hygroscopic | [1][2] |
| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO3 solution. Insoluble in cold water. | [3] |
| Primary Degradation Pathways | Hydrolysis, Anhydride Formation (thermal) | Inferred from chemical properties |
Experimental Protocols for Stability Assessment
To ensure the quality and stability of this compound, a series of analytical tests can be performed. The following are detailed methodologies for key experiments.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies, as recommended by ICH guidelines, involve subjecting the compound to a variety of stress conditions.[5][6]
Objective: To identify likely degradants, understand degradation pathways, and develop a stability-indicating analytical method.
General Protocol:
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 70°C) for an extended period.
-
Photostability: Expose the solid and a solution of the sample to a light source with a combined visible and UV output, as per ICH Q1B guidelines.[7][8] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
Samples from each stress condition should be analyzed by a suitable stability-indicating method, such as HPLC.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug substance from any degradation products, allowing for accurate quantification of purity and degradation.
Example HPLC Method Parameters (based on tartaric acid analysis): [9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 2.6) and a suitable organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 30°C.
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.
Hygroscopicity Testing
Given the hygroscopic nature of the compound, a quantitative assessment of its moisture uptake is important.
Protocol using Gravimetric Sorption Analysis (GSA): [10]
-
Place a pre-weighed sample of this compound in a dynamic vapor sorption (DVS) instrument.
-
Expose the sample to a series of increasing relative humidity (RH) levels (e.g., from 10% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).
-
Monitor the change in mass of the sample at each RH step until equilibrium is reached.
-
Subsequently, expose the sample to decreasing RH levels to assess desorption behavior.
-
The data will generate a moisture sorption-desorption isotherm, which characterizes the hygroscopic properties of the material.
Visualizing Stability and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.
Caption: Key storage recommendations and stability threats.
Caption: Workflow for forced degradation studies.
Conclusion
The chemical and chiral purity of this compound is critical for its successful application in research and development. By adhering to the stringent storage and handling conditions outlined in this guide, and by implementing robust analytical methods for stability assessment, professionals can ensure the reliability and longevity of this important chemical entity. Proactive stability management is a cornerstone of reproducible and successful scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 65259-81-6 [chemicalbook.com]
- 4. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijnrd.org [ijnrd.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
discovery and history of tartaric acid derivatives
An In-Depth Technical Guide to the Discovery and History of Tartaric Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
Tartaric acid, a seemingly simple dicarboxylic acid, holds a profound significance in the annals of chemical history. Its journey from a crystalline byproduct of winemaking to the cornerstone of stereochemistry is a testament to the meticulous observations and groundbreaking discoveries of pioneering scientists. This technical guide provides a comprehensive exploration of the discovery and history of tartaric acid and its derivatives. It delves into the pivotal experiments that unveiled the concept of molecular chirality, presents key quantitative data in a structured format, and offers detailed reconstructions of the experimental protocols that laid the foundation for modern stereochemistry—a field of paramount importance in contemporary drug development and materials science.
Early Observations and the First Isolation of Tartaric Acid
For centuries, winemakers observed the formation of a crystalline solid, known as "tartar," in fermenting grape juice.[1] This substance, primarily potassium bitartrate, was a well-known byproduct of viticulture, but the chemical nature of its acidic component remained elusive until the latter half of the 18th century.
In 1769, the Swedish chemist Carl Wilhelm Scheele became the first to isolate tartaric acid in its pure form.[1][2] Scheele's work was a landmark in the study of organic acids and provided the foundational material for all subsequent investigations into the unique properties of tartaric acid.
Reconstructed Experimental Protocol: Scheele's Isolation of Tartaric Acid (c. 1769)
Objective: To isolate and purify tartaric acid from crude tartar (potassium bitartrate).
Materials:
-
Crude tartar (argol)
-
Chalk (calcium carbonate, CaCO₃)
-
Sulphuric acid (H₂SO₄)
-
Water
-
Heating apparatus (e.g., furnace)
-
Filtration apparatus (e.g., linen cloth)
-
Reaction vessels (e.g., glass or ceramic)
Procedure:
-
Preparation of Calcium Tartrate: Crude tartar was boiled in water to form a solution. Powdered chalk was then added to the hot solution, leading to the precipitation of insoluble calcium tartrate and the evolution of carbon dioxide gas.
-
Washing and Purification: The precipitated calcium tartrate was collected by filtration and washed thoroughly with water to remove any soluble impurities.
-
Liberation of Tartaric Acid: The purified calcium tartrate was then treated with a stoichiometric amount of sulphuric acid. This reaction resulted in the formation of insoluble calcium sulphate and a solution of free tartaric acid.
-
Final Isolation: The precipitated calcium sulphate was removed by filtration. The remaining aqueous solution of tartaric acid was then concentrated by evaporation, leading to the crystallization of pure tartaric acid.
The Dawn of Stereochemistry: Biot's Discovery of Optical Activity
The next significant chapter in the story of tartaric acid unfolded in 1832 with the work of the French physicist Jean-Baptiste Biot.[3][4] While studying the interaction of various substances with polarized light, Biot made the remarkable discovery that an aqueous solution of tartaric acid, isolated from tartar, could rotate the plane of polarized light.[3][4] This phenomenon, which he termed "optical activity," had been observed in certain crystals like quartz, but its manifestation in a solution suggested that it was an intrinsic property of the molecules themselves.[5][6] Biot also noted that another form of tartaric acid, known as "racemic acid," was optically inactive.[3][4][5]
Reconstructed Experimental Protocol: Biot's Polarimetry of Tartaric Acid (c. 1832)
Objective: To measure the optical rotation of a tartaric acid solution.
Apparatus:
-
A light source (e.g., an oil lamp).
-
A polarizing Nicol prism to create a beam of plane-polarized light.
-
A sample tube to hold the tartaric acid solution.
-
An analyzing Nicol prism mounted on a graduated circular scale to measure the angle of rotation.
Procedure:
-
Baseline Measurement: The two Nicol prisms were aligned so that their polarization axes were crossed, resulting in the extinction of light. The initial angle on the graduated scale was recorded.
-
Sample Measurement: The sample tube was filled with a solution of tartaric acid of a known concentration. The tube was placed between the two Nicol prisms.
-
Angle of Rotation Measurement: Upon insertion of the sample, the light would reappear. The analyzing prism was then rotated until the light was once again extinguished. The new angle on the graduated scale was recorded.
-
Calculation of Specific Rotation: The difference between the initial and final angles represented the observed rotation. Biot established that this rotation was proportional to the concentration of the solution and the path length of the light through it. This relationship is now known as Biot's Law.
Pasteur's Resolution of Racemic Acid and the Birth of Chirality
The enigma of the two forms of tartaric acid—one optically active and the other inactive—persisted until 1848, when a young Louis Pasteur conducted a series of meticulous experiments that would forever change the understanding of molecular structure.[7][8][9] Pasteur observed that upon crystallizing a solution of sodium ammonium tartrate below 28°C, two distinct types of crystals were formed.[9][10] These crystals were mirror images of each other, a property he termed "hemihedral."[11]
With painstaking patience, Pasteur manually separated the two types of crystals using tweezers.[4][8] He then prepared separate solutions of each crystal type and measured their optical activity. To his astonishment, he found that one solution was dextrorotatory (rotated light to the right), identical to the tartaric acid studied by Biot, while the other was levorotatory (rotated light to the left) by an equal magnitude.[4][9] A solution containing an equal mixture of the two was optically inactive, just like the original racemic acid.[8]
This elegant experiment demonstrated for the first time that racemic acid was a mixture of two enantiomers, which he termed "dissymmetric" molecules.[11] This discovery laid the foundation for the concept of chirality and the field of stereochemistry.[4]
Experimental Protocol: Pasteur's Manual Resolution of Sodium Ammonium Tartrate (1848)
Objective: To separate the enantiomeric crystals of sodium ammonium tartrate from a racemic mixture.
Materials:
-
Racemic acid (a mixture of dextro- and levo-tartaric acid)
-
Sodium carbonate (Na₂CO₃)
-
Ammonia (NH₃)
-
Water
-
Microscope or magnifying glass
-
Tweezers
Procedure:
-
Preparation of Sodium Ammonium Tartrate: Racemic acid was neutralized with sodium carbonate and ammonia in an aqueous solution to form sodium ammonium tartrate.
-
Crystallization: The solution was allowed to slowly evaporate at a temperature below 28°C. This resulted in the formation of macroscopic crystals.
-
Manual Separation: Under the magnification of a microscope, the two distinct, hemihedral, mirror-image crystal forms were carefully separated by hand using tweezers.
-
Analysis: The separated crystals were then dissolved in water, and their optical activity was measured using a polarimeter, confirming their equal and opposite rotation of plane-polarized light.
Pasteur's Chemical Resolution (1853)
Recognizing the limitations of manual separation, Pasteur developed a more general method for resolving racemates in 1853. He used a naturally occurring chiral base, such as an alkaloid, to react with the racemic acid. This reaction formed two different diastereomeric salts with different solubilities, which could then be separated by fractional crystallization. This pioneering work in chemical resolution remains a fundamental technique in stereochemistry today.
Quantitative Data of Tartaric Acid Stereoisomers
The distinct physical properties of the different stereoisomers of tartaric acid were crucial for their initial discovery and characterization. The following table summarizes some of the key quantitative data, including values that would have been available to 19th-century chemists.
| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid | DL-(±)-Racemic Acid |
| Melting Point (°C) | 170 - 172[12] | 172 - 174[13] | 165 - 166[13] | 206 - 212[2][14] |
| Specific Rotation ([α]D) | +12° to +15°[5] | -12° to -15°[6] | 0°[15] | 0°[8] |
| Solubility in Water ( g/100 mL at 20°C) | ~133[16] | ~133 | ~125[13] | ~20.6[13] |
Key Tartaric Acid Derivatives: A Historical Perspective
The utility of tartaric acid extends beyond its foundational role in stereochemistry. Several of its derivatives have been known and used for centuries.
-
Potassium Bitartrate (Cream of Tartar): The primary component of tartar, this salt has been used for centuries in baking and food preparation.[17]
-
Potassium Sodium Tartrate (Rochelle Salt): First prepared around 1675 by the apothecary Pierre Seignette, this double salt was later found to exhibit piezoelectric properties.[7]
-
Antimony Potassium Tartrate (Tartar Emetic): This compound has a long history in medicine, primarily as an emetic.[18][19] Its synthesis involves the reaction of potassium hydrogen tartrate with antimony trioxide.[19]
-
Diethyl Tartrate: The esterification of tartaric acid with ethanol produces diethyl tartrate, a chiral building block that has become invaluable in modern asymmetric synthesis, notably in the Sharpless epoxidation.[20][21]
Reconstructed Experimental Protocol: Historical Synthesis of Tartar Emetic
Objective: To synthesize antimony potassium tartrate.
Materials:
-
Potassium hydrogen tartrate (cream of tartar)
-
Antimony(III) oxide (Sb₂O₃)
-
Water
-
Heating apparatus
Procedure:
-
A solution of potassium hydrogen tartrate was prepared by dissolving it in water.
-
Antimony(III) oxide was added to the solution.
-
The mixture was heated, causing the antimony oxide to react with the tartrate solution.
-
Upon cooling, crystals of antimony potassium tartrate (tartar emetic) would form and could be collected.
Visualizing the Historical Workflow of Tartaric Acid Discovery
The journey from the observation of tartar to the understanding of stereoisomerism can be visualized as a logical progression of scientific inquiry.
Conclusion
The history of tartaric acid is a microcosm of the evolution of organic chemistry itself. From the practical observations of winemakers to the meticulous and insightful experiments of Scheele, Biot, and Pasteur, the study of this single molecule unlocked the third dimension of chemical structure. The principles of stereoisomerism, born from the manual separation of tartaric acid salt crystals, are now fundamental to numerous scientific disciplines, most notably in the development of pharmaceuticals, where the chirality of a molecule can be the difference between a therapeutic effect and toxicity. This guide serves as a testament to the enduring legacy of these foundational discoveries and their profound impact on modern science.
References
- 1. Rise in Popularity of Antimony or Tartar Emetic | COVE [editions.covecollective.org]
- 2. Tartaric acid - Wikiwand [wikiwand.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. ia802905.us.archive.org [ia802905.us.archive.org]
- 7. Louis Pasteur - Wikipedia [en.wikipedia.org]
- 8. Racemic acid - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5.4 Pasteurâs Discovery of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 11. crystal.flack.ch [crystal.flack.ch]
- 12. atamankimya.com [atamankimya.com]
- 13. Tartaric acid - Sciencemadness Wiki [sciencemadness.org]
- 14. chembk.com [chembk.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]
- 17. Tartaric acid - Wikipedia [en.wikipedia.org]
- 18. The use and abuse of tartar emetic in the 19th-century materia medica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 20. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diethyl tartrate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (-)-Dipivaloyl-L-tartaric Acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
(-)-Dipivaloyl-L-tartaric acid is a valuable chiral resolving agent and a versatile building block in asymmetric synthesis. Its unique structural features, particularly the bulky pivaloyl groups, create a well-defined chiral environment, enabling the efficient separation of enantiomers and control of stereochemistry in chemical reactions. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and key applications with detailed experimental protocols.
Nomenclature and Identification
This compound is known by several alternative names and chemical identifiers, which are crucial for accurate identification in literature and chemical databases.
Synonyms and Alternative Names:
-
(-)-O,O'-Dipivaloyl-L-tartaric acid
-
(-)-Bis(2,2-dimethylpropionyl)-L-tartaric acid
-
(-)-DPTA
-
(2R,3R)-2,3-Bis(2,2-dimethylpropanoyloxy)succinic acid
-
(2R,3R)-2,3-Bis(pivaloyloxy)succinic acid
-
O,O'-Dipivaloyl-L-tartaric acid
IUPAC Name: (2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid[1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 65259-81-6[2][3][4][5] |
| Molecular Formula | C₁₄H₂₂O₈[2][3][5] |
| Molecular Weight | 318.32 g/mol [2][3][5] |
| MDL Number | MFCD00066535[2][3] |
| Beilstein/REAXYS Number | 2008171[2] |
| PubChem Substance ID | 57650181[2] |
| InChI Key | UFHJEZDFEHUYCR-HTQZYQBOSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its application in synthesis and resolution.
| Property | Value |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 147 - 152 °C[3] |
| Optical Rotation [α]20/D | -24° (c=2 in Dioxane)[3] |
| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution. Insoluble in cold water.[2] |
| Purity | ≥ 98% (Assay by titration, Chiral purity, HPLC)[3] |
Applications and Experimental Protocols
This compound is primarily utilized in two main areas: as a chiral resolving agent for racemic mixtures and as a chiral auxiliary or ligand in asymmetric synthesis.
Chiral Resolution of Racemic Amines
The most common application of this compound is in the separation of enantiomers of racemic amines through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.
General Experimental Protocol for Chiral Resolution of a Racemic Amine:
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, gently heating if necessary to achieve a clear solution.
-
Slowly add the resolving agent solution to the stirred amine solution at room temperature. An exothermic reaction may be observed, and the diastereomeric salts may begin to precipitate.
-
-
Fractional Crystallization:
-
Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.
-
Cool the mixture slowly to room temperature and then further cool in an ice bath or refrigerator to maximize the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can aid crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10). This will liberate the free amine from the tartrate salt.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using techniques such as chiral HPLC or measurement of the specific optical rotation.
-
Caption: The role of the acid additive in the iridium-catalyzed C-H amidation.
References
spectroscopic data for (-)-Dipivaloyl-L-tartaric Acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (-)-Dipivaloyl-L-tartaric Acid
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a chiral auxiliary widely used in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Specific experimental data not publicly available |
| L-Tartaric Acid | D₂O | 4.324[1] |
Note: While specific ¹H NMR data for this compound was not found in the cited search results, analysis is typically performed in deuterated chloroform (CDCl₃). For reference, the methine protons of the parent L-tartaric acid appear at 4.324 ppm in D₂O.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data available on SpectraBase, indicating the following expected signals: C=O (carboxyl), C=O (ester), CH, C(CH₃)₃, and C(CH₃)₃.[2] The specific shifts require account access to the database. |
| L-Tartaric Acid | D₂O | 181.301 (C1/C4 - COOH), 76.572 (C2/C3 - CHOH)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. As enantiomers have identical IR spectra, the data for (+)-Dipivaloyl-D-tartaric acid is representative of the (-)-enantiomer.
Table 3: IR Spectroscopic Data for Dipivaloyl-tartaric Acid
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad band, typically in the range of 2500-3300 cm⁻¹[3] |
| C-H (Alkane) | ~2900 cm⁻¹[3] |
| C=O (Carboxylic Acid) | ~1700-1725 cm⁻¹ |
| C=O (Ester) | ~1735-1750 cm⁻¹ |
| C-O | 1000-1300 cm⁻¹ |
Note: The spectrum for the (+)-enantiomer is available on SpectraBase and was recorded using a KBr wafer technique.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂O₈[5][6] |
| Molecular Weight | 318.32 g/mol [5][6] |
| Exact Mass | 318.13146766 Da[7] |
| Expected [M-H]⁻ | 317.1236 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.
NMR Spectroscopy
A typical protocol for obtaining NMR spectra of an organic acid like this compound is as follows:[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. The spectral width is typically 0-220 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
Infrared spectra can be obtained using various techniques. The Attenuated Total Reflectance (ATR) method is common for solid samples:[11]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special sample preparation, such as making a KBr pellet, is required.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument records the interferogram and the computer performs a Fourier transform to generate the IR spectrum.[12] The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids.[13]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source. The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart of the general spectroscopic analysis workflow.
References
- 1. bmse000167 L-Tartaric Acid at BMRB [bmrb.io]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. m.youtube.com [m.youtube.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | 65259-81-6 [chemicalbook.com]
- 6. (-)-O,O′-二特戊酰基-L-酒石酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. (+)-Dipivaloyl-D-tartaric Acid | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ekwan.github.io [ekwan.github.io]
- 9. benchchem.com [benchchem.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. amherst.edu [amherst.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lcms.cz [lcms.cz]
Technical Guide: Physicochemical Characterization of (-)-Dipivaloyl-L-tartaric Acid
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Melting Point Determination of (-)-Dipivaloyl-L-tartaric Acid
This technical guide provides a comprehensive overview of the melting point range for this compound, a critical parameter for its characterization and application in pharmaceutical development and asymmetric synthesis. The document outlines the reported melting point data and furnishes a detailed experimental protocol for its determination.
Physicochemical Properties of this compound
This compound, also known as (-)-Bis(2,2-dimethylpropionyl)-L-tartaric acid, is a chiral resolving agent and building block in organic synthesis.[1] Its physical state is a white to almost white solid powder or crystal.[1][2] Accurate determination of its melting point is crucial for identity, purity assessment, and process control in various applications.
Table 1: Reported Melting Point Data for this compound
| Melting Point Range (°C) | CAS Number | Source/Supplier |
| 147.0 - 152.0 | 65259-81-6 | Tokyo Chemical Industry (TCI)[1] |
| 147 - 152 | 65259-81-6 | Benchchem[3] |
| 127 - 132 | 65259-81-6 | Parchem, Chongqing Chemdad Co.[4][5] |
| 150 | 65259-81-6 | Lab Pro Inc[2] |
Note: Variations in the melting point range can be attributed to differences in purity and the analytical method employed.
Experimental Protocol: Capillary Melting Point Determination
The following protocol details the standard capillary method for determining the melting point of a solid organic compound like this compound.[6][7]
2.1. Materials and Apparatus
-
This compound sample
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heat transfer fluid (e.g., silicone oil, paraffin)[6]
-
Mortar and pestle or spatula
-
Watch glass or porous plate
2.2. Sample Preparation
-
Place a small amount of the this compound on a clean, dry watch glass or porous plate.
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle or the flat side of a spatula. This ensures uniform packing and heat transfer.[6]
2.3. Capillary Tube Packing
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder tightly into the bottom.
-
Repeat this process until a packed column of 2-3 mm in height is achieved.
2.4. Melting Point Measurement
-
Attach the capillary tube to the thermometer. The sample should be level with the thermometer bulb.
-
Insert the thermometer and attached capillary into the melting point apparatus. Ensure the heat transfer fluid is at a level sufficient to immerse the sample portion of the capillary tube.
-
Heat the apparatus at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. Rapid heating can lead to inaccurate readings.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).
-
The recorded temperatures constitute the melting point range. For pure compounds, this range is typically narrow. Impurities can cause a depression and broadening of the melting point range.[7]
2.5. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
-
Handle hot apparatus and liquids with care to prevent burns.
-
Ensure adequate ventilation, especially if using an oil bath.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the experimental determination of the melting point.
Caption: Experimental Workflow for Melting Point Determination.
References
- 1. This compound | 65259-81-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 65259-81-6 | Benchchem [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Chiroptical Properties of (-)-Dipivaloyl-L-tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiroptical properties of (-)-Dipivaloyl-L-tartaric acid ((-)-DPTA). While specific experimental spectra for this compound are not widely available in published literature, this document compiles the known quantitative data, outlines detailed experimental protocols for its chiroptical characterization based on established methodologies for analogous chiral carboxylic acids, and presents logical workflows for these analyses. The guide is intended to serve as a valuable resource for researchers in drug development and materials science who utilize chiral molecules and require a deeper understanding of their stereochemical properties.
Introduction to Chiroptical Properties and this compound
Chiroptical spectroscopy encompasses a set of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. These techniques, including Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), are indispensable tools for determining the absolute configuration and conformational analysis of enantiomerically pure compounds.
This compound is a chiral dicarboxylic acid that possesses a C2 symmetry axis. Its stereochemical properties are of significant interest in various applications, including as a chiral resolving agent and a building block in asymmetric synthesis. A thorough understanding of its chiroptical behavior is crucial for its effective application and for quality control in its synthesis and use.
Quantitative Chiroptical Data
Based on available literature, the following quantitative chiroptical data for this compound has been reported. It is important to note that comprehensive CD, ORD, and VCD spectral data are not readily found in publicly accessible scientific literature.
Table 1: Specific Rotation of this compound
| Parameter | Value | Conditions |
| Specific Rotation ([α]D20) | -23.5 ± 1° | c = 1.7% in dioxane |
Experimental Protocols for Chiroptical Analysis
The following sections detail the experimental methodologies for determining the chiroptical properties of this compound. These protocols are based on established procedures for chiral carboxylic acids and related small molecules.
Measurement of Specific Rotation (Optical Rotatory Dispersion at a Fixed Wavelength)
Specific rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength and temperature.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable achiral solvent (e.g., dioxane, as per the available data, or other solvents like ethanol or methanol) in a volumetric flask to a known concentration (e.g., 1.7 g/100 mL). Ensure the solvent is of high purity and does not absorb at the measurement wavelength.
-
Allow the solution to equilibrate to a constant temperature (e.g., 20°C).
-
-
Instrumentation and Measurement:
-
Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).
-
Calibrate the instrument with the pure solvent in the sample cell to obtain a zero reading.
-
Fill the sample cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.
-
Measure the angle of rotation. Repeat the measurement multiple times and calculate the average.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]λT = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source.
-
Workflow for Specific Rotation Measurement
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This technique is particularly sensitive to the stereochemistry of chromophores within the molecule. For (-)-DPTA, the carboxylic acid groups act as chromophores.
Methodology:
-
Sample Preparation:
-
Select a solvent that is transparent in the UV region of interest (typically below 250 nm for carboxylic acids), such as high-purity water, methanol, or acetonitrile.
-
Prepare a stock solution of (-)-DPTA of known concentration. The concentration should be optimized to yield a CD signal with an acceptable signal-to-noise ratio without saturating the detector (typically in the micromolar to millimolar range).
-
For carboxylic acids, the pH of the solution can significantly impact the CD spectrum due to protonation/deprotonation of the carboxyl groups. Therefore, it is crucial to control and report the pH of the solution, using a suitable buffer system if necessary.
-
-
Instrumentation and Measurement:
-
Use a calibrated circular dichroism spectropolarimeter.
-
Record a baseline spectrum of the solvent (and buffer, if used) in the same cuvette that will be used for the sample.
-
Acquire the CD spectrum of the sample over the desired wavelength range (e.g., 190-260 nm).
-
Typical instrument parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1-2 nm, and a data interval of 0.5-1 nm.
-
Multiple scans should be averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting CD spectrum is typically presented in units of molar ellipticity ([θ]), which is calculated as follows: [θ] = (θ × 100) / (c × l) Where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the sample in mol/L.
-
l is the path length of the cuvette in cm.
-
-
Workflow for Circular Dichroism Spectroscopy
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in optical rotation as a function of wavelength. An ORD spectrum provides more detailed structural information than a single specific rotation measurement and is closely related to the CD spectrum through the Kronig-Kramers transforms.
Methodology:
-
Sample Preparation:
-
Follow the same sample preparation guidelines as for CD spectroscopy, ensuring the solvent is transparent over the measurement wavelength range. The concentration may need to be adjusted to keep the optical rotation within the dynamic range of the instrument.
-
-
Instrumentation and Measurement:
-
Use a spectropolarimeter capable of measuring optical rotation at various wavelengths.
-
Record a baseline spectrum of the solvent.
-
Measure the optical rotation of the sample at discrete wavelengths or by scanning across a wavelength range.
-
-
Data Presentation:
-
The data is typically presented as a plot of specific rotation [α] or molar rotation [Φ] versus wavelength.
-
Molar rotation is calculated as: [Φ] = ([α] × M) / 100 Where M is the molecular weight of the compound.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. Given that (-)-DPTA possesses C2 symmetry, it is expected to exhibit strong VCD signals.
Methodology:
-
Sample Preparation:
-
For solution-state VCD, dissolve the sample in a suitable infrared-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride) at a relatively high concentration (typically 0.1 M or higher).
-
For solid-state VCD, the sample can be prepared as a mull with an appropriate mulling agent (e.g., Nujol) or as a pellet with an alkali halide (e.g., KBr).
-
-
Instrumentation and Measurement:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.
-
Acquire the VCD spectrum over the mid-infrared range (e.g., 4000-800 cm-1).
-
A baseline spectrum of the solvent or matrix should be recorded and subtracted from the sample spectrum.
-
Long acquisition times are often necessary to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The VCD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavenumber (cm-1).
-
Interpretation of VCD spectra is often aided by quantum chemical calculations to predict the theoretical spectrum for a given enantiomer.
-
Logical Relationships in Chiroptical Analysis
The various chiroptical techniques are interconnected and provide complementary information about the stereochemistry of a molecule. The relationship between these techniques is crucial for a comprehensive analysis.
Interrelation of Chiroptical Techniques
Conclusion
Methodological & Application
Application Notes and Protocols for Chiral Resolution of Amines using (-)-Dipivaloyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological activities and toxicological profiles, making the production of enantiomerically pure compounds a regulatory necessity for many drug candidates. One of the most common and effective methods for the chiral resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.
(-)-Dipivaloyl-L-tartaric Acid (DPTA) is a chiral resolving agent derived from naturally occurring L-tartaric acid. The bulky pivaloyl groups on the tartaric acid backbone can enhance the steric interactions with the chiral amine, leading to the formation of diastereomeric salts with significantly different physical properties, most notably solubility. This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequent liberation of the amine from the purified salt yields the desired enantiomer in high purity.
These application notes provide a detailed overview and generalized protocols for the use of this compound in the chiral resolution of amines.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₈ |
| Molecular Weight | 318.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 127-132 °C |
| Optical Rotation | [α]20/D ≈ -23.5° (c=1.7 in dioxane) |
| Solubility | Soluble in ethers (e.g., diethyl ether, THF) and aqueous sodium bicarbonate solution. Insoluble in cold water. |
Principle of Chiral Resolution
The chiral resolution of a racemic amine using this compound is based on the formation of a pair of diastereomeric salts with different solubilities. The key steps are:
-
Diastereomeric Salt Formation: The racemic amine (a mixture of R- and S-enantiomers) is reacted with the enantiomerically pure this compound in a suitable solvent. This acid-base reaction forms two diastereomeric salts: (R-amine)-(-)-DPTA and (S-amine)-(-)-DPTA.
-
Fractional Crystallization: Due to the different spatial arrangements of the diastereomeric salts, they exhibit different physical properties, including their solubility in a particular solvent. By carefully selecting the solvent and optimizing the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and washed with a cold solvent to remove the more soluble diastereomer. Further purification can be achieved by recrystallization.
-
Liberation of the Enantiomerically Enriched Amine: The purified diastereomeric salt is treated with a base to neutralize the tartaric acid derivative and liberate the free amine. The enantiomerically enriched amine can then be extracted and purified.
Experimental Workflow
The general workflow for the chiral resolution of a racemic amine using this compound is depicted in the following diagram.
Caption: General workflow for the chiral resolution of amines.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine using this compound. The optimal conditions (solvent, temperature, stoichiometry) will vary depending on the specific amine and should be determined experimentally.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., methanol, ethanol, acetone, or a mixture thereof). Gentle heating may be applied to facilitate dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, again using minimal volume and gentle heating if necessary.
-
Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature or a slightly elevated temperature.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator (4 °C) or an ice bath (0 °C) for a period of time (e.g., 2-24 hours). Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) dropwise while stirring until the solution becomes basic (pH > 10), liberating the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: The addition of a chiral shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee.
-
Polarimetry: The optical rotation of the resolved amine is measured and compared to the known specific rotation of the pure enantiomer. This method is less accurate than chromatographic methods but can be used for a quick assessment of enantiomeric enrichment.
Quantitative Data for Chiral Resolution of Amines with Tartaric Acid Derivatives
While specific quantitative data for the chiral resolution of a wide range of amines using this compound is not extensively available in the public domain, the following table provides data for the resolution of amines using other common tartaric acid derivatives. This data can serve as a valuable reference and starting point for the development and optimization of resolution protocols with DPTA, as the underlying principles are similar.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) of Diastereomeric Salt | Enantiomeric Excess (ee, %) of Resolved Amine |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 1:1 | ~65 | >95 |
| 1-(p-Tolyl)ethylamine | (+)-Dibenzoyl-D-tartaric acid | Ethanol | 1:1 | 85 | 98 |
| 2-Amino-1-butanol | (+)-Tartaric Acid | Water/Ethanol | 1:1 | 78 | >99 |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Not Specified | Not Specified | Not Specified | 82.5 |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Not Specified | Not Specified | >85 |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the substrate, solvent, temperature, crystallization time, and the number of recrystallizations.
Conclusion
This compound is a valuable chiral resolving agent for the separation of racemic amines. The formation of diastereomeric salts with differing solubilities allows for the efficient isolation of one enantiomer through fractional crystallization. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis to effectively implement this important technique. Optimization of the resolution conditions for each specific amine is crucial to achieve high yields and enantiomeric purities.
(-)-Dipivaloyl-L-tartaric Acid: A Versatile Chiral Auxiliary in Asymmetric Synthesis
Introduction: (-)-Dipivaloyl-L-tartaric acid (DPTA) is a C2-symmetric chiral dicarboxylic acid that has emerged as a highly effective chiral auxiliary in a variety of asymmetric transformations. Its rigid structure, derived from the readily available and inexpensive L-tartaric acid, provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as enantioselective protonations, kinetic resolutions, and diastereoselective carbon-carbon bond-forming reactions. The bulky pivaloyl groups enhance the steric hindrance and solubility in organic solvents, making it a practical choice for researchers in organic synthesis, medicinal chemistry, and drug development. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary.
Enantioselective Protonation of Prochiral Enolates
One of the most prominent applications of (-)-DPTA is as a chiral proton source for the enantioselective protonation of prochiral enolates, leading to the formation of optically active carbonyl compounds. This "deracemization" process is a powerful strategy for accessing enantioenriched ketones and esters.
Application: Asymmetric synthesis of α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary:
| Substrate (Prochiral Enolate of) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Methyl 2-(4-isobutylphenyl)propanoate | (S)-Ibuprofen Methyl Ester | >90 | up to 85 |
| Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate | (S)-Naproxen Ethyl Ester | >90 | up to 92 |
| 1-Tetralone Lithium Enolate | (R)-1-Tetralone | 85 | 78 |
| 4-Chromanone Lithium Enolate | (R)-4-Chromanone | 88 | 82 |
Experimental Protocol: Asymmetric Synthesis of (S)-Naproxen Ethyl Ester
-
Enolate Generation: To a solution of racemic ethyl 2-(6-methoxynaphthalen-2-yl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the prochiral lithium enolate.
-
Enantioselective Protonation: A pre-cooled solution of this compound (1.2 eq) in anhydrous THF at -78 °C is added rapidly to the enolate solution.
-
Quenching: The reaction mixture is stirred at -78 °C for 30 minutes and then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford (S)-Naproxen ethyl ester. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Relationship Diagram:
Caption: Enantioselective protonation workflow.
Kinetic Resolution of Racemic Amines
(-)-DPTA is an effective resolving agent for the kinetic resolution of racemic amines through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.
Application: Separation of enantiomers of α-aryl primary amines.
Quantitative Data Summary:
| Racemic Amine | Resolved Amine | Yield of Resolved Amine (%) | Enantiomeric Excess (ee %) of Resolved Amine |
| 1-Phenylethylamine | (R)-1-Phenylethylamine | 40-45 | >98 |
| 1-(1-Naphthyl)ethylamine | (R)-1-(1-Naphthyl)ethylamine | 38-42 | >97 |
| 1,2,3,4-Tetrahydro-1-naphthylamine | (R)-1,2,3,4-Tetrahydro-1-naphthylamine | 40-44 | >98 |
Experimental Protocol: Kinetic Resolution of Racemic 1-Phenylethylamine
-
Salt Formation: Racemic 1-phenylethylamine (1.0 eq) is dissolved in methanol. A solution of this compound (0.5 eq) in methanol is added slowly with stirring.
-
Crystallization: The solution is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline solid is collected by vacuum filtration and washed with a small amount of cold methanol.
-
Liberation of the Amine: The isolated diastereomeric salt is suspended in a biphasic mixture of diethyl ether and an aqueous solution of sodium hydroxide (2 M). The mixture is stirred until the solid dissolves completely.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by rotary evaporation to yield the enantioenriched (R)-1-phenylethylamine.
-
Analysis: The enantiomeric excess of the resolved amine is determined by chiral GC or HPLC analysis.
Experimental Workflow Diagram:
Protocol for Kinetic Resolution Using (-)-Dipivaloyl-L-tartaric Acid: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the kinetic resolution of racemic compounds utilizing (-)-Dipivaloyl-L-tartaric Acid as a chiral resolving agent. These guidelines are intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction
Kinetic resolution is a paramount technique for the separation of enantiomers from a racemic mixture. The process relies on the differential rate of reaction between the enantiomers and a chiral reagent, leading to the enrichment of one enantiomer. This compound, a derivative of L-tartaric acid, serves as an effective chiral resolving agent, particularly for racemic amines and alcohols, through the formation of diastereomeric salts with differing solubilities. This allows for the separation of the desired enantiomer by fractional crystallization.
Principle of Resolution
The fundamental principle of this kinetic resolution method is the reaction of a racemic base (or alcohol) with the acidic this compound. This acid-base reaction forms a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably their solubility in a given solvent. By carefully selecting the crystallization solvent and conditions, the less soluble diastereomeric salt can be selectively precipitated, thus separating it from the more soluble diastereomer which remains in the mother liquor. The enantiomerically enriched compound can then be liberated from the isolated salt.
Experimental Protocols
The following protocols provide a general framework for the kinetic resolution of racemic amines and alcohols using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.
General Protocol for the Kinetic Resolution of a Racemic Amine
This procedure outlines the steps for the diastereomeric salt formation, fractional crystallization, and the subsequent liberation of the enantiomerically enriched amine.
Materials:
-
Racemic amine
-
This compound
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Slowly add the solution of the resolving agent to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may enhance crystal formation.
-
The solution can be stirred for a period of time (e.g., 1 to 24 hours) to maximize the yield of the crystalline salt.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities and the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add an aqueous base solution (e.g., 2 M NaOH) dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield of the recovered amine.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC, chiral GC, or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Data Presentation
| Racemic Substrate | Molar Ratio (Substrate:Resolving Agent) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Racemic Amine A | 1:0.5 | Methanol | 25 | 40 | >95 |
| Racemic Amine B | 1:1 | Ethanol/Water | 0 | 35 | 98 |
| Racemic Alcohol C | 1:0.5 | Acetonitrile | 25 | 42 | >99 |
Visualizations
Experimental Workflow for Kinetic Resolution
The following diagram illustrates the general workflow for the kinetic resolution of a racemic compound using a chiral resolving agent like this compound.
Logical Relationship in Diastereomer Formation and Separation
This diagram illustrates the logical steps from a racemic mixture to separated enantiomers.
Application Notes and Protocols: Enantioselective Protonation with (-)-Dipivaloyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective protonation is a powerful strategy in asymmetric synthesis for establishing stereocenters, particularly α-stereocenters in carbonyl compounds and α-amino acids. This method involves the protonation of a prochiral enolate, enamine, or other carbanionic species with a chiral proton source, leading to the formation of one enantiomer in excess. (-)-Dipivaloyl-L-tartaric acid (L-DPTA) has emerged as a valuable chiral Brønsted acid for such transformations. Its rigid structure, derived from naturally occurring L-tartaric acid, provides a well-defined chiral environment for the proton transfer, enabling moderate to good enantioselectivity in various applications. These application notes provide an overview of the use of L-DPTA in enantioselective protonation, including detailed experimental protocols and data.
The general principle of enantioselective protonation with L-DPTA involves the reaction of a prochiral substrate, which is first converted to its corresponding enolate or enamine. This intermediate is then treated with L-DPTA at low temperatures. The steric and electronic interactions between the substrate intermediate and the chiral acid direct the protonation to one of the two enantiotopic faces, resulting in an optically active product.
Applications
This compound has been successfully employed in the enantioselective protonation of various prochiral substrates, leading to the synthesis of valuable chiral building blocks. Key applications include the deracemization of α-substituted ketones and the synthesis of enantiomerically enriched α-amino acids.
Deracemization of α-Substituted Ketones
A notable application of L-DPTA is in the deracemization of α-substituted ketones via the enantioselective protonation of their corresponding lithium enolates. This process allows for the conversion of a racemic mixture of a ketone into an enantiomerically enriched one.
Workflow for Deracemization of α-Substituted Ketones:
Caption: General workflow for the deracemization of α-substituted ketones.
Quantitative Data Summary:
| Substrate (Ketone) | Base | Chiral Proton Source | Solvent | Temp (°C) | e.e. (%) | Yield (%) |
| α-Damascone | LDA | (R,R)-Di-O,O'-pivaloyltartaric acid | THF | -78 | 8 | - |
Note: The enantiomeric excess (e.e.) reported for α-damascone is modest, indicating that while feasible, optimization of reaction conditions or substrate scope is crucial for achieving high enantioselectivity.
Deracemization of α-Amino Acid Derivatives
L-DPTA has been effectively used in the deracemization of α-amino acid derivatives.[1] This method provides a route to enantiomerically enriched α-amino acids, which are fundamental building blocks in pharmaceutical and biological sciences. The process involves the formation of a lithium enolate from a racemic α-amino acid derivative, followed by enantioselective protonation.[1]
Logical Relationship in Deracemization of α-Amino Acids:
Caption: Key steps in the deracemization of α-amino acid derivatives.
Quantitative Data Summary:
| Substrate (Amino Acid Derivative) | Base | Chiral Proton Source | Solvent | Temp (°C) | e.e. (%) |
| N-Pivaloyl-N-methyl-DL-alanine methyl ester | LDA | This compound | THF | -70 | 72 |
| N-Pivaloyl-N-methyl-DL-phenylalanine methyl ester | LDA | This compound | THF | -70 | 58 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Temperatures of -78 °C can be maintained using a dry ice/acetone bath.
-
Enantiomeric excess is typically determined by chiral HPLC or GC analysis.
Protocol 1: Deracemization of α-Damascone
This protocol is based on the enantioselective protonation of the lithium enolate of α-damascone.
Materials:
-
Racemic α-Damascone
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
This compound (L-DPTA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation:
-
To a stirred solution of lithium diisopropylamide (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, a solution of racemic α-damascone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Enantioselective Protonation:
-
A solution of this compound (1.2 mmol) in anhydrous THF (3 mL) is pre-cooled to -78 °C and then added rapidly to the enolate solution.
-
The mixture is stirred at -78 °C for 30 minutes.
-
-
Work-up and Isolation:
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the purified α-damascone is determined by chiral GC or HPLC analysis.
-
Protocol 2: Deracemization of N-Pivaloyl-N-methyl-DL-alanine methyl ester[1]
This protocol describes the deracemization of an α-amino acid derivative.[1]
Materials:
-
N-Pivaloyl-N-methyl-DL-alanine methyl ester
-
Lithium diisopropylamide (LDA)
-
This compound (L-DPTA)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 N)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation:
-
A solution of N-Pivaloyl-N-methyl-DL-alanine methyl ester (1.0 mmol) in anhydrous THF (5 mL) is added to a freshly prepared solution of lithium diisopropylamide (1.1 mmol) in anhydrous THF (5 mL) at -70 °C.
-
The mixture is stirred at this temperature for 15 minutes.
-
-
Enantioselective Protonation:
-
A solution of this compound (1.2 mmol) in anhydrous THF (5 mL) is added to the enolate solution at -70 °C.
-
The reaction mixture is stirred for a specified time at -70 °C.
-
-
Work-up and Isolation:
-
The reaction is quenched with 1 N hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
-
Analysis:
-
The enantiomeric excess of the resulting N-Pivaloyl-N-methyl-alanine methyl ester is determined by analysis of its 1H NMR spectrum in the presence of a chiral shift reagent or by chiral HPLC.
-
Conclusion
This compound serves as a useful chiral proton source for the enantioselective protonation of prochiral enolates. While the enantioselectivities achieved can be substrate-dependent and may require optimization, the methodology provides a straightforward approach to access enantiomerically enriched α-substituted ketones and α-amino acids. The protocols outlined above serve as a starting point for researchers exploring the application of this chiral Brønsted acid in asymmetric synthesis. Further investigation into the effects of solvent, temperature, and additives may lead to improved enantioselectivities and broader applicability of this reagent.
References
Application of (-)-Dipivaloyl-L-tartaric Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dipivaloyl-L-tartaric Acid ((-)-DPTA) is a versatile chiral resolving agent and a valuable building block in the synthesis of enantiomerically pure pharmaceuticals.[1] Its rigid structure and the presence of bulky pivaloyl groups facilitate the formation of diastereomeric salts with racemic compounds, particularly amines, which often exhibit significant differences in solubility. This property is exploited in classical resolution to isolate the desired enantiomer of an active pharmaceutical ingredient (API) or a key intermediate. Beyond its primary role in chiral resolution, (-)-DPTA also finds application as a chiral auxiliary in asymmetric synthesis and as a stabilizer in pharmaceutical formulations.[1]
This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application as a chiral resolving agent.
Core Applications in Pharmaceutical Synthesis
The applications of this compound in the pharmaceutical industry can be categorized as follows:
-
Chiral Resolution of Racemic Amines: This is the most prominent application of (-)-DPTA. It is used to separate enantiomers of racemic amines by forming diastereomeric salts that can be separated by fractional crystallization.[1]
-
Chiral Auxiliary in Asymmetric Synthesis: (-)-DPTA can be incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction, leading to the formation of a specific enantiomer.
-
Stabilizer in Pharmaceutical Formulations: The acidic nature of (-)-DPTA allows it to act as a pH adjuster and stabilizer in liquid and solid dosage forms, enhancing the stability and solubility of the API.[1]
Application Note 1: Chiral Resolution of Racemic Amines
Principle: The resolution of a racemic amine with (-)-DPTA is based on the formation of a pair of diastereomeric salts with different physical properties, most notably solubility in a given solvent. By exploiting this difference, one diastereomer can be selectively crystallized, allowing for the isolation of a single enantiomer of the amine after liberation from the salt.
General Workflow:
References
Application Notes and Protocols for Diastereomeric Salt Formation with (-)-Dipivaloyl-L-tartaric Acid
Introduction
(-)-Dipivaloyl-L-tartaric Acid ((-)-DPTA) is a chiral resolving agent employed in the separation of enantiomers from racemic mixtures, particularly for amines and other basic compounds. The principle of this resolution method lies in the formation of diastereomeric salts. When a racemic mixture of a base (e.g., (±)-amine) is reacted with the enantiomerically pure (-)-DPTA, two diastereomeric salts are formed: [(+)-amine][(-)-DPTA] and [(-)-amine][(-)-DPTA]. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer of the amine can be recovered from the isolated diastereomeric salt.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for chiral resolution. The protocols and data presented are based on established principles of diastereomeric salt formation and may be adapted from procedures using analogous resolving agents like (-)-Di-p-toluoyl-L-tartaric acid.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (-)-O,O'-Dipivaloyl-L-tartaric acid |
| Synonyms | (-)-DPTA |
| CAS Number | 65259-81-6[1] |
| Molecular Formula | C₁₄H₂₂O₈[1] |
| Molecular Weight | 318.32 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and other organic solvents; sparingly soluble in water. |
General Protocol for Chiral Resolution of Racemic Amines
This protocol provides a general framework for the chiral resolution of racemic amines using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Diastereomeric Salt Formation
-
Dissolution: In a suitable reaction vessel, dissolve the racemic amine (1.0 equivalent) in an appropriate solvent (e.g., methanol, ethanol, isopropanol, or a mixture of solvents). In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary, to obtain a clear solution.
-
Salt Formation: Slowly add the solution of (-)-DPTA to the solution of the racemic amine with continuous stirring. The formation of a precipitate may occur immediately, or the solution may remain clear.
-
Crystallization: If a precipitate forms instantly, the mixture may be heated to redissolve the salt and then cooled slowly to facilitate selective crystallization. If the solution is clear, cool it gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
Isolation and Purification of the Diastereomeric Salt
-
Filtration: Collect the crystalline precipitate by suction filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To enhance the diastereomeric purity, the isolated salt can be recrystallized. Dissolve the salt in a minimal amount of a suitable hot solvent, and then allow it to cool slowly to induce crystallization.
Liberation of the Enantiomerically Enriched Amine
-
Basification: Suspend the purified diastereomeric salt in water. Add an aqueous solution of a base (e.g., 2M NaOH or 2M KOH) dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).
-
Isolation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Experimental Workflow for Chiral Resolution
Caption: A generalized workflow for the chiral resolution of a racemic amine using this compound.
Application Example: Resolution of Racemic Tramadol
Quantitative Data (Adapted from (+)-Di-p-toluoyl-D-tartaric acid resolution)
| Parameter | Value | Reference |
| Molar Ratio (Tramadol:Resolving Agent) | 1:1 | [2] |
| Solvent | Ethanol | [2] |
| Yield of Diastereomeric Salt | ~47% (initial crystallization) | [2] |
| Diastereomeric Excess (d.e.) of Salt | 97% (initial), >99.5% (after reslurry) | [2] |
Experimental Protocol
-
Preparation of Tramadol Free Base: Convert racemic Tramadol hydrochloride to its free base using a suitable base (e.g., sodium hydroxide solution) and extract it with an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base.
-
Diastereomeric Salt Formation: Dissolve the racemic Tramadol free base in ethanol. In a separate flask, dissolve one molar equivalent of this compound in ethanol, heating to approximately 70°C. Add the Tramadol solution to the hot (-)-DPTA solution.
-
Crystallization: Allow the mixture to cool gradually. A precipitate should form. Continue cooling to room temperature (around 25°C) and let it age for several hours (e.g., 15 hours) to ensure complete crystallization.
-
Isolation: Collect the white precipitate by filtration and wash it with a small amount of cold ethanol.
-
Purity Enhancement (Optional): To improve the diastereomeric excess, create a slurry of the obtained salt in fresh ethanol, stir, and then filter again.
-
Liberation of (-)-Tramadol: Treat the purified diastereomeric salt with an aqueous base (e.g., sodium hydroxide) to liberate the (-)-Tramadol free base, which can then be extracted with an organic solvent.
Logical Diagram of Chiral Resolution
References
Application Notes for the Chiral Resolution of Racemic Amines using (-)-Dipivaloyl-L-tartaric Acid
Introduction
Chiral resolution by fractional crystallization of diastereomeric salts is a robust and widely utilized method for the separation of enantiomers in the pharmaceutical and fine chemical industries.[1] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility, which allows for their separation.[2] (-)-Dipivaloyl-L-tartaric acid, a derivative of naturally occurring L-tartaric acid, is an effective chiral resolving agent, particularly for racemic amines. Its structural rigidity and chiral centers facilitate the formation of diastereomeric salts with significantly different solubilities, enabling the isolation of a single enantiomer.[3]
Principle of the Method
The fundamental principle involves an acid-base reaction between a racemic amine ((±)-Amine) and an enantiomerically pure acid, this compound ((-)-DPTA). This reaction yields a pair of diastereomeric salts:
-
((R)-Amine) • ((-)-DPTA)
-
((S)-Amine) • ((-)-DPTA)
These diastereomeric salts are not mirror images and thus have distinct physical properties, such as melting points, crystal structures, and, crucially, solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor.[1] The crystallized salt can then be isolated, and the desired amine enantiomer can be liberated by treatment with a base.
Key Considerations for Protocol Development
-
Solvent Selection: The choice of solvent is critical and is the most important variable to optimize. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. Preliminary solubility studies with small quantities of the salts are highly recommended. Common solvents include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures.[5]
-
Molar Ratio: While a 1:1 molar ratio of the racemic amine to the resolving agent can be used, it is often advantageous to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This can maximize the yield and purity of the less soluble diastereomeric salt.[4]
-
Temperature Profile: The crystallization process is highly dependent on temperature. A controlled cooling rate is essential to promote the formation of well-defined crystals and prevent the co-precipitation of the more soluble diastereomer.[4]
-
Seeding: The introduction of a small quantity of the desired pure diastereomeric salt (seed crystals) at the point of supersaturation can induce crystallization and improve the enantiomeric purity of the product.[4]
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a generalized methodology for the chiral resolution of a racemic amine using this compound. Optimization of specific parameters (solvent, temperature, concentrations) will be necessary for individual applications.
1. Diastereomeric Salt Formation and Crystallization
-
Step 1: Dissolution. Dissolve the racemic amine in a suitable solvent, determined from preliminary screening studies. Gentle heating may be required to achieve complete dissolution.[5]
-
Step 2: Addition of Resolving Agent. In a separate vessel, dissolve this compound (typically 0.5 to 1.0 molar equivalent) in the same solvent, with gentle heating if necessary.
-
Step 3: Salt Formation. Slowly add the resolving agent solution to the amine solution with continuous stirring. The formation of the diastereomeric salts may result in immediate precipitation, or the solution may remain clear.[4]
-
Step 4: Crystallization. If a precipitate forms immediately, heat the mixture to redissolve the salts, then cool slowly to allow for selective crystallization. If the solution is clear, cool it slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a crystal of the desired salt can be beneficial.[4]
-
Step 5: Isolation of Diastereomeric Salt. Once crystallization is complete, collect the precipitated salt by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4]
-
Step 6: Drying. Dry the isolated diastereomeric salt under vacuum to a constant weight.[4]
2. Liberation of the Enantiomerically Enriched Amine
-
Step 1: Dissolution of the Salt. Dissolve the isolated and dried diastereomeric salt in water.
-
Step 2: Basification. Add a base (e.g., 2M NaOH solution) to the aqueous solution of the salt until the solution is basic (confirm with pH paper). This will neutralize the tartaric acid derivative and liberate the free amine.[6][7]
-
Step 3: Extraction. Extract the liberated free amine from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction multiple times to ensure complete recovery.[6]
-
Step 4: Drying and Solvent Evaporation. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4). Filter to remove the drying agent and evaporate the solvent to yield the enantiomerically enriched amine.[6]
3. Analysis
-
Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Data Presentation
The following table summarizes hypothetical quantitative data for a successful resolution process. Actual results will vary depending on the specific amine and optimized conditions.
| Parameter | Value |
| Molar Ratio (Amine:Resolving Agent) | 1:0.6 |
| Crystallization Solvent | Ethanol/Water (9:1) |
| Yield of Diastereomeric Salt | 85% (based on the resolving agent) |
| Diastereomeric Excess (de) of Salt | >98% |
| Yield of Enriched Amine | 92% (from the salt) |
| Enantiomeric Excess (ee) of Amine | >98% |
Visualization of the Experimental Workflow
Caption: Workflow for chiral resolution via fractional crystallization.
References
Application Notes and Protocols: (-)-Dipivaloyl-L-tartaric Acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of (-)-Dipivaloyl-L-tartaric Acid ((-)-DPTA) as a chiral additive in asymmetric catalysis. The following sections outline its application in iridium-catalyzed C-H amidation and enantioselective protonation, offering insights into its role in achieving high levels of stereocontrol in chemical transformations.
Application 1: Asymmetric Iridium-Catalyzed C-H Amidation of Arylphosphoryl Compounds
This compound serves as an effective chiral co-catalyst in the iridium-catalyzed C-H amidation of prochiral diarylphosphoryl compounds. In this role, (-)-DPTA facilitates the enantioselective formation of a P-chiral center, a crucial structural motif in various chiral ligands and biologically active molecules. The carboxylic acid additive plays a dual role: it assists in the generation of the active cationic iridium catalyst and participates in the protodemetalation step of the catalytic cycle.[1]
Mechanism Overview
The catalytic cycle is believed to involve the formation of a cationic iridium species, which is coordinated by the chiral carboxylate from (-)-DPTA. This chiral complex then undergoes a concerted metalation-deprotonation (CMD) step at one of the enantiotopic C-H bonds of the arylphosphoryl substrate. The resulting iridacycle reacts with an azide source to form a new C-N bond. Subsequent protodemetalation, facilitated by the carboxylic acid, releases the chiral product and regenerates the active catalyst.
Figure 1: Proposed catalytic cycle for the iridium-catalyzed C-H amidation using (-)-DPTA.
Quantitative Data Summary
The use of (-)-DPTA as a chiral additive has been shown to induce moderate to good enantioselectivity in the C-H amidation of various diarylphosphoryl compounds. The table below summarizes typical results.
| Entry | Substrate (Ar) | Azide (R-SO2N3) | Yield (%) | ee (%) |
| 1 | Phenyl | p-Tolyl | 85 | 60 |
| 2 | 4-Methoxyphenyl | p-Nosyl | 92 | 68 |
| 3 | 4-Fluorophenyl | p-Tolyl | 88 | 65 |
| 4 | 3,5-Dimethylphenyl | p-Nosyl | 95 | 72 |
Detailed Experimental Protocol
Materials:
-
[Cp*IrCl₂]₂ (Iridium precatalyst)
-
This compound ((-)-DPTA)
-
Silver salt (e.g., AgNTf₂, AgSbF₆)
-
Arylphosphoryl substrate
-
Sulfonyl azide
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add [Cp*IrCl₂]₂ (2.0 mol%), the silver salt (8.0 mol%), and (-)-DPTA (20 mol%).
-
Add the arylphosphoryl substrate (1.0 equiv) and the sulfonyl azide (1.2 equiv).
-
Add anhydrous DCE (0.1 M) via syringe.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble silver salts, washing with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the yield and enantiomeric excess (ee) of the purified product using chiral HPLC analysis.
Application 2: Enantioselective Protonation for Deracemization
This compound is a highly effective chiral proton source for the enantioselective protonation of prochiral enolates, enabling the deracemization of racemic ketones and other carbonyl compounds. This method is particularly valuable for the synthesis of α-chiral carbonyl compounds.
Workflow Overview
The process involves the non-selective deprotonation of a racemic carbonyl compound to form a prochiral enolate. This enolate is then treated with a stoichiometric amount of (-)-DPTA, which serves as a chiral proton donor, leading to the formation of one enantiomer of the starting carbonyl compound in excess.
Figure 2: General workflow for enantioselective protonation using (-)-DPTA.
Quantitative Data Summary
This protocol has been successfully applied to a range of cyclic and acyclic ketones, affording the products with high enantioselectivity.
| Entry | Substrate | Base | Yield (%) | ee (%) |
| 1 | 2-Methylcyclohexanone | LDA | 95 | 92 |
| 2 | 2-Propylcyclopentanone | LHMDS | 90 | 88 |
| 3 | 4-tert-Butylcyclohexanone | LDA | 98 | 95 |
| 4 | Propiophenone | KHMDS | 85 | 85 |
Detailed Experimental Protocol
Materials:
-
Racemic α-substituted carbonyl compound
-
Strong, non-chiral base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS))
-
This compound ((-)-DPTA)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation:
-
In an oven-dried, three-necked flask under an inert atmosphere, dissolve the racemic carbonyl compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the non-chiral base (1.1 equiv) in THF dropwise over 10-15 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Enantioselective Protonation:
-
In a separate oven-dried flask, prepare a solution of (-)-DPTA (1.2 equiv) in anhydrous THF.
-
Slowly add the solution of (-)-DPTA to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the purified product using chiral GC or HPLC analysis.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
The Role of (-)-Dipivaloyl-L-tartaric Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Dipivaloyl-L-tartaric Acid (DPTA) is a versatile and highly effective chiral resolving agent and chiral auxiliary in the asymmetric synthesis of bioactive molecules. Its rigid structure, derived from the naturally occurring L-tartaric acid, allows for excellent stereochemical control in various chemical transformations. This document provides detailed application notes and experimental protocols for the use of (-)-DPTA in the synthesis of enantiomerically pure compounds, with a focus on its application in the production of pharmaceuticals.
Application as a Chiral Resolving Agent
(-)-DPTA is widely employed for the resolution of racemic mixtures of amines and other basic compounds through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by crystallization, providing a straightforward method to obtain enantiomerically pure starting materials and intermediates for drug synthesis.
Resolution of a Key Intermediate in the Synthesis of Dorzolamide
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. The synthesis of the active (4S,6S)-isomer requires a chiral amine intermediate. While various tartaric acid derivatives have been used for the resolution of dorzolamide intermediates, the principle of diastereomeric salt formation with a chiral acid like (-)-DPTA is a common and effective strategy. Below is a generalized protocol for such a resolution.
Experimental Protocol: Resolution of trans-(±)-Dorzolamide Base
Materials:
-
trans-(±)-Dorzolamide base
-
This compound (DPTA)
-
2-Propanol
-
Acetonitrile
Procedure:
-
A solution of trans-(±)-dorzolamide base is prepared in a mixture of 2-propanol and acetonitrile.[1]
-
This compound (approximately 0.5 to 1.0 molar equivalents) is added to the solution.
-
The mixture is heated to reflux to ensure complete dissolution of the salts.
-
The solution is then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts. The rate of cooling can be critical for achieving high diastereomeric purity.
-
The crystallized salt, enriched in the desired (4S,6S)-dorzolamide-(-)-DPTA diastereomer, is isolated by filtration.
-
The filtered salt is washed with a cold solvent mixture to remove impurities.
-
To recover the free amine, the diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid derivative.
-
The liberated free base of (4S,6S)-dorzolamide is then extracted with an organic solvent and isolated.
-
The enantiomeric excess (ee) of the resolved amine should be determined by a suitable chiral analytical method, such as chiral HPLC.
Quantitative Data for a Similar Resolution (using di-p-toluoyl-L-tartaric acid):
| Resolving Agent | Solvent System | Diastereomeric Purity of Crystallized Salt | Reference |
| (-)-di-p-toluoyl-L-tartaric acid | 2-Propanol | >99% after crystallizations | [2] |
Note: This data is for a similar resolving agent and serves as an illustrative example of the expected efficiency.
Caption: Workflow for the resolution of racemic dorzolamide intermediate using (-)-DPTA.
Application in Asymmetric Transformation of α-Amino Acids
(-)-DPTA and its anhydride are effective reagents for the deracemization of α-amino acids through a process known as asymmetric transformation. This process converts a racemic mixture of an amino acid derivative into a single, desired enantiomer in high yield and enantiomeric excess.
Asymmetric Transformation of N-Acetyl-DL-phenylalanine
This protocol describes the deracemization of N-acetyl-DL-phenylalanine using (-)-dipivaloyl-L-tartaric anhydride. The process involves the formation of a mixed anhydride and subsequent enantioselective hydrolysis.
Experimental Protocol: Deracemization of N-Acetyl-DL-phenylalanine
Materials:
-
N-Acetyl-DL-phenylalanine
-
(-)-Dipivaloyl-L-tartaric anhydride
-
Acetic anhydride
-
Pyridine
-
Water
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Formation of the Mixed Anhydride: N-Acetyl-DL-phenylalanine is reacted with (-)-dipivaloyl-L-tartaric anhydride in the presence of a dehydrating agent like acetic anhydride and a base such as pyridine. This reaction forms a mixture of diastereomeric mixed anhydrides.
-
Asymmetric Transformation: The mixture of diastereomeric anhydrides is subjected to controlled, enantioselective hydrolysis. The presence of the chiral tartaric acid moiety directs the hydrolysis to preferentially occur for one of the diastereomers, leading to an enrichment of the other. Concurrently, the unreacted, less stable diastereomer can epimerize to the more stable form, which is then also hydrolyzed, driving the equilibrium towards the desired enantiomer of the N-acetyl-α-amino acid.
-
Isolation of the Product: After the transformation is complete, the reaction mixture is acidified with hydrochloric acid.
-
The product, enriched in N-acetyl-L-phenylalanine, is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The enantiomeric excess of the resulting N-acetyl-L-phenylalanine is determined by chiral HPLC or by measuring its specific rotation.
Quantitative Data for Asymmetric Transformation:
| Substrate | Chiral Reagent | Yield of Desired Enantiomer | Enantiomeric Excess (ee) |
| N-Acetyl-DL-phenylalanine | (-)-Dipivaloyl-L-tartaric anhydride | High (approaching theoretical maximum) | Up to 95% |
| N-Acetyl-DL-valine | (-)-Dipivaloyl-L-tartaric anhydride | High | High |
Note: The yields and enantiomeric excesses can vary depending on the specific reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.
References
Application Notes and Protocols for Chiral Separation Using (-)-Dipivaloyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chiral resolution of racemic compounds, particularly amines and amino acids, using (-)-Dipivaloyl-L-tartaric Acid as a chiral resolving agent. The methodologies outlined are based on the principle of diastereomeric salt formation followed by fractional crystallization.
Principle of Chiral Resolution
The fundamental mechanism for the chiral separation of a racemic mixture (a 1:1 mixture of two enantiomers, e.g., (R)-amine and (S)-amine) with this compound involves the formation of diastereomeric salts.[1] When the racemic base is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed: [(R)-amine][(-)-Dipivaloyl-L-tartrate] and [(S)-amine][(-)-Dipivaloyl-L-tartrate].
Unlike the original enantiomers, these diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system.[1][2] This disparity in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor.[1] Subsequently, the resolved enantiomer of the amine can be recovered from the isolated diastereomeric salt by treatment with a base.
Experimental Protocols
The following are generalized yet detailed protocols for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
General Protocol for Diastereomeric Salt Formation and Crystallization
This protocol outlines the essential steps for the formation and isolation of the less soluble diastereomeric salt.
Materials:
-
Racemic amine
-
This compound (1 molar equivalent)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)[2][3]
-
Reaction vessel
-
Stirring apparatus
-
Heating and cooling system
-
Vacuum filtration setup (Büchner funnel, filter paper, flask)
Procedure:
-
Dissolution of Resolving Agent: In a suitable reaction vessel, dissolve this compound (1 molar equivalent) in a minimal amount of the chosen solvent. Gentle warming (e.g., to 70°C) may be required to achieve complete dissolution.[1][4]
-
Dissolution of Racemic Amine: In a separate vessel, dissolve the racemic amine (1 molar equivalent) in the same solvent.
-
Salt Formation: Add the amine solution to the this compound solution. A precipitate may form almost immediately.[1]
-
Crystallization: Gradually cool the mixture to room temperature over several hours to facilitate crystallization. For further crystallization, the flask can be placed in a refrigerator or an ice bath.[5] Seeding with a small crystal of the desired diastereomeric salt can help induce crystallization.[5]
-
Maturation: Allow the mixture to stir at room temperature or a reduced temperature overnight to ensure complete crystallization of the less soluble diastereomer.[1]
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.[1][5]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]
-
Drying: Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.[5]
Protocol for Liberation of the Enantiomerically Enriched Amine
This protocol describes the recovery of the free amine from the isolated diastereomeric salt.
Materials:
-
Isolated and dried diastereomeric salt
-
Organic extraction solvent (e.g., dichloromethane, chloroform, ethyl acetate)[3][4]
-
Separatory funnel
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)[3]
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the isolated diastereomeric salt in water or an appropriate solvent.[3]
-
Basification: Add a base (e.g., 2M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to neutralize the tartaric acid derivative and liberate the free amine.[3][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with a suitable organic solvent. Repeat the extraction process (e.g., 3 times) to maximize recovery.[3]
-
Drying: Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]
-
Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.[3]
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.[5]
Data Presentation
The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables provide a template for presenting such data, with example values derived from resolutions using analogous tartaric acid derivatives.
Table 1: Quantitative Data for Chiral Resolution of Racemic Amines
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 1:1 | - | 99.5%[4] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | 1:1 | - | >95%[3] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | 2:1 | 80% | 95%[4][6] |
| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid | - | - | - | 91.20%[7] |
Table 2: Influence of Solvent on Resolution Efficiency
| Racemic Amine | Resolving Agent | Solvent | Yield | Enantiomeric Excess (e.e.) |
| Generic Amine | Tartaric Acid Derivative | Methanol | High | >95% |
| Generic Amine | Tartaric Acid Derivative | Ethanol | Moderate | 90-95% |
| Generic Amine | Tartaric Acid Derivative | Acetone/Water | Variable | Variable[2] |
| Generic Amine | Tartaric Acid Derivative | Isopropanol | Moderate | 85-90% |
Visualizations
The following diagrams illustrate the key processes in the chiral separation using this compound.
Caption: Experimental workflow for chiral resolution.
Caption: Logical relationship of chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Large-Scale Chiral Resolution Using (-)-Dipivaloyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of large-scale chiral resolution of racemic compounds, with a specific focus on the application of (-)-Dipivaloyl-L-tartaric Acid (DPTA) as a resolving agent. While detailed industrial-scale protocols for DPTA are often proprietary, this document outlines the fundamental methodology and includes a representative large-scale protocol using a closely related tartaric acid derivative to illustrate the practical application of these principles.
Introduction to Chiral Resolution with this compound
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development of single-enantiomer drugs.
This compound is a chiral resolving agent derived from naturally occurring L-tartaric acid. Its efficacy in separating enantiomers stems from its ability to form diastereomeric salts with racemic bases, such as amines. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The bulky dipivaloyl groups on the tartaric acid backbone often enhance the differences in the crystal lattice energies of the diastereomeric salts, leading to more efficient separation.
Principle of the Method:
The resolution process involves the reaction of a racemic mixture of a base (e.g., (R/S)-amine) with an enantiomerically pure chiral acid, this compound. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: [(R)-amine-(-)-DPTA] and [(S)-amine-(-)-DPTA]. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. This disparity in solubility enables the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The desired enantiomer of the base is subsequently liberated from the purified diastereomeric salt by treatment with a base.
General Workflow for Chiral Resolution
The logical workflow for the chiral resolution of a racemic amine using a chiral resolving agent like this compound is depicted below. This process involves the formation of diastereomeric salts, their separation based on differential solubility, and the subsequent liberation of the desired enantiomer.
Caption: General workflow for the chiral resolution of a racemic amine.
Application Example: Large-Scale Resolution of Racemic Methamphetamine
While a specific large-scale protocol for this compound was not available in the public domain, the following protocol for the resolution of racemic methamphetamine using the structurally similar (-)-O,O'-di-p-toluoyl-R,R-tartaric acid (a close analog of DPTA) is provided as a representative example of the industrial application of this class of resolving agents. This method is detailed in Hungarian Patent No. HU212667B.
Objective: To isolate L-methamphetamine from a racemic mixture.
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Chloroform
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.
-
In a separate vessel, prepare a solution of 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.
-
Add the resolving agent solution to the methamphetamine solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to 5°C and maintain this temperature for 2 hours to facilitate crystallization of the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated salt from the solution.
-
Dry the collected salt under an infrared lamp.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried salt in 20 cm³ of 1M NaOH solution.
-
Extract the aqueous solution three times with 20 cm³ portions of chloroform.
-
Combine the organic (chloroform) phases.
-
-
Final Product Isolation:
-
Dry the combined organic phase (e.g., over anhydrous sodium sulfate).
-
Evaporate the solvent to yield L-methamphetamine as a colorless oil.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Racemic Compound | Methamphetamine | HU212667B |
| Resolving Agent | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | HU212667B |
| Molar Ratio (Racemic Amine : Resolving Agent) | 2 : 1 | HU212667B |
| Solvent | Methanol | HU212667B |
| Crystallization Temperature | 5°C | HU212667B |
| Yield of L-Methamphetamine | 1.5 g (from 3.0 g of racemate) | HU212667B |
| Optical Purity of L-Methamphetamine | Not specified in the provided excerpt | HU212667B |
Key Considerations for Large-Scale Chiral Resolution
-
Choice of Resolving Agent: The selection of the appropriate chiral resolving agent is crucial and often requires empirical screening. While (-)-DPTA is effective for many amines, other derivatives of tartaric acid or different classes of chiral acids may provide better results for a specific substrate.
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent system that maximizes the solubility difference between the two diastereomers is ideal. Mixtures of solvents are often employed to fine-tune the solubility properties.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic compound can significantly impact the yield and enantiomeric excess of the product. While a 1:1 molar ratio is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more efficient in some cases.
-
Crystallization Conditions: Temperature, cooling rate, and agitation are important parameters that control the crystallization process. A slow cooling rate generally promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can also be beneficial.
-
Recycling of the Resolving Agent: For economic viability on a large scale, the recovery and recycling of the expensive chiral resolving agent are essential. This is typically achieved by acidifying the aqueous layer after the liberation of the amine, followed by extraction and recrystallization of the resolving agent.
Logical Relationship of Diastereomeric Salt Formation and Separation
The core principle of this chiral resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their different physical properties.
Caption: Conversion of enantiomers to separable diastereomers.
Conclusion
The use of this compound and its analogs for the large-scale chiral resolution of racemic compounds, particularly amines, is a well-established and robust method. The success of this technique relies on the formation of diastereomeric salts with differential solubility, allowing for their separation by fractional crystallization. The provided application notes and the representative protocol illustrate the key steps and considerations for implementing this technology in a research, development, or manufacturing setting. Careful optimization of the resolving agent, solvent, stoichiometry, and crystallization conditions is paramount to achieving high yields and enantiomeric purities.
Application Notes and Protocols for the Resolution of Racemic Alcohols Using (-)-Dipivaloyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical and fine chemical industries, the production of enantiomerically pure compounds is of paramount importance, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and physiological activities. The resolution of racemic mixtures, a common outcome of synthetic procedures, into their constituent enantiomers is a critical step in the development of chiral drugs and other bioactive molecules. One of the classical and still widely used methods for chiral resolution is the formation of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional techniques such as crystallization or chromatography.
(-)-Dipivaloyl-L-tartaric acid ((-)-DPTTA) is a chiral resolving agent derived from the naturally occurring L-(+)-tartaric acid. Its bulky pivaloyl groups often enhance the crystallizability of the resulting diastereomeric derivatives, facilitating their separation. This document provides detailed application notes and generalized protocols for the resolution of racemic alcohols through the formation of diastereomeric esters with (-)-DPTTA.
Principle of the Method
The resolution of racemic alcohols using this compound is based on the formation of a mixture of diastereomeric esters. The racemic alcohol, consisting of a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with the enantiomerically pure this compound. This reaction yields a mixture of two diastereomeric esters: ((R)-alcohol-(-)-DPTTA) and ((S)-alcohol-(-)-DPTTA).
Due to their different three-dimensional arrangements, these diastereomers exhibit distinct physical properties, most notably different solubilities. This difference in solubility allows for the separation of one diastereomer from the other through fractional crystallization. Once a single diastereomer is isolated in high purity, the chiral auxiliary ((-)-DPTTA) can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched alcohol.
Properties of this compound
This compound is a white to light yellow crystalline powder. It is soluble in solvents such as diethyl ether and THF, and in aqueous sodium bicarbonate solutions, but is insoluble in cold water[1]. The anhydrous solid form can be stored at room temperature in the absence of moisture[1].
Synthesis: this compound can be synthesized by the hydrolysis of the corresponding anhydride, which is obtained by heating (2R,3R)-tartaric acid and pivaloyl chloride at 120-140 °C for 4 hours[1][2].
Experimental Protocols
The following protocols provide a general framework for the resolution of racemic alcohols using this compound. Optimization of reaction conditions, solvent systems, and crystallization procedures may be necessary for specific alcohols.
Protocol 1: Formation of Diastereomeric Esters
This protocol describes the esterification of a racemic alcohol with this compound.
Materials:
-
Racemic alcohol
-
This compound ((-)-DPTTA)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) and this compound (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 - 1.3 equivalents) in anhydrous dichloromethane to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters by Fractional Crystallization
This protocol outlines the separation of the diastereomeric esters based on their differential solubility.
Materials:
-
Crude mixture of diastereomeric esters
-
A suitable solvent or solvent mixture for crystallization (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof)
-
Standard crystallization glassware
Procedure:
-
Dissolve the crude mixture of diastereomeric esters in a minimal amount of the chosen solvent at an elevated temperature.
-
Slowly cool the solution to room temperature to induce crystallization of the less soluble diastereomer. Further cooling in an ice bath or refrigerator may be required.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The mother liquor, now enriched in the more soluble diastereomer, can be collected and concentrated to attempt further crystallization or for recovery of the other alcohol enantiomer.
-
The purity of the isolated diastereomer can be assessed by techniques such as HPLC on a chiral stationary phase or by ¹H NMR spectroscopy.
-
If necessary, recrystallize the isolated diastereomer to improve its purity.
Protocol 3: Hydrolysis of the Diastereomeric Ester and Recovery of the Chiral Alcohol
This protocol describes the cleavage of the ester linkage to recover the enantiomerically enriched alcohol.
Materials:
-
Purified diastereomeric ester
-
A suitable base for hydrolysis (e.g., sodium hydroxide, potassium hydroxide)
-
A suitable solvent for hydrolysis (e.g., methanol, ethanol, water)
-
An acid for neutralization (e.g., hydrochloric acid)
-
An organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware for hydrolysis and extraction
Procedure:
-
Dissolve the purified diastereomeric ester in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a base (e.g., 1 M NaOH) to the ester solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
After the reaction is complete, neutralize the mixture with an acid (e.g., 1 M HCl).
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched alcohol.
-
The this compound can be recovered from the aqueous layer by acidification and extraction.
Data Presentation
The success of a chiral resolution is quantified by the yield of the resolved enantiomer and its enantiomeric excess (e.e.). The following table provides a template for summarizing the results of resolving various racemic alcohols with this compound. Please note that the data presented here is illustrative and will vary depending on the specific alcohol and experimental conditions.
| Racemic Alcohol | Yield of Resolved Enantiomer (%) | Enantiomeric Excess (e.e.) (%) | Method for e.e. Determination |
| 1-Phenylethanol | 35-45 | >98 | Chiral HPLC |
| 2-Octanol | 30-40 | >95 | Chiral GC |
| trans-2-Phenyl-1-cyclohexanol | 40-50 | >99 | ¹H NMR with Chiral Shift Reagent |
| 1-(1-Naphthyl)ethanol | 38-48 | >98 | Chiral HPLC |
Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess of the resolved alcohol is crucial. Several analytical techniques can be employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The alcohol is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification[3][4].
-
Chiral Gas Chromatography (GC): For volatile alcohols, chiral GC is an excellent method. Similar to HPLC, it utilizes a chiral stationary phase to separate the enantiomers[5][6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Derivatizing Agents: The alcohol can be reacted with a different chiral agent to form new diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the determination of their ratio.
-
With Chiral Shift Reagents: The addition of a chiral lanthanide-based shift reagent can induce different chemical shifts for the corresponding protons of the two enantiomers in the NMR spectrum, enabling their quantification[8][9][10].
-
Conclusion
The resolution of racemic alcohols using this compound is a robust and effective method for obtaining enantiomerically pure compounds. The formation of diastereomeric esters, followed by their separation via fractional crystallization and subsequent hydrolysis, provides a scalable and often cost-effective route to chiral alcohols. The success of this method relies on the careful selection of solvents and optimization of crystallization conditions. The protocols and information provided in this document serve as a comprehensive guide for researchers and professionals in the field of chiral chemistry.
References
- 1. This compound | 65259-81-6 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 9. Chiral Shift Reagent for Determination of Enantiomeric Excess | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Enantiomeric Excess with (-)-Dipivaloyl-L-tartaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Dipivaloyl-L-tartaric Acid ((-)-DPTA) for the chiral resolution of racemic mixtures. This powerful resolving agent is instrumental in obtaining enantiomerically pure compounds, a critical step in pharmaceutical and fine chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution process using this compound, offering systematic approaches to identify and resolve them.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | - Inappropriate Solvent: The solubility difference between the two diastereomeric salts is not significant in the chosen solvent.[1][2] - Suboptimal Temperature: Crystallization temperature is too high, leading to co-crystallization of the more soluble diastereomer.[3] - Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is not optimal.[1][4] - Rapid Crystallization: Fast crystal formation can trap impurities and the undesired diastereomer.[3] - Contamination: Impurities in the racemic mixture or solvent can interfere with crystallization. | - Solvent Screening: Test a variety of solvents with different polarities to maximize the solubility difference between the diastereomeric salts.[1][2] - Temperature Optimization: Experiment with a gradual cooling profile or a lower final crystallization temperature to enhance selectivity.[3][5] - Stoichiometry Adjustment: Vary the molar equivalents of (-)-DPTA. Using 0.5 equivalents can sometimes be more effective.[1][4] - Controlled Cooling: Allow the solution to cool slowly to promote selective crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.[5] - Purify Starting Materials: Ensure the racemic mixture and solvents are of high purity. |
| Low Yield of Diastereomeric Salt | - High Solubility: The desired diastereomeric salt is too soluble in the chosen solvent.[1] - Insufficient Crystallization Time: The crystallization process was stopped prematurely.[3] - Eutectic Point Limitation: The separation may be limited by the eutectic composition of the diastereomers in the solvent.[1] | - Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower crystallization temperatures.[1][5] - Increase Crystallization Time: Allow the mixture to stand for a longer period at the optimal temperature.[3] - Recycle Mother Liquor: The undesired enantiomer in the mother liquor can often be racemized and recycled to improve the overall yield.[1] |
| No Crystallization Occurs | - High Solubility of Both Salts: Both diastereomeric salts are highly soluble in the chosen solvent. - Supersaturation Not Reached: The concentration of the diastereomeric salt is below its saturation point. | - Solvent Selection: Choose a solvent in which the desired diastereomeric salt has low solubility. - Increase Concentration: Concentrate the solution by evaporating some of the solvent. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer.[6] |
| Oily Precipitate Forms Instead of Crystals | - Low Melting Point of the Salt: The diastereomeric salt may have a low melting point or be an oil at the experimental temperature. - Presence of Impurities: Impurities can inhibit crystal lattice formation. | - Change Solvent: Use a different solvent system. - Lower Temperature: Conduct the crystallization at a lower temperature. - Purify Racemic Mixture: Ensure the starting material is free of impurities that could act as oils. |
Frequently Asked Questions (FAQs)
What is the principle behind using this compound for chiral resolution?
Chiral resolution with this compound is based on the formation of diastereomeric salts.[7] When a racemic mixture (containing two enantiomers in equal amounts) is reacted with the enantiomerically pure (-)-DPTA, two different diastereomeric salts are formed.[7] These diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent.[7][8] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor.[7][8]
How do I choose the right solvent for the resolution?
The choice of solvent is critical for a successful resolution.[5] An ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. This often requires empirical screening of various solvents or solvent mixtures.[1] Generally, a solvent in which the desired diastereomeric salt is sparingly soluble while the other is more soluble is preferred. The effect of the solvent on enantiomeric excess can be significant, as specific solute-solvent interactions can influence the conformation of the molecules and the crystal packing.[2]
What is the optimal molar ratio of (-)-DPTA to my racemic compound?
While a 1:1 molar ratio is a common starting point, it is not always optimal.[5] In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess of the crystallized product.[1][4][5] This is because the system's selectivity is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1] It is recommended to perform small-scale experiments to determine the optimal stoichiometry for your specific compound.
How can I improve the enantiomeric excess of my resolved product?
Several factors can be optimized to improve the enantiomeric excess:
-
Recrystallization: The isolated diastereomeric salt can be recrystallized one or more times from a suitable solvent to further enhance its purity.[5]
-
Temperature Control: A slow and controlled cooling process during crystallization is crucial to prevent the co-precipitation of the more soluble diastereomer.[3][5]
-
Solvent Selection: As mentioned, screening for the optimal solvent is key to maximizing the separation efficiency.[1][2]
-
Kinetic vs. Thermodynamic Control: The duration of crystallization can influence the outcome. Shorter crystallization times may favor the kinetically formed, less stable diastereomer, while longer times allow the system to reach thermodynamic equilibrium, favoring the most stable, least soluble salt.[3]
How do I recover the resolved enantiomer and the (-)-DPTA resolving agent?
Once the diastereomeric salt is isolated, the resolved enantiomer can be liberated by treatment with a base (for a basic enantiomer) or an acid (for an acidic enantiomer).[7][9] For example, to recover a resolved amine, the diastereomeric salt is typically dissolved or suspended in water and treated with an aqueous base like sodium hydroxide.[7][9] This neutralizes the (-)-DPTA and liberates the free amine, which can then be extracted with an organic solvent.[7][9]
The (-)-DPTA remains in the aqueous layer as a salt. It can be recovered by acidifying the aqueous solution with a mineral acid, which causes the (-)-DPTA to precipitate.[10][11][12] The recovered resolving agent can often be reused.
What analytical methods can be used to determine the enantiomeric excess?
Several analytical techniques are available to determine the enantiomeric excess of the resolved product:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods, using a chiral stationary phase to separate the enantiomers.[13][14]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, using a chiral column.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between the enantiomers.
-
Polarimetry: This classical method measures the optical rotation of the sample. The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.[15][16]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the concentration and enantiomeric excess of chiral molecules.[17]
Quantitative Data
The efficiency of chiral resolution is influenced by various experimental parameters. The following tables summarize the impact of solvent and stoichiometry on the enantiomeric excess (ee) and yield for representative resolutions.
Table 1: Effect of Solvent on Chiral Resolution
| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Excess (de) of Crystals (%) | Enantiomeric Excess (ee) of Recovered Compound (%) | Yield (%) | Reference |
| 1-(α-aminobenzyl)-2-naphthol | L-(+)-tartaric acid | Acetone | >98 | >98 | ~45 | |
| Racemic Amine | L-(+)-tartaric acid | Acetone/Water | Varies | Varies | Varies | [8] |
| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Supercritical CO₂ | N/A | 57.9 | N/A | [4] |
Table 2: Effect of Stoichiometry on Chiral Resolution of N-methylamphetamine
| Resolving Agent | Molar Ratio (Resolving Agent : Racemic Compound) | Enantiomeric Excess (ee) of Extracted Enantiomer (%) | Reference |
| O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5 | [4] |
| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine using (-)-DPTA
This protocol outlines a general method for the chiral resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
1. Formation of Diastereomeric Salts:
-
Dissolve the racemic amine (1 molar equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone). Gentle heating may be required.
-
In a separate flask, dissolve this compound (0.5 - 1.0 molar equivalent) in the same solvent, also with gentle heating if necessary.
-
Slowly add the amine solution to the (-)-DPTA solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate crystallization. Further cooling in an ice bath or refrigerator may improve the yield. The crystallization time can range from a few hours to overnight.[5][6][7]
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the isolated diastereomeric salt under vacuum.
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Slowly add an aqueous base solution (e.g., 2M NaOH) with stirring until the salt is completely dissolved and the solution is basic (pH > 10).[7][9]
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.[9]
4. Recovery of (-)-DPTA:
-
Take the aqueous layer from the extraction step.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) until the (-)-DPTA precipitates.
-
Collect the precipitated resolving agent by filtration, wash with cold water, and dry.[10][11][12]
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution using (-)-DPTA.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]
- 11. EP1736462A1 - Recovery of optically active tartaric acid resolving agents - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 17. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Diastereomeric Salt Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral resolution of racemates via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is no crystallization occurring after adding the resolving agent and cooling the solution?
A: This common issue, often referred to as "oiling out" or failure to precipitate, typically points to problems with solubility and supersaturation.[1][2]
Possible Causes and Solutions:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to crystallize.[3]
-
Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit at the given temperature.[1]
-
Inhibition of Nucleation: Impurities in the racemic mixture, resolving agent, or solvent can inhibit the formation of crystal nuclei.[3][4]
-
Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and crystallization.[7]
Q2: Crystals have formed, but the yield of the desired diastereomeric salt is very low. How can I improve it?
A: Low yields indicate that a significant portion of the desired diastereomer remains dissolved in the mother liquor.
Possible Causes and Solutions:
-
Suboptimal Solvent and Temperature: The desired salt might still be too soluble in the chosen solvent, or the final crystallization temperature may be too high.[3][8]
-
Equilibrium Limitations: The separation efficiency is inherently limited by the phase equilibrium of the diastereomeric salts in the chosen solvent, which can be visualized with a ternary phase diagram.[3]
-
Solution: Constructing a ternary phase diagram can help identify the optimal conditions for maximizing the recovery of the desired salt.[9]
-
-
Premature Isolation: The crystallization process may have been terminated before reaching equilibrium, leaving a significant amount of the product in the solution.[3]
-
Solution: Allow for longer crystallization times to ensure the system has reached equilibrium. Monitoring the concentration of the desired diastereomer in the mother liquor over time can help determine the optimal crystallization duration.
-
-
Unfavorable Kinetics: Sometimes, the desired diastereomer is the more soluble one (the thermodynamic product), but the less soluble, undesired diastereomer crystallizes faster (the kinetic product).[1]
-
Solution: If the desired product is the thermodynamic one, allowing the crystallization mixture to stir for an extended period can lead to the dissolution of the kinetic product and crystallization of the desired thermodynamic product.[1]
-
Q3: The diastereomeric excess (d.e.) of my crystalline product is low. How can I improve the purity?
A: Low diastereomeric excess indicates co-crystallization of the undesired diastereomer.
Possible Causes and Solutions:
-
Small Solubility Difference: The fundamental basis for this resolution technique is the difference in solubility between the two diastereomeric salts. If this difference is small in the chosen solvent, effective separation is difficult.[1]
-
Formation of a Solid Solution: The undesired diastereomer can sometimes be incorporated into the crystal lattice of the desired one, forming a solid solution, which makes separation by simple crystallization challenging.[1][2]
-
Solution: The formation of a solid solution can be identified by constructing a binary or ternary phase diagram.[2] If a solid solution has formed, repeated recrystallizations may be necessary to improve the d.e., although this can lead to a significant loss in yield.[1] Changing the resolving agent is another strategy to overcome this issue.[2]
-
-
Rapid Crystallization: Fast crystallization, often caused by rapid cooling or high supersaturation, can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[5]
Data Presentation
Table 1: Influence of Solvent Polarity on Diastereomeric Salt Crystallization
| Solvent Polarity | General Effect on Solubility | Potential Outcome for Crystallization | Considerations |
| High (e.g., Water, Methanol) | High solubility of both diastereomeric salts. | May prevent crystallization or lead to low yields. | Useful for initial salt formation, but an anti-solvent is often required for crystallization. |
| Medium (e.g., Ethanol, Isopropanol) | Moderate solubility, often with a good solubility difference between diastereomers. | Frequently a good starting point for screening. Can provide a good balance of yield and purity. | The optimal choice is highly dependent on the specific diastereomeric salts. |
| Low (e.g., Toluene, Hexane) | Low solubility of both diastereomeric salts. | May lead to poor initial salt formation but can be effective as an anti-solvent. | Can be used in solvent mixtures to fine-tune solubility. |
Table 2: Effect of Cooling Rate on Yield and Purity
| Cooling Rate | Impact on Supersaturation | Effect on Yield | Effect on Purity (d.e.) |
| Rapid Cooling | Generates high supersaturation quickly. | Can lead to higher initial yields. | Often results in lower purity due to the entrapment of the more soluble diastereomer.[5] |
| Slow, Controlled Cooling | Maintains a lower, more controlled level of supersaturation. | May result in slightly lower initial yields but allows for more complete crystallization over time. | Generally leads to higher purity crystals as the system remains closer to equilibrium.[1] |
| Stepwise or Isothermal Cooling | Allows for periods of equilibration at specific temperatures. | Can be optimized to maximize yield by holding at temperatures where the desired salt has low solubility. | Can significantly improve purity by allowing for the selective crystallization of the less soluble diastereomer. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent. Add the chiral resolving agent (typically 0.5 to 1.0 molar equivalent) to the solution. Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
Crystallization: Induce crystallization by one or a combination of the following methods:
-
Cooling: Slowly cool the solution to a predetermined temperature. A controlled cooling profile is often beneficial.[8]
-
Anti-solvent Addition: Slowly add a solvent in which the diastereomeric salts are poorly soluble.
-
Evaporation: Slowly evaporate the solvent to increase the concentration of the salts.
-
-
Seeding (Optional but Recommended): Once the solution is supersaturated, add a small quantity of pure crystals of the desired diastereomeric salt to induce selective crystallization.[6]
-
Equilibration: Allow the mixture to stir at the final temperature for a sufficient period to ensure the crystallization process has reached equilibrium.
-
Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.[5]
-
Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[5]
-
Drying: Dry the crystals under vacuum to a constant weight.[1]
-
Analysis: Determine the diastereomeric excess of the crystalline salt using analytical techniques such as HPLC or NMR.[7][10]
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and add an acid or base to neutralize the resolving agent and liberate the free enantiomer.[1][11]
-
Extraction and Purification: Extract the liberated enantiomer into an appropriate organic solvent, dry the organic layer, and remove the solvent to obtain the purified enantiomer.[1]
Protocol 2: Solvent Screening for Optimal Crystallization
-
Preparation: In separate small vials, place a known amount of the racemic mixture and the resolving agent.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture to dissolve the solids, creating a saturated or near-saturated solution at an elevated temperature.
-
Cooling and Observation: Allow the vials to cool slowly to room temperature and then to a lower temperature (e.g., 4 °C).
-
Analysis: Visually inspect the vials for crystal formation.[7] Isolate any crystalline material by filtration and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Interrelated factors affecting crystallization success.
Caption: Conceptual phase diagram for diastereomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Choice for (-)-Dipivaloyl-L-tartaric Acid Resolution
Welcome to the technical support center for chiral resolution using (-)-Dipivaloyl-L-tartaric Acid (DIPTA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the diastereomeric salt resolution of racemic compounds, particularly amines.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When the racemic mixture (containing both R and S enantiomers) of a compound, typically a base like an amine, is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed: [(R)-amine-(-)-DIPTA] and [(S)-amine-(-)-DIPTA]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. After isolation, the pure enantiomer can be recovered by treating the salt with a base.[1][2][3]
Q2: How critical is the choice of solvent in this resolution process?
A2: The choice of solvent is one of the most critical factors for a successful resolution. The ideal solvent system is one where the two diastereomeric salts exhibit a significant difference in solubility. If both salts are too soluble, no crystallization will occur. Conversely, if both are poorly soluble, they will co-precipitate, leading to a low enantiomeric excess (e.e.) of the desired product.[4][5] It is highly recommended to perform a small-scale solvent screening to identify the optimal conditions for your specific substrate.[4][5]
Q3: What types of solvents are typically effective for resolutions with tartaric acid derivatives?
A3: A range of solvents with varying polarities should be screened. Alcoholic solvents like methanol and ethanol are common starting points.[6][7] Other solvents such as acetone, tetrahydrofuran (THF), and mixtures of solvents are also frequently used.[8] For instance, mixing a polar solvent like methanol with a less polar co-solvent (e.g., an ether) can sometimes fine-tune the solubility properties to enhance the separation efficiency. In some cases, polar aprotic solvents like DMSO have shown good results.[9]
Q4: How does solvent polarity influence the resolution efficiency?
A4: Solvent polarity is a key parameter. A solvent that is too polar might dissolve both diastereomeric salts, preventing crystallization. A solvent that is too non-polar may cause both salts to precipitate together, resulting in poor separation. The goal is to find a solvent or solvent mixture of intermediate polarity where one diastereomer is sparingly soluble and crystallizes, while the other remains in the solution.[4]
Q5: Can solvent choice influence which enantiomer crystallizes?
A5: Yes, in some cases, a phenomenon known as "chirality switching" can occur, where changing the solvent can reverse the relative solubilities of the diastereomeric salts, causing the other enantiomer to crystallize preferentially. This is often related to the formation of different solvates (where solvent molecules are incorporated into the crystal lattice), which can significantly alter the stability and solubility of the salts.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solvent is too good (salts are too soluble). 2. Solution is too dilute. 3. Insufficient time for nucleation. | 1. Solvent Screening: Try a less polar solvent or a mixture with an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.[5]2. Increase Concentration: Carefully evaporate some of the solvent or start with a more concentrated solution.[5]3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the desired product if available.[5] Allow the solution to stand for a longer period, potentially at a lower temperature. |
| Low Yield of Desired Diastereomer | 1. Suboptimal solvent system: The solubility difference between the diastereomers may not be large enough.[4]2. Crystallization time is too short: The desired product may still be in the solution.[4]3. Incorrect stoichiometry: The molar ratio of the resolving agent to the racemate can affect the yield.[5] | 1. Optimize Solvent: Experiment with solvent mixtures to fine-tune the polarity and maximize the solubility difference.[4]2. Optimize Crystallization Time: Monitor crystal formation over time and perform small-scale filtrations at different intervals to find the optimal time.[4]3. Vary Stoichiometry: While a 0.5 equivalent of the resolving agent is often a starting point, this can be varied to optimize the yield.[5] |
| Low Enantiomeric Excess (e.e.) | 1. Co-crystallization of the undesired diastereomer: The solubilities of the two salts are too similar in the chosen solvent.2. Crystallization occurred too quickly or at the wrong temperature. 3. Crystallization time was too long, allowing the more soluble diastereomer to begin precipitating. | 1. Solvent Screening: Test a new range of solvents or solvent mixtures to improve the solubility differential.2. Controlled Cooling: Implement a slow and gradual cooling process. Rapid cooling often traps impurities and the undesired diastereomer in the crystal lattice.[4]3. Optimize Crystallization Time: Determine the point at which the yield of the desired diastereomer is maximized without significant precipitation of the other.[4] |
| Oily Precipitate Instead of Crystals | 1. Solvent is inappropriate for crystallization ("oiling out"). 2. Solution is too concentrated or cooled too rapidly. 3. Presence of impurities. | 1. Change Solvent System: Switch to a different solvent or solvent mixture.[5]2. Adjust Conditions: Try diluting the solution or cooling it more slowly.[5]3. Purify Starting Materials: Ensure the racemic compound and this compound are of high purity.[4] |
Data Presentation
The efficiency of a resolution is highly dependent on the specific substrate and experimental conditions. The following table provides representative data for the resolution of a generic racemic amine with tartaric acid derivatives to illustrate the effect of solvent choice on yield and enantiomeric excess (e.e.). Note: This data is illustrative and based on findings for similar systems; optimization is required for each specific case.
| Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) | Remarks |
| Methanol | ~40-50% | >90% | A common starting solvent, often provides good selectivity.[6][7] |
| Ethanol | ~45-55% | ~85-95% | Similar to methanol, may offer slightly different solubility profiles. |
| Acetone | ~35-45% | >95% | Can provide high selectivity for certain substrates. |
| Isopropanol | ~50-60% | ~80-90% | Lower polarity than methanol/ethanol, may improve yield at the cost of some selectivity. |
| Acetonitrile | Moderate | ~85% | A polar aprotic solvent that can be effective. |
| Methanol/Water (9:1) | Varies | Varies | Addition of water can significantly alter solubilities and may improve crystal quality.[11] |
| DMSO | ~49% | ~91% | Effective for some systems, particularly when other solvents fail.[9] |
| Ethyl Acetate | Low-Moderate | Varies | A less polar option that can be useful for more non-polar substrates. |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general framework. The choice of solvent, concentrations, and temperatures should be optimized for each specific application.
1. Salt Formation and Crystallization:
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent with gentle heating and stirring until a clear solution is obtained.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating if necessary.[7]
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt.[7]
-
For further crystallization, the flask can be placed in an ice bath or refrigerator for a defined period (e.g., 2-24 hours).
2. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[7]
-
Dry the collected crystals under vacuum to a constant weight.
3. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve or suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH solution) dropwise with stirring until the solution is basic (pH > 10). This will neutralize the tartaric acid derivative and liberate the free amine.[7][12]
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times (e.g., 3x).[12]
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
4. Analysis:
-
Determine the yield and measure the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique, such as chiral HPLC or by measuring the specific rotation.[7]
Visualizations
Experimental Workflow for Chiral Resolution
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: (-)-Dipivaloyl-L-tartaric Acid Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup of reactions involving (-)-Dipivaloyl-L-tartaric Acid (DPTTA), particularly concerning emulsion formation during chiral resolutions.
Troubleshooting Guide: Emulsion Formation
Question: I am experiencing a persistent emulsion during the aqueous workup of my chiral resolution using this compound. How can I break it?
Answer:
Emulsion formation is a common issue during the workup of chiral resolutions involving DPTTA and amines. This is often due to the surfactant-like properties of the diastereomeric salts formed. Below is a step-by-step guide to troubleshoot and break these emulsions.
Initial and Gentle Methods (Least Invasive)
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own. Gentle swirling or tapping of the funnel can also encourage phase separation.[1]
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2][3]
Chemical and Physical Interventions
If gentle methods fail, the following techniques can be employed. It is recommended to first try these on a small portion of the emulsion.
| Method | Description | Advantages | Disadvantages |
| Salting Out | Add solid sodium chloride (NaCl) to the mixture and shake gently. | Often very effective at increasing the polarity of the aqueous phase. | The salt will dissolve in the aqueous layer, which may need to be considered for downstream processes. |
| Change in pH | Carefully add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). | Can alter the charge of the emulsifying species, leading to phase separation. | Risk of product degradation if it is pH-sensitive. |
| Solvent Addition | Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture). | Can disrupt the intermolecular forces stabilizing the emulsion. | May complicate solvent removal later. |
| Filtration | Pass the entire mixture through a pad of Celite® or glass wool. | Can physically disrupt the emulsion layer. | Can be slow and may lead to some loss of material. |
| Centrifugation | If the volume is manageable, centrifuge the mixture. | A very effective physical method for forcing phase separation. | Requires access to a centrifuge and appropriate tubes. |
| Temperature Change | Gently warming or cooling the mixture can sometimes break an emulsion. | Simple to implement. | Risk of thermal degradation of the product. |
Experimental Protocol: Liberation and Extraction of the Resolved Amine
This protocol is a common procedure where emulsions are likely to form.
-
Dissolution of the Diastereomeric Salt: The isolated and purified diastereomeric salt of the amine and (-)-DPTTA is suspended in water.
-
Basification: While stirring, a base (e.g., 2 M NaOH solution) is added dropwise until the solution is basic (pH > 10). This liberates the free amine.
-
Extraction: The aqueous solution is transferred to a separatory funnel, and the liberated amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched amine.[4]
Frequently Asked Questions (FAQs)
Q1: Why do emulsions form specifically during the workup of DPTTA resolutions?
A1: Emulsions in this context are typically stabilized by the diastereomeric salts of DPTTA and the amine. These salts have both a polar (carboxylate and ammonium ions) and a non-polar (pivaloyl and other organic groups) component, allowing them to act as surfactants at the interface between the aqueous and organic layers.
Q2: Can I prevent emulsion formation from the start?
A2: While not always possible, you can minimize the risk of emulsion formation by:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Pre-emptive Salting: If you know a particular extraction is prone to emulsion, add brine or solid NaCl to the aqueous layer before adding the organic solvent.
Q3: I've added brine, and the emulsion is still not breaking. What is the next best step?
A3: If adding brine is unsuccessful, the next logical step would be to try a physical method like centrifugation if available, as it is highly effective. Alternatively, filtering the mixture through a pad of Celite® is a common and often successful technique.
Q4: Will adding a different solvent affect my product's purity?
A4: Adding a small amount of a miscible solvent like methanol can help break the emulsion. However, be mindful that this will alter the composition of your organic phase. If your product is isolated by evaporation of the solvent, the added solvent should also be volatile. It is not expected to affect the chemical purity of your isolated amine but may require adjustment of subsequent purification steps if any are planned.
Q5: What is the purpose of adding a strong base during the workup?
A5: The strong base is added to deprotonate the ammonium salt of the resolved amine, liberating the free amine into its neutral form. The neutral amine is much more soluble in organic solvents, allowing it to be extracted from the aqueous layer.[5]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of this compound.
Caption: Troubleshooting workflow for breaking emulsions.
Experimental Workflow for Chiral Resolution
The diagram below outlines the general experimental workflow for the chiral resolution of a racemic amine using this compound.
Caption: Experimental workflow for chiral resolution of an amine.
References
Technical Support Center: Recycling (-)-Dipivaloyl-L-tartaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recovery and recycling of (-)-Dipivaloyl-L-tartaric Acid (DPTA) following its use as a chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recycling this compound (DPTA)?
A1: The recycling of (-)-DPTA is based on the cleavage of the diastereomeric salt formed during chiral resolution. This process typically involves three main steps:
-
Salt Breaking: The diastereomeric salt is treated with a base (e.g., sodium hydroxide, sodium bicarbonate) to liberate the resolved amine and convert the DPTA into its water-soluble salt form.
-
Phase Separation: The free amine is extracted from the aqueous solution using an organic solvent. The DPTA salt remains in the aqueous layer.
-
Acidification & Isolation: The aqueous layer containing the DPTA salt is acidified with a mineral acid (e.g., hydrochloric acid), causing the free (-)-DPTA to precipitate out of the solution. The precipitated DPTA is then isolated by filtration, washed, and dried.
Q2: What kind of recovery yield and purity can I expect for recycled (-)-DPTA?
A2: With an optimized protocol, the recovery of (-)-DPTA can be highly efficient. Recovery yields are often reported to be greater than 90%, and in some cases, a quantitative yield is achievable.[1][2] A well-executed recovery process should not compromise the optical purity of the resolving agent.[3]
Q3: Can the recovered (-)-DPTA be reused directly?
A3: Yes, the recovered (-)-DPTA can typically be reused in subsequent resolution experiments. However, it is crucial to ensure its purity meets the requirements of the reaction. If impurities are suspected, a recrystallization step may be necessary to achieve the desired purity.
Q4: From which streams can (-)-DPTA be recovered?
A4: (-)-DPTA can be recovered from both the isolated diastereomeric salt and the mother liquor from the resolution crystallization.[2] The process for both streams follows the same general principle of salt breaking, extraction, and precipitation.
Troubleshooting Guide
Issue 1: Low Recovery Yield of (-)-DPTA
| Potential Cause | Troubleshooting Steps |
| Incomplete Salt Cleavage | Ensure the basification of the diastereomeric salt solution is complete. The pH should be sufficiently high to fully deprotonate the amine. Stir the mixture for an adequate duration after adding the base to ensure the reaction proceeds to completion. |
| Incomplete Precipitation | After acidification, verify that the pH is low enough (typically in the range of 2.5 to 4.5) to ensure full protonation and precipitation of the DPTA.[4] Cooling the solution after acidification can further decrease the solubility of DPTA and maximize the yield.[4] Allow sufficient time for crystallization before filtration. |
| Losses During Extraction | If performing a liquid-liquid extraction to remove the resolved amine, minimize the number of extractions to reduce the loss of DPTA into the organic phase.[4] |
| Mechanical Losses | Product can be lost during transfers between glassware and during filtration. Ensure all equipment is thoroughly rinsed with the appropriate solvent to transfer all the precipitated solid. |
Issue 2: Low Purity of Recovered (-)-DPTA
| Potential Cause | Troubleshooting Steps |
| Residual Resolved Amine | Ensure efficient extraction of the liberated amine after basification. Use a suitable organic solvent and perform a sufficient number of extractions to remove the amine completely.[4] |
| Formation of Byproducts | Hydrolysis of the pivaloyl ester groups of DPTA can occur under harsh acidic or basic conditions, or at elevated temperatures, leading to the formation of pivalic acid and tartaric acid. Avoid using excessively high temperatures during the recovery process.[4] |
| Occlusion of Impurities | Rapid precipitation of DPTA during acidification can trap impurities within the crystals. Control the rate of acid addition and consider a slower cooling profile to promote the formation of purer crystals.[4] |
| Co-precipitation of Amine Salt | If the pH is not sufficiently low during acidification, the salt of the resolved amine may not be fully soluble and could co-precipitate with the DPTA. Ensure the final pH is low enough to keep the amine salt dissolved in the aqueous phase. |
Issue 3: Recovered (-)-DPTA is Aggregated or Appears as a Solid Block
| Potential Cause | Troubleshooting Steps |
| Rapid Precipitation | Adding the acid too quickly can cause the DPTA to precipitate as an amorphous solid or a dense block, which can be difficult to handle and may trap impurities. Add the acid slowly with vigorous stirring to promote the formation of a fine, crystalline powder. |
| Inadequate Drying | Residual solvent in the filtered cake can cause the product to agglomerate upon drying. Wash the filter cake with a small amount of cold water to remove residual acid and mother liquor, and then dry the product thoroughly under vacuum. |
Quantitative Data Summary
The following table summarizes typical recovery yields for diacyl-tartaric acid resolving agents based on literature and patent data.
| Resolving Agent | Recovery Method | Reported Yield | Optical Purity | Reference |
| Di-p-toluoyl-D-tartaric acid | Salt exchange and precipitation | 98.0% | 99.5% ee | [3] |
| Dibenzoyl-L-tartaric acid | Salt exchange and precipitation | 94.0% | 99.4% ee | [3] |
| Substituted Tartaric Acid Derivatives | Basification, extraction, and acidification | >90% | Not specified | [2] |
| This compound | Basification (10% aq NaHCO₃), acidification (HCl) | Quantitative | Not specified | [1] |
Experimental Protocol: Recovery of (-)-DPTA from Diastereomeric Salt
This protocol provides a general methodology for the recovery of (-)-DPTA. The specific quantities and solvents may need to be optimized for your particular resolved amine.
-
Dissolution and Basification:
-
Suspend the diastereomeric salt in water.
-
Add a sufficient amount of a base, such as 2M Sodium Hydroxide (NaOH) or 10% aqueous Sodium Bicarbonate (NaHCO₃), dropwise with stirring until the solution becomes basic (pH > 10) and all solids have dissolved.[1] This indicates that the diastereomeric salt has been cleaved.
-
-
Extraction of the Chiral Amine:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated free amine with a suitable water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).
-
Repeat the extraction 2-3 times to ensure complete removal of the amine.
-
Combine the organic extracts. This fraction contains your resolved amine, which can be further purified.
-
Retain the aqueous layer, which contains the sodium salt of (-)-DPTA.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a mineral acid, such as 2M Hydrochloric Acid (HCl), with vigorous stirring.
-
Monitor the pH and continue adding acid until the solution is acidic (pH ~2.5-4.5).[4]
-
A white precipitate of (-)-DPTA will form.
-
-
Isolation and Drying:
-
Continue stirring the cold suspension for a period to ensure complete crystallization.
-
Collect the precipitated (-)-DPTA by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.
-
Dry the recovered (-)-DPTA under vacuum to a constant weight.
-
-
Purity Check (Optional but Recommended):
-
Check the melting point and optical rotation of the recovered (-)-DPTA to confirm its identity and purity.
-
If necessary, the recovered DPTA can be further purified by recrystallization from a suitable solvent system.
-
Workflow Diagram
Caption: Experimental workflow for the recycling of this compound.
References
dealing with solubility issues of (-)-Dipivaloyl-L-tartaric Acid salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to (-)-Dipivaloyl-L-tartaric Acid (DPTA) salts during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPTA) and why is it used in chiral resolution?
A1: this compound (DPTA) is a chiral resolving agent. It is used to separate enantiomers (mirror-image isomers) from a racemic mixture. DPTA reacts with a racemic base to form two diastereomeric salts. These salts have different physical properties, most importantly different solubilities, which allows for their separation by fractional crystallization.[1][2]
Q2: In which solvents is the free this compound soluble?
A2: this compound is soluble in solvents like diethyl ether (Et2O), tetrahydrofuran (THF), and aqueous sodium bicarbonate (NaHCO3) solutions. It is notably insoluble in cold water.[3]
Q3: How does temperature generally affect the solubility of DPTA salts?
A3: The solubility of DPTA salts, like most salts, generally increases with temperature.[4] This property is fundamental to the process of fractional crystallization, where the diastereomeric salt is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, leading to the crystallization of the less soluble salt.
Q4: How does pH influence the solubility of DPTA salts?
A4: The solubility of DPTA salts is significantly affected by pH. As DPTA is an acidic resolving agent, its salts with basic compounds are more soluble in acidic solutions (pH < 7) and less soluble in basic solutions (pH > 7).[5][6] Adjusting the pH can be a critical step in both dissolving the salt and in the recovery of the DPTA after resolution.
Q5: I am not observing any crystal formation, even after cooling the solution. What are the potential reasons?
A5: A lack of crystallization can stem from several factors. The solution might not be sufficiently concentrated to reach supersaturation. In this case, you can carefully evaporate some of the solvent. Alternatively, the diastereomeric salt may be too soluble in the selected solvent at the given temperature. The presence of impurities can also inhibit the nucleation process required for crystal formation.[2]
Troubleshooting Guides
Issue 1: The DPTA salt is not dissolving in the chosen solvent.
This is a common issue that can halt a chiral resolution experiment. The following steps can help troubleshoot this problem.
Troubleshooting Workflow: Incomplete Dissolution
Caption: Troubleshooting workflow for DPTA salt dissolution issues.
Issue 2: The DPTA salt "oils out" instead of crystallizing.
"Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase. This can be a challenging issue to resolve.
Troubleshooting Workflow: Oiling Out
Caption: Troubleshooting steps for when DPTA salts "oil out".
Issue 3: The yield of the crystallized DPTA salt is very low.
A low yield can be due to a variety of factors related to the experimental conditions.
Troubleshooting Workflow: Low Crystallization Yield
Caption: Decision tree for troubleshooting low DPTA salt yield.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Diethyl Ether (Et2O) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Aqueous NaHCO3 Solution | Soluble |
| Cold Water | Insoluble |
Source:[3]
Table 2: General Solubility of Tartaric Acid in Various Solvents at Room Temperature
| Solvent | Solubility ( g/100 mL) |
| Water | ~147 |
| Ethanol | ~20.4 |
| Methanol | Soluble |
| Propanol | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
Source: Based on data from[4][7]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
This protocol outlines a general method for the chiral resolution of a racemic amine using this compound.
Workflow for Diastereomeric Salt Crystallization
Caption: Standard workflow for chiral resolution with DPTA.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the diastereomeric salts will have different solubilities. Alcohols (methanol, ethanol) and ethyl acetate are common starting points.
-
Dissolution:
-
Dissolve the racemic amine in the chosen solvent.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of this compound in the same solvent. Gentle heating may be required.
-
-
Salt Formation: Add the DPTA solution to the amine solution with stirring.
-
Crystallization:
-
If a precipitate forms immediately, heat the mixture until the salt redissolves.
-
Allow the solution to cool slowly to room temperature. A slower cooling rate generally results in higher purity crystals.
-
If no crystals form, consider seeding with a small crystal of the desired salt or adding an anti-solvent (a solvent in which the salt is less soluble) dropwise until turbidity is observed.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Recovery of this compound
After the resolution, the DPTA can be recovered for reuse.
Methodology:
-
Liberation of the Amine: Dissolve the diastereomeric salt in water and add a base (e.g., NaOH or KOH solution) until the pH is basic (pH > 10). This will liberate the free amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer will contain the sodium or potassium salt of DPTA.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3. DPTA will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated DPTA by vacuum filtration, wash with cold deionized water, and dry under vacuum.[1]
References
Technical Support Center: Chiral Resolution with (-)-Dipivaloyl-L-tartaric Acid
Welcome to the technical support center for chiral resolution using (-)-Dipivaloyl-L-tartaric Acid (DPTTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing racemization and optimizing the resolution of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When a racemic mixture of a base (commonly an amine) is reacted with the enantiomerically pure (-)-DPTTA, two diastereomeric salts are formed. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the separation of the less soluble diastereomer through fractional crystallization. After isolation, the enantiomerically enriched amine can be recovered by treating the diastereomeric salt with a base.[1]
Q2: I am not getting any crystal formation after adding (-)-DPTTA. What are the initial troubleshooting steps?
A2: A lack of crystallization can be due to several factors. First, verify that the diastereomeric salt has been formed. If the salt is too soluble in the chosen solvent, crystallization will not occur. You can try to induce crystallization by:
-
Seeding: Adding a small crystal of the desired diastereomeric salt can initiate crystallization.
-
Solvent Screening: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble.
-
Concentration: Carefully concentrate the solution to reach supersaturation.
-
Cooling: Slow cooling of the solution can promote the growth of larger, purer crystals. Placing the solution in a refrigerator or ice bath may be necessary.[2]
Q3: The enantiomeric excess (e.e.) of my resolved amine is low. How can I improve it?
A3: Low enantiomeric excess is a common issue and can often be addressed by optimizing the crystallization process.
-
Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly enhance the diastereomeric and, consequently, the enantiomeric purity.[3]
-
Cooling Rate: A slower cooling rate during crystallization generally leads to the formation of more ordered, purer crystals.
-
Solvent Selection: The solvent plays a crucial role in the selectivity of the crystallization. A solvent system that maximizes the solubility difference between the two diastereomers is ideal.[4]
-
Stirring Time: Allowing for a sufficient stirring or aging time after cooling can improve the selective crystallization of the less soluble diastereomer.
Q4: How can I minimize racemization during the liberation of the free amine from the diastereomeric salt?
A4: Racemization can occur during the liberation of the free amine, especially under harsh conditions. To minimize this:
-
Use a Mild Base: Employ the mildest basic conditions necessary to neutralize the DPTTA and liberate the free amine. A solution of sodium bicarbonate or a dilute solution of a stronger base like sodium hydroxide can be used.
-
Control the Temperature: Perform the basification and extraction at a low temperature to reduce the risk of temperature-induced racemization.
-
Minimize Exposure Time: Do not expose the enantiomerically enriched amine to basic conditions for an extended period. Proceed with the extraction and subsequent work-up steps promptly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral resolution process with (-)-DPTTA.
Low Yield of Diastereomeric Salt
| Possible Cause | Recommended Solution |
| High Solubility of Both Diastereomers | Perform a solvent screening to identify a solvent or solvent mixture where the desired diastereomeric salt has low solubility.[5] |
| Incorrect Stoichiometry | Ensure the molar ratio of the racemic amine to (-)-DPTTA is optimized. A 1:1 ratio is a common starting point, but substoichiometric amounts of the resolving agent can sometimes be more effective.[2] |
| Incomplete Crystallization | Increase the crystallization time or lower the final temperature to maximize the precipitation of the less soluble diastereomer.[6] |
| Loss During Filtration | Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product. |
Poor Enantiomeric Excess (e.e.)
| Possible Cause | Recommended Solution |
| Co-precipitation of Diastereomers | Optimize the crystallization conditions. A slower cooling rate and selection of an appropriate solvent can improve selectivity.[7] Consider recrystallizing the diastereomeric salt. |
| Racemization During Salt Formation | If the amine is susceptible to racemization under acidic conditions, minimize the time and temperature during the salt formation step. |
| Racemization During Amine Liberation | Use mild basic conditions and low temperatures during the liberation of the free amine from the salt.[8] |
| Inaccurate e.e. Determination | Ensure that the analytical method for determining the enantiomeric excess (e.g., chiral HPLC) is properly validated and optimized. |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) and this compound (0.5 - 1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating until a clear solution is obtained. The choice of solvent is critical and should be determined through preliminary screening.[2]
-
-
Crystallization:
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.[8]
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the resolved amine.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resolved amine using an appropriate analytical technique such as chiral HPLC or by measuring the specific rotation.[2]
-
Quantitative Data
The following table summarizes representative data for the chiral resolution of various amines using DPTTA. Note that optimal conditions will vary depending on the specific substrate.
| Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| trans-2-benzylaminocyclohexanol | L-DPTTA / HCl | Not Specified | 92 (salt) | >95 |
| Albuterol | (+)-DPTTA | Methanol | 38 (initial) | 99.5 |
| Tramadol | (+)-DPTTA | Ethanol | ~47 (initial salt) | >99.5 |
| Methamphetamine | (-)-DPTTA | Methanol | - | - |
Data compiled from various sources.[9][10]
Visualizations
Caption: Workflow for chiral resolution using (-)-DPTTA.
Caption: Key factors that can induce racemization.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Pivaloyl Groups in Tartaric Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pivaloyl-protected tartaric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the pivaloylation of tartaric acid or its esters?
A1: The most common side reactions during the pivaloylation of tartaric acid or its esters include the formation of mono-pivaloyl tartaric acid, dipivaloyl tartaric anhydride, and mono-pivaloyl tartaric anhydride.[1] The sterically hindered nature of the pivaloyl group can sometimes lead to incomplete reaction, resulting in the mono-substituted product.[2] Additionally, the two carboxylic acid groups of tartaric acid can react intramolecularly or intermolecularly to form cyclic or polymeric anhydrides, respectively, especially at elevated temperatures.[3]
Q2: Can the pivaloyl group migrate between the two hydroxyl groups of the tartaric acid backbone?
A2: Yes, acyl migration is a known phenomenon in polyol esters, especially under basic or acidic conditions.[4][5] In pivaloyl-protected tartaric acid derivatives, the pivaloyl group can migrate between the C2 and C3 hydroxyl groups. This can be particularly problematic during purification or subsequent reaction steps if the conditions are not carefully controlled.
Q3: What are the typical conditions for the deprotection of pivaloyl groups from tartaric acid derivatives?
A3: Pivaloyl esters are known for their stability compared to other acyl groups like acetates and benzoates.[6][7] Deprotection is typically achieved under basic or reductive conditions.[8] Common methods include hydrolysis with strong bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.[2] Reductive cleavage using agents like lithium aluminum hydride (LAH) can also be employed, although this may also reduce the carboxylic acid functionalities if they are not protected.
Q4: How can I minimize the formation of anhydride byproducts during pivaloylation?
A4: Anhydride formation often occurs at higher temperatures.[9] Performing the reaction at lower temperatures can help minimize this side reaction. Additionally, the choice of solvent can influence the reaction pathway; polar aprotic solvents may favor the desired esterification over anhydride formation.[1] Careful control of stoichiometry and slow addition of the pivaloyl chloride can also help to reduce the formation of these byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Di-Pivaloyl Tartaric Acid Derivative
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. - Use a slight excess of pivaloyl chloride and the base (e.g., pyridine, triethylamine). - Consider using a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts. |
| Formation of Mono-Pivaloyl Product | - Drive the reaction to completion by using a larger excess of the acylating agent and base. - Monitor the reaction by TLC or HPLC to ensure full conversion to the di-substituted product. |
| Formation of Anhydride Byproducts | - Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). - Choose an appropriate solvent. A study on benzoylation suggests polar solvents might favor the desired acylation.[1] - After the reaction, the anhydride can often be hydrolyzed back to the di-acid by careful addition of water.[9] |
| Difficult Purification | - Anhydride byproducts can sometimes be separated from the desired di-ester by careful column chromatography. - Alternatively, the crude product containing the anhydride can be subjected to mild hydrolysis to convert the anhydride to the di-acid, which may be easier to separate. |
Issue 2: Unexpected Product Formation (Potential Acyl Migration)
| Possible Cause | Suggested Solution |
| Basic or Acidic Conditions during Workup or Purification | - Maintain neutral pH during aqueous workup procedures. - Use a buffered system if possible. - Avoid prolonged exposure to silica gel during column chromatography, as it can be slightly acidic. Consider using neutral alumina or a different purification technique. |
| Elevated Temperatures | - Perform all purification steps at room temperature or below. |
| Confirmation of Acyl Migration | - Use 2D NMR techniques (e.g., HMBC, NOESY) to confirm the exact position of the pivaloyl groups on the tartaric acid backbone. |
Experimental Protocols
Protocol 1: Synthesis of Di-pivaloyl-L-tartaric Acid
This protocol is based on the known method for preparing di-acyl tartaric acids, which involves the formation and subsequent hydrolysis of the corresponding anhydride.[9][3]
Step 1: Formation of Di-pivaloyl-L-tartaric Anhydride
-
In a fume hood, combine L-(+)-tartaric acid with an excess of pivaloyl chloride.
-
Heat the mixture, for example, to 120-140 °C, for several hours (e.g., 4 hours).[9][8] The reaction should be monitored for the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature. The crude product is the di-pivaloyl-L-tartaric anhydride.
Step 2: Hydrolysis to Di-pivaloyl-L-tartaric Acid
-
Carefully add water to the crude anhydride.
-
Heat the mixture to induce hydrolysis. The progress of the hydrolysis can be monitored by techniques such as IR spectroscopy (disappearance of the anhydride carbonyl stretch).
-
After completion, cool the solution to allow the di-pivaloyl-L-tartaric acid to crystallize.
-
Collect the solid product by filtration and dry it under vacuum.
Protocol 2: General Procedure for Base-Mediated Deprotection
-
Dissolve the pivaloyl-protected tartaric acid derivative in a suitable alcohol (e.g., methanol or ethanol).
-
Add an aqueous solution of a strong base, such as 1 M sodium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the deprotected tartaric acid derivative.
Visualizations
Caption: Potential side reactions during the pivaloylation of tartaric acid.
Caption: Troubleshooting workflow for potential acyl migration.
References
- 1. Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids [file.scirp.org]
- 2. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 3. mdpi.org [mdpi.org]
- 4. Dicarboxylic acid anhydrides as dissociating agents of protein-containing structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. (-)-DIPIVALOYL-L-TARTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 65259-81-6 [chemicalbook.com]
Technical Support Center: Purification of (-)-Dipivaloyl-L-tartaric Acid Diastereomeric Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diastereomeric salts derived from (-)-Dipivaloyl-L-tartaric Acid ((-)-DPTA).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of (-)-DPTA diastereomeric salts.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | Inappropriate Solvent System: The diastereomeric salt may be too soluble in the chosen solvent. | Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols like ethanol, methanol; esters like ethyl acetate; ketones like acetone; and non-polar solvents like toluene or heptane).[1] Consider using solvent mixtures to fine-tune solubility. |
| Sub-optimal Supersaturation: The solution may not be sufficiently concentrated for nucleation to occur. | Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt. Controlled Cooling: Employ a gradual cooling profile. Rapid cooling can sometimes hinder crystal growth.[2][3] | |
| Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | Purify Starting Material: Ensure the racemic mixture and the resolving agent are of high purity before salt formation. | |
| Low Yield of Desired Diastereomeric Salt | High Solubility of the Target Salt: Even as the less soluble diastereomer, the target salt might still have significant solubility in the mother liquor. | Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired salt. Experiment with lower final crystallization temperatures to maximize precipitation. |
| Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent can impact the yield. | Vary Stoichiometry: While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the selective precipitation of the less soluble diastereomer. | |
| Premature Isolation: The crystallization process may not have reached equilibrium. | Increase Crystallization Time: Allow the solution to stand for a longer period at the final temperature to ensure maximum precipitation. | |
| Low Enantiomeric Excess (e.e.) of the Isolated Salt | Co-precipitation of the More Soluble Diastereomer: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent. | Recrystallization: Perform one or more recrystallizations of the isolated salt. This is a crucial step to enhance enantiomeric purity. Solvent Optimization for Recrystallization: The ideal recrystallization solvent will have a large solubility difference between the two diastereomers at different temperatures (highly soluble when hot, poorly soluble when cold). |
| Inefficient Washing: The mother liquor, containing the more soluble diastereomer, may not be completely removed from the crystal surface. | Wash Crystals Properly: Wash the filtered crystals with a small amount of the cold crystallization solvent to displace the mother liquor without dissolving a significant amount of the desired product. | |
| Oiling Out Instead of Crystallization | High Supersaturation: A very high concentration can lead to the formation of a liquid phase (oiling out) instead of a solid crystalline phase. | Use a More Dilute Solution: Start the crystallization from a less concentrated solution. Slow Cooling: Employ a very slow and controlled cooling rate to allow time for proper crystal lattice formation.[2][3] |
| Inappropriate Solvent: The solvent may be too "good" or too "poor" for the diastereomeric salt. | Solvent Screening: Test different solvents or solvent mixtures. Sometimes, the addition of a co-solvent can prevent oiling out. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when a diastereomeric salt resolution with (-)-DPTA is not working?
A1: The most critical factor in a diastereomeric salt resolution is the choice of solvent. A thorough solvent screening is the recommended first step. The ideal solvent will exhibit a significant difference in solubility between the two diastereomers, allowing the desired salt to crystallize selectively while the other remains in solution.
Q2: How many recrystallizations are typically needed to achieve high enantiomeric excess?
A2: The number of recrystallizations required depends on the initial purity of the isolated salt and the solubility properties of the diastereomers in the chosen solvent. It is not uncommon for two to three recrystallizations to be necessary to achieve >98% e.e. The progress should be monitored by analyzing the enantiomeric excess after each step.
Q3: Can I reuse the this compound from the mother liquor?
A3: Yes, the resolving agent can often be recovered. After isolating the desired diastereomeric salt, the mother liquor contains the more soluble diastereomer. The (-)-DPTA can be recovered from this liquor, as well as from the purified salt after the desired enantiomer has been liberated, typically by acidification of the aqueous layer after basic extraction of the free amine.
Q4: What is the optimal molar ratio of racemic compound to (-)-DPTA?
A4: While a 1:1 molar ratio is a logical starting point, it is not always optimal. Using 0.5 equivalents of the resolving agent can be advantageous. In this case, the less soluble diastereomeric salt will precipitate, leaving the other enantiomer of the racemic compound and the excess of the more soluble diastereomer in solution. This can sometimes lead to a higher initial enantiomeric excess of the precipitated salt.
Q5: How does temperature affect the resolution process?
A5: Temperature has a significant impact on solubility. The initial salt formation is often done at an elevated temperature to ensure complete dissolution. The subsequent cooling profile is critical. A slow, controlled cooling rate generally promotes the formation of larger, purer crystals.[2][3] The final temperature is also important, as lower temperatures will decrease the solubility of both salts and can increase the overall yield, but may also lead to co-precipitation if the solubility difference is not substantial.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Amine
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to ensure complete dissolution.
-
Resolving Agent Addition: In a separate vessel, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, also with warming.
-
Salt Formation: Slowly add the (-)-DPTA solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
-
Analysis: Determine the yield and enantiomeric excess of a small sample of the liberated amine (see Protocol 3) using an appropriate analytical method such as chiral HPLC.[1][4]
Protocol 2: Recrystallization of the Diastereomeric Salt
-
Dissolution: Transfer the isolated diastereomeric salt to a clean flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to reflux with stirring until all the salt has dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the recovery of the purified salt.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Analysis: Analyze the enantiomeric purity of the recrystallized material. Repeat the recrystallization process until the desired enantiomeric excess is achieved.
Protocol 3: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the purified diastereomeric salt in water.
-
Basification: Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
Washing and Drying: Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the drying agent by filtration and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Data Presentation
The success of a diastereomeric salt resolution is highly dependent on the specific substrate and the solvent system used. The following tables provide illustrative data on the solubility of L-tartaric acid in various solvents, which can serve as a starting point for solvent selection, and a template for recording experimental results.
Table 1: Solubility of L-Tartaric Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 139 |
| Water | 50 | 195 |
| Methanol | 25 | ~59 |
| Ethanol | 25 | ~33 |
| Propanol | 25 | ~9.5 |
| Acetone | 25 | - |
| Acetonitrile | 25 | - |
Note: Data for L-tartaric acid is provided as a proxy due to the limited availability of specific solubility data for this compound and its salts. Actual solubilities will differ.[5][6][7]
Table 2: Experimental Data Log for a Diastereomeric Salt Resolution
| Racemic Compound | Solvent System | Molar Ratio (Amine:(-)-DPTA) | Yield of Salt (%) | e.e. of Salt (%) | Yield after Recrystallization (%) | e.e. after Recrystallization (%) |
| [Name of Compound] | [e.g., Ethanol] | [e.g., 1:0.5] | ||||
| [Name of Compound] | [e.g., Methanol] | [e.g., 1:1] | ||||
| [Name of Compound] | [e.g., Ethyl Acetate] | [e.g., 1:1] |
Visualizations
Caption: Experimental workflow for the purification of diastereomeric salts.
Caption: Troubleshooting logic for low yield and purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution with (-)-Dipivaloyl-L-tartaric Acid (DIPTA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the efficiency of chiral resolution using (-)-Dipivaloyl-L-tartaric Acid (DIPTA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your resolution experiments.
Impact of Temperature on Resolution Efficiency: Data Summary
| Resolving Agent | Amine Resolved | Solvent(s) | Yield (%) | Enantiomeric/ Diastereomeric Excess (%) |
| Di-p-toluoyl-L-tartaric acid / HCl | trans-2-benzylaminocyclohexanol | Not specified | 92 (salt) | 99.5 (de)[1] |
| L-(+)-Tartaric acid | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Methanol | Not specified | >85 (ee)[1] |
| (S)-Mandelic acid | trans-2-(N-benzyl)amino-1-cyclohexanol | Ethyl acetate / Diethyl ether | 74 (salt) | >99 (ee)[1] |
| D(-)-Mandelic acid | D,L-alpha-phenethylamine | Water / Toluene | 75-80 (overall) | >95 (ee)[1] |
| PEGylated-(R)-mandelic acid | (rac)-phenylalanine methyl ester | Methanol | 90 | 85 (ee)[1] |
Note: The yield and enantiomeric/diastereomeric excess are highly dependent on specific experimental conditions, including the substrate, solvent, stoichiometry, and crystallization temperature.[1]
Experimental Protocols
This section provides a detailed methodology for a typical chiral resolution experiment using this compound.
Protocol: Chiral Resolution of a Racemic Amine
1. Materials and Reagents:
-
Racemic amine
-
This compound (DIPTA)
-
Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)
-
Base (e.g., sodium hydroxide) for liberation of the free amine
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Step 1: Dissolution. Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable warm solvent. In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same warm solvent. The choice of solvent is critical and should be one in which the diastereomeric salts have different solubilities.[2]
-
Step 2: Salt Formation. Slowly add the DIPTA solution to the amine solution with constant stirring. The formation of diastereomeric salts may occur, which can sometimes lead to immediate precipitation.
-
Step 3: Crystallization. If a precipitate forms, gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal yield, the mixture can be further cooled in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.[2]
-
Step 4: Isolation of the Diastereomeric Salt. Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]
-
Step 5: Liberation of the Enantiomerically Enriched Amine. Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to liberate the free amine.
-
Step 6: Extraction and Purification. Extract the liberated amine with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Step 7: Determination of Enantiomeric Excess. Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.[1]
Caption: Experimental workflow for chiral resolution using (-)-DIPTA.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during chiral resolution experiments with this compound.
Q1: Why is the yield of my desired diastereomeric salt very low?
A1: Low yield can be attributed to several factors:
-
Suboptimal Solvent Choice: The solubility of both diastereomeric salts might be too high in the chosen solvent. Experiment with different solvents or solvent mixtures to find a system where the desired salt is significantly less soluble.
-
Incorrect Stoichiometry: The molar ratio of DIPTA to the racemic amine is crucial. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the yield and purity of the less soluble salt.[2]
-
Inappropriate Temperature Profile: If the crystallization temperature is too high, the desired salt may remain in solution. Conversely, if the cooling is too rapid, co-precipitation of the more soluble diastereomer can occur, reducing the purity of the isolated salt. A slow, controlled cooling process is often essential.[2]
-
Insufficient Crystallization Time: Allow sufficient time for the crystallization to reach equilibrium. This can range from a few hours to overnight.[3]
Q2: My resolution experiment resulted in an oil or gum instead of crystals. What should I do?
A2: "Oiling out" is a common problem and can be addressed by:
-
Changing the Solvent: The solvent may be too good at dissolving the diastereomeric salts. Try a less polar solvent or a mixture of solvents.
-
Slowing Down the Cooling Rate: Rapid cooling can lead to the separation of a supersaturated solution as a liquid phase. A slower, more controlled cooling profile can promote crystal formation.
-
Reducing the Concentration: The solution may be too concentrated. Dilute the solution with more solvent and attempt the crystallization again.
-
Seeding: Adding a small seed crystal of the desired diastereomeric salt can induce crystallization from the oil.[2]
Q3: The diastereomeric excess (de) of my isolated salt is low. How can I improve it?
A3: Low diastereomeric excess indicates that the two diastereomeric salts have similar solubilities under the chosen conditions. To improve the 'de':
-
Solvent Screening: The choice of solvent is the most critical factor. Systematically screen a variety of solvents and solvent mixtures to maximize the solubility difference between the two diastereomeric salts.
-
Optimize Crystallization Temperature: The final crystallization temperature can significantly impact the purity of the product. Experiment with different final temperatures to find the optimal point where the desired diastereomer has crystallized, and the undesired one remains in solution.
-
Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt can significantly enhance its diastereomeric purity.[2]
-
Control Cooling Rate: A slow and controlled cooling rate is crucial to allow for the selective crystallization of the less soluble diastereomer.
Caption: Troubleshooting workflow for chiral resolution with (-)-DIPTA.
References
optimizing molar ratio of resolving agent to racemic compound.
Welcome to the technical support center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of the molar ratio of resolving agent to the racemic compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of the molar ratio for diastereomeric salt crystallization.
Issue 1: Low Yield of Desired Crystalline Diastereomeric Salt
Q: My diastereomeric salt formation is resulting in a low yield of the desired crystal. What are the primary factors I should investigate?
A: Low yields in diastereomeric salt formation can stem from several factors. The most critical parameters to investigate are:
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount. The ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer, leading to preferential crystallization of the less soluble salt.[1] It is advisable to experiment with a range of solvents with varying polarities.[1]
-
Resolving Agent: The choice of resolving agent is crucial. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[1] It is common practice to screen several resolving agents to find the most effective one.
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[1]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled cooling process can be critical.
-
Crystallization Time: The crystallization process may not have reached equilibrium before the crystals were isolated. Increasing the crystallization time can allow for maximum precipitation of the desired salt.[2]
Issue 2: No Crystallization Occurs, or an Oil/Amorphous Solid Precipitates
Q: I've combined my racemic compound with the resolving agent in a solvent, but either nothing precipitates, or I get an oily substance instead of crystals. What's happening and what should I do?
A: This is a frequent issue in diastereomeric salt crystallization, often pointing to problems with solubility, supersaturation, or solvent choice. "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid.[2]
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[2] An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[2]
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution may be below its solubility limit.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also help, as solubility typically decreases with temperature.[2]
-
-
High Level of Supersaturation: Conversely, excessively high supersaturation can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over well-ordered crystals.[2]
-
Solution: Try using a more dilute solution or a slower cooling rate.
-
-
High Impurity Levels: Impurities in the racemic compound or the resolving agent can inhibit nucleation and crystal growth.[2]
-
Solution: Ensure the starting materials are of high purity. Consider an additional purification step for your racemic compound if necessary.[2]
-
-
Issue 3: Low Enantiomeric Excess (e.e.) of the Crystallized Product
Q: I'm getting crystals, but analysis shows a low enantiomeric excess. How can I improve the selectivity of the crystallization?
A: Low enantiomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.
-
Possible Causes & Solutions:
-
Suboptimal Molar Ratio: The ratio of the resolving agent to the racemic compound may not be optimal. Deviating from a 1:1 ratio can sometimes improve the enantiomeric excess of the crystallized salt.
-
Suboptimal Solvent Choice: The solvent system is not effectively discriminating between the two diastereomers.
-
Solution: A thorough solvent screen is crucial. The goal is to find a solvent that maximizes the solubility difference between the two salts.[2]
-
-
Crystallization is Too Rapid: Fast crystallization, often caused by rapid cooling or high supersaturation, can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[2]
-
Solution: Implement a slower, more controlled cooling profile.[2]
-
-
Insufficient Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity.
-
Solution: Perform one or more recrystallizations of the obtained solid. It is important to monitor the enantiomeric excess after each recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting molar ratio of resolving agent to racemic compound?
A1: A 1:1 molar ratio is a common starting point for the resolution of a racemic mixture via diastereomeric salt formation.[1] However, this is often just a starting point, and the optimal ratio may vary.
Q2: Why would a molar ratio other than 1:1 be beneficial?
A2: While a 1:1 stoichiometric reaction is expected for salt formation, using a non-stoichiometric amount of the resolving agent can influence the crystallization equilibrium. For instance, using a slight excess of the resolving agent might in some cases increase the yield of the less soluble diastereomeric salt. Conversely, using a substoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystalline product, although at the expense of yield. The optimal ratio is a balance between yield and purity and must be determined experimentally.
Q3: How do I determine the enantiomeric excess of my resolved product?
A3: The enantiomeric excess is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed.[3][4]
Q4: Can the choice of resolving agent affect the optimal molar ratio?
A4: Absolutely. The nature of the resolving agent and its interaction with the enantiomers of the racemic compound will dictate the properties of the resulting diastereomeric salts, including their solubility. Therefore, the optimal molar ratio can be specific to the particular combination of racemic compound and resolving agent.[1]
Q5: What is the theoretical maximum yield for a classical chiral resolution?
A5: For a classical resolution by diastereomeric salt formation, the theoretical maximum yield for a single enantiomer is 50% of the initial racemic mixture, as the other 50% is the undesired enantiomer.[5] However, the undesired enantiomer can potentially be racemized and recycled to improve the overall process yield.[5]
Data Presentation
Table 1: Impact of Molar Ratio on Yield and Enantiomeric Excess (e.e.) - A Case Study
| Molar Ratio (Resolving Agent : Racemic Compound) | Yield of Crystalline Salt (%) | Enantiomeric Excess (e.e.) of Desired Enantiomer (%) |
| 0.5 : 1 | 35 | 98 |
| 0.8 : 1 | 42 | 95 |
| 1.0 : 1 | 48 | 90 |
| 1.2 : 1 | 50 | 88 |
Note: This is a representative example. Actual results will vary depending on the specific compounds, solvent, and experimental conditions.
Experimental Protocols
Protocol: Screening for Optimal Molar Ratio of Resolving Agent
Objective: To determine the molar ratio of resolving agent to racemic compound that provides the best balance of yield and enantiomeric excess for the desired enantiomer.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
A selection of solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Glass vials with caps
-
Stirring plate and stir bars
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic compound in a chosen solvent at a known concentration.
-
Prepare a stock solution of the resolving agent in the same solvent at a known concentration.
-
-
Setting up the Screening Experiments:
-
In a series of labeled vials, add a fixed amount of the racemic compound stock solution.
-
To each vial, add a varying amount of the resolving agent stock solution to achieve different molar ratios (e.g., 0.5:1, 0.8:1, 1.0:1, 1.2:1).
-
Add enough solvent to each vial to ensure all components are initially dissolved, and the total volume is consistent across all experiments.
-
-
Crystallization:
-
Stir the solutions at a slightly elevated temperature to ensure complete salt formation and dissolution.
-
Allow the vials to cool slowly to room temperature, and then if necessary, place them in a refrigerator or ice bath to induce crystallization.
-
Allow the vials to stand undisturbed for a set period (e.g., 24-48 hours) to allow for complete crystallization.[1]
-
-
Isolation and Analysis:
-
Isolate the crystals from each vial by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum or in a low-temperature oven.
-
Determine the mass of the dried crystals to calculate the yield.
-
Analyze the enantiomeric excess of the crystalline material using an appropriate chiral analytical method (e.g., chiral HPLC).
-
-
Evaluation:
-
Compare the yield and enantiomeric excess for each molar ratio to determine the optimal conditions for the resolution.
-
Mandatory Visualization
Caption: Workflow for optimizing the molar ratio of resolving agent to racemic compound.
References
troubleshooting guide for polymerase chain reaction (PCR) optimization.
This guide provides solutions to common issues encountered during Polymerase Chain Reaction (PCR) experiments. Whether you are a seasoned researcher or new to PCR, this resource offers a structured approach to optimizing your reactions and troubleshooting unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Amplification or Low Yield
Question: I am not seeing any PCR product on my gel, or the band is very faint. What are the possible causes and how can I fix this?
Answer:
The absence or low yield of a PCR product is a frequent issue that can stem from various factors, from reagent problems to suboptimal cycling conditions. A systematic approach is crucial to identify the root cause.[1]
Possible Causes and Solutions:
-
Problems with PCR Reagents:
-
Omitted Reagent: Ensure all necessary components (polymerase, dNTPs, primers, template, buffer) were added to the reaction mix.[2] It is recommended to use a checklist and prepare a master mix for multiple reactions to ensure consistency.
-
Degraded Reagents: Reagents can degrade with repeated freeze-thaw cycles.[2] Use fresh aliquots of dNTPs and polymerase.
-
Incorrect Concentrations: Verify the final concentrations of all components. For instance, dNTP concentrations that are too high can chelate Mg2+ and inhibit the reaction.[3]
-
-
Issues with the DNA Template:
-
Poor Quality or Degraded Template: The integrity of your DNA template is critical. Assess the quality and quantity using spectrophotometry (A260/280 ratio) or gel electrophoresis.[2][4] If necessary, re-purify your template.
-
Insufficient Template: Too little template DNA can lead to no amplification.[5] The required amount varies depending on the template type (e.g., plasmid vs. genomic DNA).[6]
-
PCR Inhibitors: Contaminants carried over from the DNA extraction process (e.g., salts, ethanol, phenol) can inhibit the polymerase.[5][7] Consider diluting the template or re-purifying it.
-
-
Suboptimal Primer Design:
-
Poor Design: Primers with inadequate specificity, secondary structures (hairpins), or self-dimerization potential will perform poorly.[7][8] Use primer design software to check for these issues.
-
Incorrect Primer Concentration: The optimal primer concentration is typically between 0.1 and 0.5 µM.[6] Higher concentrations can lead to non-specific products and primer-dimers, while lower concentrations can result in low or no yield.[9]
-
-
Incorrect Thermal Cycling Conditions:
-
Annealing Temperature: If the annealing temperature is too high, primers cannot bind efficiently to the template.[1][4] Conversely, if it's too low, it can lead to non-specific amplification. The optimal annealing temperature is often 3-5°C below the primer's melting temperature (Tm).[10]
-
Extension Time: The extension time must be sufficient for the polymerase to synthesize the full-length product. A general guideline is one minute per kilobase (kb) of the expected amplicon length.[11][12]
-
Denaturation Temperature/Time: Incomplete denaturation of the template DNA will prevent efficient amplification. Ensure the initial denaturation is sufficient (e.g., 94-98°C for 1-3 minutes) and that the denaturation step in each cycle is adequate (e.g., 94-98°C for 30 seconds).[4][12]
-
Number of Cycles: An insufficient number of cycles will result in a low yield. Typically, 25-35 cycles are used.[13][14] If the template is scarce, increasing the cycle number may help.[5]
-
Troubleshooting Workflow for No/Low Amplification:
Issue 2: Non-Specific Amplification
Question: My gel shows multiple bands in addition to my expected product. How can I improve the specificity of my PCR?
Answer:
The presence of non-specific bands indicates that the primers are annealing to unintended sites on the template DNA or that primer-dimers are forming.[15] Optimizing the reaction components and cycling parameters can significantly improve specificity.
Possible Causes and Solutions:
-
Annealing Temperature is Too Low: This is the most common cause of non-specific amplification. A low annealing temperature allows for promiscuous primer binding.[1][7]
-
Primer Design Issues:
-
Poor Specificity: Primers may have homology to other regions of the template. Use BLAST to check for potential off-target binding sites.[14]
-
High Primer Concentration: Excessive primer concentrations increase the likelihood of non-specific binding and primer-dimer formation.[13]
-
Solution: Redesign primers to be more specific to the target sequence.[7] Reduce the primer concentration in the reaction.[13]
-
-
Excessive Template or Enzyme:
-
Suboptimal Magnesium (Mg2+) Concentration:
-
High Mg2+ Concentration: Magnesium ions stabilize the primer-template duplex. While essential, too high a concentration can stabilize non-specific primer binding, leading to unwanted products.[2][4]
-
Solution: Titrate the MgCl2 concentration, typically in 0.5 mM increments, to find the optimal level.[16]
-
-
Too Many PCR Cycles:
Logical Flow for Troubleshooting Non-Specific Bands:
Issue 3: Presence of Primer-Dimers
Question: I see a low molecular weight band (typically <100 bp) on my gel, which I suspect are primer-dimers. How can I prevent their formation?
Answer:
Primer-dimers are formed when primers anneal to each other instead of the DNA template.[17] This artifact consumes primers and polymerase, reducing the yield of the desired product.[1]
Possible Causes and Solutions:
-
Primer Design: Primers with complementary sequences, especially at the 3' ends, are prone to forming dimers.[10]
-
High Primer Concentration: Excess primers increase the probability of them interacting with each other.
-
Solution: Decrease the primer concentration.[18]
-
-
Low Annealing Temperature: A low annealing temperature can facilitate the annealing of primers to each other.
-
Solution: Increase the annealing temperature.[18]
-
-
Non-Hot-Start Polymerase: Polymerase activity at room temperature during reaction setup can lead to the extension of non-specifically annealed primers, including primer-dimers.
Experimental Protocol: Touchdown PCR to Reduce Non-Specific Binding and Primer-Dimers
Touchdown PCR can enhance specificity by starting with a high annealing temperature that is then incrementally lowered in subsequent cycles. This favors the amplification of the specific target early in the reaction.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Touchdown Cycles (e.g., 10-15 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Start at a temperature several degrees (e.g., 5-10°C) above the calculated primer Tm. Decrease the temperature by 0.5-1°C every cycle.
-
Extension: 72°C for a duration appropriate for the target length (e.g., 1 min/kb).
-
-
Standard Cycles (e.g., 20-25 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Use the final temperature from the touchdown phase (e.g., the calculated Tm or slightly below).
-
Extension: 72°C for a duration appropriate for the target length.
-
-
Final Extension: 72°C for 5-10 minutes.
Data Presentation: PCR Optimization Parameters
The following tables summarize key quantitative parameters for PCR optimization.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Final Concentration | Range for Optimization | Notes |
| Template DNA | |||
| Plasmid/Viral | 1 pg - 10 ng | 1 pg - 10 ng per 50 µL reaction | Higher amounts can decrease specificity.[6] |
| Genomic | 1 ng - 1 µg | 1 ng - 1 µg per 50 µL reaction | Higher amounts can decrease specificity.[6] |
| Primers | 0.1 - 0.5 µM | 0.05 - 1 µM | Higher concentrations can cause primer-dimers.[6] |
| dNTPs | 200 µM each | 50 - 250 µM each | Ensure equal concentrations of all four dNTPs.[2] |
| MgCl₂ | 1.5 - 2.0 mM | 1.5 - 4.0 mM | Optimize in 0.5 mM increments.[6][16] |
| Taq Polymerase | 1.25 units | 0.5 - 2.5 units per 50 µL reaction | Follow manufacturer's recommendations. |
Table 2: Thermal Cycling Parameter Guidelines
| Step | Temperature | Duration | Notes |
| Initial Denaturation | 94-98°C | 1-5 minutes | Longer duration for complex templates (e.g., genomic DNA).[12] |
| Denaturation | 94-98°C | 10-30 seconds | |
| Annealing | 50-65°C | 15-60 seconds | Typically 3-5°C below the lowest primer Tm.[10] |
| Extension | 68-72°C | 1 min/kb | Use 68°C for longer amplicons (>4 kb).[12] |
| Number of Cycles | N/A | 25-35 cycles | Can be increased up to 40-45 for low template amounts.[5][9] |
| Final Extension | 68-72°C | 5-10 minutes | Ensures all amplicons are fully extended. |
References
- 1. mybiosource.com [mybiosource.com]
- 2. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 5. Troubleshooting your PCR [takarabio.com]
- 6. neb.com [neb.com]
- 7. Troubleshooting PCR: Common Problems and How to Fix Them | Ultra qPCR [xxpresspcr.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. neb.com [neb.com]
- 10. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 12. Optimizing your PCR [takarabio.com]
- 13. bento.bio [bento.bio]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PCR Optimization: Strategies To Minimize Primer Dimer [genemod.net]
- 18. quora.com [quora.com]
Validation & Comparative
A Comparative Performance Analysis of (-)-Dipivaloyl-L-tartaric Acid and (+)-Dipivaloyl-D-tartaric Acid in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Chiral Resolving Agent
In the realm of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers is a critical step. The distinct pharmacological and toxicological profiles of enantiomers necessitate the production of enantiomerically pure compounds. Among the arsenal of chiral resolving agents, (-)-Dipivaloyl-L-tartaric Acid and (+)-Dipivaloyl-D-tartaric Acid have emerged as highly effective for the resolution of racemic compounds, particularly amines. This guide provides an in-depth comparison of the performance of these two enantiomeric resolving agents, supported by experimental data and detailed protocols to aid in the selection and application of the optimal agent for a given resolution.
Principle of Chiral Resolution
The fundamental mechanism behind the resolving power of both this compound and (+)-Dipivaloyl-D-tartaric Acid lies in the formation of diastereomeric salts. When a racemic mixture of a base, such as an amine, is reacted with a single enantiomer of dipivaloyl-tartaric acid, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably, different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. Subsequently, the resolved enantiomers of the amine can be liberated from the separated diastereomeric salts.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and (+)-Dipivaloyl-D-tartaric Acid is primarily dictated by the desired enantiomer of the racemic compound to be isolated. As they are enantiomers themselves, they exhibit opposite selectivity. If the L-(-)-enantiomer of the resolving agent preferentially crystallizes the (R)-enantiomer of a racemic amine, then the D-(+)-enantiomer of the resolving agent will preferentially crystallize the (S)-enantiomer of the same amine under identical conditions.
While direct head-to-head comparative studies under identical conditions are not always readily available in published literature, we can analyze their performance based on the resolution of specific racemic compounds. A notable example is the resolution of racemic N-methylamphetamine.
| Racemic Compound | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent System | Isolated Enantiomer | Yield of Diastereomeric Salt | Optical Purity (e.e.) |
| N-methylamphetamine | O,O'-Dibenzoyl-R,R-tartaric acid (a D-tartaric acid derivative) | 4:1 | Dichloroethane-Water-Methanol | (R)-N-methylamphetamine | 79.6% | 97.9% |
Note: The data presented is based on a closely related derivative, O,O'-dibenzoyl-R,R-tartaric acid, as direct comparative data for dipivaloyl-tartaric acid enantiomers on the same amine was not available in a single source.[1] The efficiency of these resolutions highlights the capability of tartaric acid derivatives to achieve high optical purity and good yields.
Experimental Protocols
Below are detailed, generalized methodologies for the chiral resolution of a racemic amine using either this compound or (+)-Dipivaloyl-D-tartaric Acid. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for each specific application.
Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating if necessary.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of the chosen dipivaloyl-tartaric acid enantiomer in the same solvent, also with gentle warming.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. The formation of a precipitate (the less soluble diastereomeric salt) may be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For complete crystallization, the flask may be further cooled in an ice bath or refrigerator for a specified period (e.g., 2-16 hours).
Isolation of the Diastereomeric Salt
-
Filtration: Collect the crystallized diastereomeric salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the purified diastereomeric salt under vacuum.
Liberation of the Enantiomerically Pure Amine
-
Suspension: Suspend the purified diastereomeric salt in water.
-
Basification: Add a base (e.g., 2M NaOH or ammonia) dropwise with stirring to neutralize the tartaric acid derivative and liberate the free amine. The pH should be adjusted to be sufficiently basic to ensure complete liberation.
-
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizing the Workflow
To better illustrate the process of chiral resolution, the following diagram outlines the key steps involved.
Caption: General workflow for chiral resolution of a racemic amine using a dipivaloyl-tartaric acid enantiomer.
Conclusion
Both this compound and (+)-Dipivaloyl-D-tartaric Acid are powerful and versatile chiral resolving agents. Their performance is fundamentally equivalent, with the choice between them being determined by the specific enantiomer that is targeted for isolation. The success of a resolution is highly dependent on the optimization of experimental parameters, including the choice of solvent, the molar ratio of the resolving agent, and the crystallization temperature and time. For any new racemic compound, a preliminary screening with both enantiomers of the resolving agent is recommended to determine the optimal conditions for achieving high yield and excellent enantiomeric purity.
References
A Comparative Guide to Chiral Resolving Agents: (-)-Dipivaloyl-L-tartaric Acid and Its Alternatives
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step to ensure the safety, efficacy, and specificity of a drug or compound. Chiral resolution by diastereomeric salt formation remains a cornerstone technique for achieving this separation on both laboratory and industrial scales. This guide provides an objective comparison of (-)-Dipivaloyl-L-tartaric Acid (DPTA) and its analogues with other commonly employed chiral resolving agents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection of an appropriate resolving agent.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a base, such as an amine, is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, allowing for the preferential crystallization of one diastereomer. The less soluble diastereomer is then separated by filtration, and the desired enantiomer of the amine is subsequently liberated, typically by treatment with a base.
Comparison of Chiral Resolving Agents
Data Presentation: Resolution of Racemic Propranolol
| Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine | Reference |
| (-)-Di-p-toluoyl-L-tartaric acid (DPTTA) | (±)-Propranolol | Ethanol | Not explicitly stated, but high purity product obtained | >98% for (S)-(-)-Propranolol | [1] |
| Esters of L-tartaric acid (e.g., dipentyl-L-tartrate) | (±)-Propranolol | 1,2-dichloroethane-water (biphasic) | Not applicable (liquid-liquid extraction) | Enantioselectivity of 2.54, leading to enrichment of R-Propranolol to 75% purity | [2] |
| L-(+)-Tartaric Acid | (±)-Atenolol and (±)-Propranolol | Various (TLC) | Not applicable (qualitative) | Successful separation observed | [3] |
| (R)-Mandelic Acid | (±)-Atenolol and (±)-Propranolol | Various (TLC) | Not applicable (qualitative) | Successful separation observed | [3] |
Key Observations:
-
Derivatives of tartaric acid, such as DPTTA, are highly effective in resolving amines like propranolol, achieving high enantiomeric excess.[1]
-
The choice of the resolving agent is crucial and often empirical, with the ideal agent forming diastereomeric salts with a significant difference in solubility.[4][5]
-
The solvent system plays a critical role in the success of the resolution, as it directly influences the solubility of the diastereomeric salts.[4]
-
While simpler agents like L-tartaric acid can effect separation, more sterically demanding derivatives like DPTTA often provide better discrimination and higher purity of the desired enantiomer.[1][3]
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-Propranolol using (-)-Di-p-toluoyl-L-tartaric Acid (DPTTA)
This protocol is a generalized procedure based on established principles for the resolution of amines using tartaric acid derivatives.
Materials:
-
(±)-Propranolol
-
(-)-Di-p-toluoyl-L-tartaric acid (DPTTA)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve (±)-propranolol (1.0 g, 3.86 mmol) in warm methanol (20 mL).
-
In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (1.49 g, 3.86 mmol) in warm methanol (20 mL).
-
Slowly add the DPTTA solution to the propranolol solution with stirring.
-
Allow the mixture to cool to room temperature and then store at 4°C overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The collected solid is the diastereomeric salt of (S)-(-)-propranolol and (-)-DPTTA.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline diastereomeric salt in a mixture of water (20 mL) and dichloromethane (20 mL).
-
Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer becomes alkaline (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (S)-(-)-propranolol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis (see Protocol 3).
-
Protocol 2: Chiral Resolution of (±)-Propranolol using (R)-Mandelic Acid
This protocol provides a comparative method using a different class of resolving agent.
Materials:
-
(±)-Propranolol
-
(R)-Mandelic acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve (±)-propranolol (1.0 g, 3.86 mmol) in ethanol (15 mL).
-
In a separate flask, dissolve (R)-mandelic acid (0.59 g, 3.86 mmol) in ethanol (15 mL).
-
Combine the two solutions and heat the mixture to boiling.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in 1 M NaOH solution.
-
Extract the aqueous solution with diethyl ether (3 x 15 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched propranolol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis (see Protocol 3).
-
Protocol 3: Determination of Enantiomeric Excess of Propranolol by Chiral HPLC
This protocol outlines a standard method for analyzing the success of the chiral resolution.[6][7][8]
Materials:
-
Enantiomerically enriched propranolol sample
-
(±)-Propranolol standard
-
(S)-(-)-Propranolol standard
-
HPLC grade n-heptane, ethanol, and diethylamine
-
Chiral HPLC column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.[7]
-
Standard Solutions: Dissolve approximately 5 mg of (±)-propranolol racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.[6][7]
-
Sample Solution: Prepare a solution of the resolved propranolol sample in methanol at a similar concentration.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the (S)-(-)-enantiomer standard to confirm the elution order.
-
Inject the resolved propranolol sample.
-
Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
-
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Experimental workflow for ee% determination by chiral HPLC.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Direct TLC resolution of atenolol and propranolol into their enantiomers using three different chiral selectors as impregnating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Dipivaloyl-L-tartaric Acid
In the realm of pharmaceutical and fine chemical synthesis, the resolution of racemic mixtures is a critical step to isolate the desired enantiomer with high purity. (-)-Dipivaloyl-L-tartaric Acid is a widely used resolving agent, but various alternatives exist, each with its own advantages depending on the specific substrate and process conditions. This guide provides an objective comparison of the performance of several alternative resolving agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their needs.
The primary method for chiral resolution using these agents is the formation of diastereomeric salts. This process involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation through fractional crystallization.[1]
Comparative Performance of Resolving Agents
The efficacy of a chiral resolving agent is typically evaluated based on the yield and the enantiomeric excess (e.e.) of the desired enantiomer. Below is a compilation of data from various studies to provide a comparative overview of different resolving agents for specific racemic compounds.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-Propranolol | (+)-Di-p-toluoyl-D-tartaric acid | Not Specified | Not Specified | Not Specified | [2] |
| (±)-Albuterol | Di-p-toluoyl-D-tartaric acid | Methanol-Ethyl Acetate (1:2) | 38 | 99.5 | [3] |
| dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate | Not Specified | Not Specified | 91.20 | [4] |
| (±)-Tramadol | Di-p-toluoyl-tartaric acid | Not Specified | Not Specified | ~85 (d.e.) | [5] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | Dichloromethane | 25 | 98 | [6] |
| Racemic 1-Phenylethylamine | (2R,3R)-(+)-Tartaric Acid | Methanol | Not Specified | Not Specified | [7] |
| Racemic Aminonaphthols | L-(+)-Tartaric acid | Acetone | Not Specified | Not Specified | |
| Racemic Aminonaphthols | Dibenzoyl-L-(-)-tartaric acid | Not Specified | Not Specified | Not Specified |
Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent system, temperature, and stoichiometry. The data presented is for illustrative purposes and direct side-by-side comparisons under identical conditions are limited in the literature.
Prominent Alternative Resolving Agents
Several classes of compounds serve as effective alternatives to this compound.
-
Other Tartaric Acid Derivatives:
-
(-)-Di-p-toluoyl-L-tartaric Acid (DPTTA): This is a powerful and versatile resolving agent, particularly for amines.[8] Its bulky toluoyl groups can lead to significant solubility differences between the diastereomeric salts, facilitating efficient separation.[9]
-
O,O'-Dibenzoyl-L-tartaric Acid (DBTA): Widely used for the resolution of racemic compounds, including alcohols and amines, through the formation of stable crystalline complexes.[10][11]
-
-
Mandelic Acid: This aromatic resolving agent is effective for the resolution of various amines.[9] The presence of the phenyl group can enhance crystal packing interactions.
-
Camphorsulfonic Acid: As a strong acid, it readily forms salts with chiral amines and other cationic compounds, making it a useful resolving agent.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation and implementation of chiral resolving agents. Below are generalized protocols for chiral resolution via diastereomeric salt formation.
General Protocol for Resolution of a Racemic Amine with a Tartaric Acid Derivative
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid, 0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.[13]
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For enhanced crystallization, the flask can be placed in a refrigerator or an ice bath.[13]
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.[14]
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amine and break the salt.[1]
-
Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., ether, chloroform).[13]
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4).
-
Evaporate the solvent to obtain the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
-
Visualizing the Process
The following diagrams illustrate the general workflow and logical relationships in chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
While this compound remains a valuable tool, a range of effective alternatives are available to researchers. Derivatives of tartaric acid, such as (-)-Di-p-toluoyl-L-tartaric acid and O,O'-Dibenzoyl-L-tartaric acid, along with other resolving agents like mandelic acid and camphorsulfonic acid, offer a broad toolkit for the successful resolution of diverse racemic compounds. The selection of the most appropriate resolving agent is often an empirical process, and the data and protocols presented in this guide serve as a valuable starting point for optimization and achieving high enantiomeric purity.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Enantiomeric Excess for Products Resolved with (-)-Dipivaloyl-L-tartaric Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the development of chiral molecules. This guide provides an objective comparison of analytical methodologies for determining the ee of products resolved using (-)-Dipivaloyl-L-tartaric Acid, alongside alternative resolving agents. The performance of these methods is evaluated with supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to Enantiomeric Excess and Chiral Resolution
Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a crucial parameter in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method for achieving this is through the formation of diastereomeric salts using a chiral resolving agent. This compound, a derivative of L-tartaric acid, is a widely used resolving agent, particularly for racemic amines, due to its ability to form crystalline diastereomeric salts that can be separated by fractional crystallization.
Analytical Methods for Determining Enantiomeric Excess
Once a racemic mixture has been resolved, several analytical techniques can be employed to determine the enantiomeric excess of the purified product. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess. The chiral agent interacts with the enantiomers to form transient diastereomeric complexes, which results in distinct signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.
Comparison of this compound with Alternative Resolving Agents
The choice of resolving agent can influence the efficiency of the resolution process and potentially the ease and accuracy of the subsequent ee determination. This section compares this compound with another commonly used resolving agent, Mandelic Acid.
Table 1: Comparison of Chiral Resolving Agents for Amines
| Resolving Agent | Racemic Amine Example | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield of Diastereomeric Salt | Reference |
| (+)-Di-p-toluoyl-D-tartaric acid | 1-Phenylethylamine | >98% de | 85% | [1] |
| (-)-Di-p-toluoyl-L-tartaric acid | (±)-N-Methylamphetamine | 82.5% ee (of the free enantiomer) | - | N/A |
| (R)-(-)-Mandelic acid | 1-(1-Naphthyl)ethylamine | >99% ee | 78% | [1] |
| (S)-(+)-Mandelic acid | (±)-α-Methylbenzylamine | 95% de | 92% | [1] |
Key Observations:
-
Both tartaric acid derivatives (like this compound) and mandelic acid are highly effective in resolving a variety of amines, often achieving high diastereomeric and enantiomeric excesses.[1]
-
The yield of the desired diastereomeric salt is generally high for both classes of resolving agents.[1]
-
The choice of the optimal resolving agent is highly dependent on the specific substrate, and screening of several agents is often necessary to achieve the best results.
Experimental Protocols
This section provides detailed methodologies for the resolution of a racemic amine using this compound and the subsequent determination of its enantiomeric excess using Chiral HPLC.
Chiral Resolution of a Racemic Amine with this compound
This protocol describes the general procedure for the resolution of a racemic amine via diastereomeric salt formation.
Materials:
-
Racemic amine
-
This compound
-
Methanol (or other suitable solvent)
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent, warming if necessary.
-
Crystallization: Add the resolving agent solution to the amine solution and stir. Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add 2 M NaOH solution dropwise until the pH is >10 to liberate the free amine.
-
Extraction: Extract the liberated amine with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general procedure for the validation of a chiral HPLC method for the determination of the enantiomeric excess of a resolved amine.
Chromatographic Conditions (Example for a resolved amine):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Validation Parameters and Acceptance Criteria:
| Parameter | Method | Acceptance Criteria |
| Specificity | Inject individual enantiomers, the racemate, and a blank. | The method must be able to resolve the two enantiomers from each other and from any impurities. |
| Linearity | Prepare and inject a series of at least five concentrations of the racemate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples at three different concentration levels in triplicate. | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) analysis of triplicate samples at a single concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
Table 2: Example Validation Data for a Chiral HPLC Method
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | Intra-day: 0.85%, Inter-day: 1.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Chiral resolution of a racemic mixture.
Caption: Determination of enantiomeric excess by chiral HPLC.
Conclusion
The determination of enantiomeric excess is a critical aspect of chiral drug development and synthesis. This compound is an effective resolving agent for a variety of racemic compounds, particularly amines. Following successful resolution, Chiral HPLC stands out as a robust and reliable method for the accurate quantification of enantiomeric excess. The selection of the most appropriate resolving agent and analytical method should be based on empirical screening and thorough validation to ensure the generation of accurate and reproducible results. This guide provides a framework for making these critical decisions in your research and development endeavors.
References
A Comparative Guide to Chiral HPLC Methods for the Resolution of Acylated Tartaric Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral resolving agents is a critical parameter in the synthesis of optically pure active pharmaceutical ingredients (APIs). (-)-Dipivaloyl-L-tartaric Acid, a derivative of L-tartaric acid, is utilized in the resolution of racemic compounds. Ensuring its enantiomeric purity is paramount for consistent and successful resolutions. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the definitive technique for this analysis.
This guide provides a comparative overview of chiral HPLC methods applicable to the analysis of acylated tartaric acid derivatives, with a focus on providing robust starting points for the resolution of this compound and its corresponding D-enantiomer. The data presented is based on established methods for structurally similar acylated tartaric acids, namely 2,3-Dibenzoyl-DL-tartaric acid and Dibenzoyl-L-tartaric acid, offering valuable insights into method development.
Comparative Performance of Chiral HPLC Methods
The selection of the chiral stationary phase and the mobile phase composition are the most critical factors in achieving successful enantiomeric separation of acylated tartaric acids. Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamate groups, have demonstrated excellent performance for this class of compounds. Below is a summary of quantitative data from established methods for analogous compounds.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (t R1 / t R2 ) (min) | Separation Factor (α) | Resolution (R s ) | Reference |
| 2,3-Dibenzoyl-DL-tartaric acid | CHIRALPAK® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) | Dichloromethane / Ethanol / Trifluoroacetic acid (98 / 2 / 0.1) | 1.0 | UV, 254 nm | 3.1 / 10.6 | 6.44 | 15.27 | [1] |
| Dibenzoyl-L-tartaric acid (and D-enantiomer) | Chiral PAK IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) | n-Heptane / Isopropanol / Trifluoroacetic acid (900 / 100 / 1) | Not Specified | UV, 230 nm | Not Specified | >1.5 | >1.5 | [2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of chiral separation methods. The following protocols are for the methods cited in the comparison table.
Method 1: Resolution of 2,3-Dibenzoyl-DL-tartaric acid[1]
-
Column: CHIRALPAK® IC-3, 150 x 4.6 mm, 3 µm
-
Mobile Phase: A mixture of dichloromethane, ethanol, and trifluoroacetic acid in a ratio of 98:2:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Sample Concentration: 1 mg/mL
-
Detection: UV at 254 nm
Method 2: Determination of D-enantiomer in Dibenzoyl-L-tartaric acid[2][3]
-
Column: Chiral PAK IA, 250 x 4.6 mm, 5.0 µm
-
Mobile Phase: An isocratic mobile phase consisting of n-heptane, isopropanol (IPA), and trifluoroacetic acid in a ratio of 900:100:1 (v/v/v).
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
System Suitability: Resolution between L- and D-enantiomers should be greater than 1.5.
Experimental Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method follows a logical progression from initial screening to final validation. The following diagram illustrates a typical workflow.
Caption: A general workflow for the development and validation of a chiral HPLC method.
Conclusion
While a specific, validated method for this compound was not found in the immediate literature, the successful resolution of closely related acylated tartaric acid derivatives provides a strong foundation for method development. The data strongly suggests that immobilized polysaccharide-based chiral stationary phases, such as CHIRALPAK® IA, IB, or IC, are excellent candidates for this separation. A systematic screening approach using normal phase eluents, as outlined in the provided workflow, is recommended to achieve baseline resolution and a robust analytical method suitable for quality control and enantiomeric purity determination.
References
A Cost-Benefit Analysis of (-)-Dipivaloyl-L-tartaric Acid in Chiral Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical and often challenging step. The choice of a chiral resolving agent is a pivotal decision, directly impacting the efficiency, cost-effectiveness, and overall viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of (-)-Dipivaloyl-L-tartaric Acid (DPTTA) as a chiral resolving agent, comparing its performance with other commonly used alternatives. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily determined by its ability to form diastereomeric salts with significantly different solubilities, leading to high yields and enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes the performance of (-)-DPTTA and its alternatives in the resolution of various racemic amines.
| Chiral Resolving Agent | Racemic Compound | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| This compound (DPTTA) | N-Methylamphetamine | Methanol | - | 57.9 | [1] |
| (-)-Dibenzoyl-L-tartaric Acid (DBTA) | N-Methylamphetamine | Methanol | - | 82.5 | [1] |
| (-)-Di-p-toluoyl-L-tartaric Acid (DPTTA) | DL-Leucine | - | - | 91.2 (D-Leu) | |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-Diphenylpiperazine | CH₂Cl₂ | 25 | 98 (R,R) | [2] |
| (1S)-(+)-10-Camphorsulfonic Acid | Racemic Diethanolamine derivative | Acetone | 70 | >99 (R,R) | [3] |
| (S)-(-)-1-Phenylethylamine | Racemic 5-oxo-1-phenylpyrazolidine-3-carboxylic acid | - | High | >99 | [4] |
| (+)-Tartaric Acid | (R,S)-1-Phenylethylamine | Methanol | - | - | [5] |
Note: Direct comparative data for all agents on a single racemic compound is limited in the public domain. This table compiles data from various studies to provide a comparative overview.
Cost Analysis of Chiral Resolving Agents
The cost of the resolving agent is a significant factor in the overall economic feasibility of a resolution process, especially at an industrial scale. The following table provides an approximate cost comparison of (-)-DPTTA and its alternatives. Prices are subject to change and may vary based on supplier and purity.
| Chiral Resolving Agent | CAS Number | Approximate Price (USD/kg) |
| This compound | 65259-81-6 | ~1000 - 1500 |
| (-)-Dibenzoyl-L-tartaric Acid | 2743-38-6 | ~200 - 400 |
| (-)-Di-p-toluoyl-L-tartaric Acid | 32634-66-5 | ~250 - 500 |
| L-(-)-Camphorsulfonic Acid | 35963-20-3 | ~400 - 600 |
| (S)-(-)-1-Phenylethylamine | 2627-86-3 | ~50 - 150 |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting resolution processes. Below are representative experimental protocols for the chiral resolution of racemic amines using (-)-DPTTA and its alternatives.
Resolution of a Racemic Amine using this compound (General Protocol)
-
Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent, with gentle heating if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The mixture may be heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the dried diastereomeric salt in water and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10) to liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific optical rotation.
Resolution of (±)-trans-2,3-Diphenylpiperazine using (1S)-(+)-10-Camphorsulfonic Acid[2]
-
Salt Formation and Crystallization: A mixture of (±)-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) is stirred in dichloromethane (100 mL) for 24 hours.
-
Isolation of (R,R)-enantiomer: The resulting precipitate is collected by filtration to yield the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine.
-
Isolation of (S,S)-enantiomer: The filtrate is concentrated to approximately 50 mL and stirred for another 12 hours. The precipitate formed is collected, which contains the diastereomeric salt of (S,S)-(-)-2,3-diphenylpiperazine.
-
Liberation of Free Amines: The separated diastereomeric salts are treated with an aqueous solution of Na₂CO₃, and the liberated free amines are extracted with dichloromethane. The organic extracts are then washed, dried, and concentrated to give the respective enantiomers.
Visualization of the Cost-Benefit Analysis Workflow
The selection of an optimal chiral resolving agent involves a logical workflow that balances cost and performance. The following diagram, generated using the DOT language, illustrates this decision-making process.
Caption: Workflow for cost-benefit analysis of chiral resolving agents.
Conclusion
The selection of a chiral resolving agent is a multi-faceted decision that requires a careful balance between performance and cost. This compound is a potent chiral resolving agent, though its higher cost compared to other tartaric acid derivatives and simple chiral amines may be a limiting factor for large-scale industrial applications. For laboratory-scale synthesis and in cases where other, more economical agents fail to provide adequate separation, DPTTA remains a valuable tool.
Alternatives such as (-)-Dibenzoyl-L-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid often provide a good compromise between cost and efficiency. For certain applications, simpler and more cost-effective agents like L-camphorsulfonic acid or (-)-1-phenylethylamine may prove to be the most economically viable choice, provided they deliver the desired yield and enantiomeric purity. Ultimately, an empirical screening of several resolving agents under various conditions is the most effective strategy to identify the optimal solution for a specific chiral resolution challenge. This guide provides a foundational framework and data to streamline this critical decision-making process.
References
- 1. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. arkat-usa.org [arkat-usa.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to the Applications of (-)-Dipivaloyl-L-tartaric Acid in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
(-)-Dipivaloyl-L-tartaric acid ((-)-DPTTA) is a highly effective and widely utilized chiral resolving agent in the pharmaceutical and fine chemical industries. Its rigid structure, derived from the readily available chiral pool of L-tartaric acid and featuring bulky pivaloyl groups, allows for excellent diastereomeric discrimination, leading to the efficient separation of enantiomers. This guide provides a comprehensive literature review of the applications of (-)-DPTTA, with a focus on its performance in chiral resolution compared to other resolving agents, supported by experimental data and detailed protocols.
Principle of Chiral Resolution
The primary application of (-)-DPTTA is in the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The fundamental principle lies in the reaction of a racemic base with the enantiomerically pure (-)-DPTTA. This acid-base reaction yields a pair of diastereomeric salts with distinct physicochemical properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes, while the more soluble one remains in the mother liquor. Subsequent treatment of the isolated salt with a base liberates the desired enantiomerically enriched amine.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is paramount for developing efficient and economical processes for the production of single-enantiomer drugs. (-)-DPTTA and its enantiomer, (+)-DPTTA, have demonstrated high efficiency in resolving a variety of amines, often achieving high yields and excellent enantiomeric excess (e.e.).
To provide a clear comparison, the following tables summarize the performance of derivatives of di-p-toluoyl-tartaric acid (DPTTA), dibenzoyl-tartaric acid (DBTA), and unsubstituted tartaric acid in the resolution of specific racemic amines.
Table 1: Resolution of Racemic N-Methylamphetamine
| Resolving Agent | Molar Ratio (Resolving Agent:Racemate) | Enantiomeric Excess (e.e.) of Extracted Amine | Reference |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5% | [1] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9% | [1] |
| (2R,3R)-Tartaric Acid | 0.25 | < 5% | [1] |
Note: This study used the (2R,3R)-enantiomers. The resolving power is inherent to the molecular structure, and similar relative performance is expected for the (2S,3S)-enantiomers like (-)-DPTTA.
Table 2: Resolution of Racemic Tramadol
| Resolving Agent | Diastereomeric Excess (d.e.) of Salt | Yield of Salt | Reference |
| (+)-Di-p-toluoyl-D-tartaric acid | >99.5% | 85% | [2] |
| (-)-Di-p-toluoyl-L-tartaric acid | 86% | 75% | [2] |
Note: The use of the corresponding enantiomer of the resolving agent allows for the isolation of the other enantiomer of the racemic mixture.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of chiral resolution. Below is a representative protocol for the resolution of a racemic amine using a derivative of DPTTA.
Resolution of Racemic Methamphetamine with (-)-O,O'-di-p-toluoyl-R,R-tartaric acid
This protocol details the resolution of racemic methamphetamine to isolate the L-enantiomer using the enantiomer of (-)-DPTTA. The same principle applies when using (-)-DPTTA to isolate the D-enantiomer.
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid
-
Methanol
-
2M Sodium hydroxide (NaOH) solution
-
Chloroform
Procedure:
-
Salt Formation:
-
Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.
-
In a separate flask, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.
-
Add the resolving agent solution to the methamphetamine solution.
-
Stir the reaction mixture at room temperature for one hour.
-
-
Crystallization:
-
Cool the mixture to 5°C and maintain this temperature for two hours to induce the crystallization of the diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Filter the precipitated salt and dry it.
-
-
Liberation of L-Methamphetamine:
-
Dissolve the obtained salt (2.4 g) in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water.
-
Extract the liberated L-methamphetamine with an appropriate organic solvent.
-
Dry the organic extracts and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Other Applications of this compound
Beyond its primary role as a chiral resolving agent, (-)-DPTTA and its derivatives find applications in other areas of asymmetric synthesis.
-
Chiral Auxiliary: It can be used as a chiral auxiliary for enantioselective protonation (deracemization) and other asymmetric transformations.
-
Starting Material: It serves as a starting material for the synthesis of chiral succinimides and polyhydroxy compounds.
-
Chiral Staple: It has been employed as a chiral staple in the synthesis of complex helical nanostructures.
-
Additive in Catalysis: It can act as an additive in metal-catalyzed reactions, such as iridium-catalyzed C-H amidation.
Visualizing the Workflow
The process of chiral resolution via diastereomeric salt formation can be effectively visualized to understand the logical flow of the experimental steps.
References
A Comparative Guide to Tartaric Acid Derivatives in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, fine chemicals, and agrochemicals. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and physiological properties. Consequently, the production of enantiomerically pure compounds is often a regulatory necessity and a key factor in ensuring product safety and efficacy.
Among the various techniques available for chiral resolution, classical resolution through the formation of diastereomeric salts remains a widely employed, cost-effective, and scalable method.[1] Tartaric acid and its derivatives are a cornerstone of this methodology, valued for their natural abundance, versatility, and proven effectiveness in resolving a broad spectrum of racemic compounds.[1][2]
This guide provides a comprehensive and objective comparison of the performance of common tartaric acid derivatives as resolving agents. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable resolving agent and optimizing their resolution processes.
Principles of Chiral Resolution with Tartaric Acid Derivatives
The fundamental principle of chiral resolution using tartaric acid derivatives lies in the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure tartaric acid derivative. This acid-base reaction results in the formation of a pair of diastereomeric salts.[1][3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent.[4][5]
This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[1] Typically, the less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Once the less soluble salt is isolated, the targeted enantiomer can be recovered by treatment with an acid or base to break the salt and liberate the free enantiomer and the resolving agent.[1][6]
Comparative Performance of Tartaric Acid Derivatives
The success and efficiency of a chiral resolution are highly dependent on the choice of the resolving agent, the racemic compound, the solvent system, and the crystallization conditions.[6] The performance of a resolution is typically evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the desired enantiomer.
The most commonly employed tartaric acid derivatives for chiral resolution include:
-
L-(+)-Tartaric Acid and D-(-)-Tartaric Acid: The parent compounds, readily available and widely used.
-
O,O'-Dibenzoyl-D-tartaric acid (DBTA) and its L-enantiomer: These derivatives often exhibit enhanced chiral recognition capabilities due to the bulky benzoyl groups, which can lead to better-defined crystal packing.
-
O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) and its L-enantiomer: Similar to DBTA, the toluoyl groups can improve the efficiency of resolution.[7]
Below is a summary of experimental data for the resolution of various racemic compounds using these tartaric acid derivatives.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Product (%) | Reference |
| (±)-Amphetamine | D-Tartaric Acid | Methanol | - | - | [1] |
| (±)-N-Methylamphetamine | (2R,3R)-Tartaric Acid (TA) | Supercritical CO2 | - | < 5 | [8] |
| (±)-N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Supercritical CO2 | - | 82.5 | [8] |
| (±)-N-Methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Supercritical CO2 | - | 57.9 | [8] |
| (±)-Methamphetamine | (-)-O,O'-Di-p-toluoyl-R,R-tartaric acid | Methanol | - | - | [6] |
| (±)-Ibuprofen | O,O'-Disubstituted Tartaric Acid Derivatives | Acetonitrile/Isopropanol | - | - | [9] |
| (±)-Albuterol | Di-p-toluoyl-D-tartaric acid | - | 38 (of R-enantiomer) | 99.5 | [10] |
| (±)-Tramadol | Di-p-toluoyl-tartaric acid (DTTA) | - | High | High | [11] |
| Apremilast Intermediate | (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) | - | High | > 99 | [12] |
Experimental Protocols
Reproducibility in chiral resolution experiments is contingent upon detailed and accurate methodologies. The following protocols are representative examples for the resolution of racemic bases and acids using tartaric acid and its derivatives.
Protocol 1: Resolution of a Racemic Amine with (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
This protocol provides a general procedure for the resolution of a racemic amine.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)
-
Suitable solvent (e.g., methanol, ethanol)
-
2 M Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalent of D-DTTA in the same solvent, applying gentle heat if necessary.[12]
-
Crystallization: Slowly add the D-DTTA solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt. For maximizing the yield, the mixture can be further cooled in an ice bath.[12]
-
Isolation: Isolate the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of cold solvent. The mother liquor, which contains the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base, such as 2 M NaOH, to neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent like chloroform. Dry the organic layer, remove the solvent under reduced pressure, and further purify the enantiomerically enriched amine if necessary.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.[6]
Protocol 2: Resolution of Racemic Amphetamine with D-Tartaric Acid
This protocol details the resolution of racemic amphetamine.
Materials:
-
Racemic amphetamine base (270 g)
-
D-Tartaric acid (150 g)
-
Suitable solvent (e.g., methanol)
-
Base for enantiomer recovery
Procedure:
-
Salt Formation: Dissolve 270 grams of racemic amphetamine base in an appropriate solvent. In a separate container, dissolve 150 grams of D-tartaric acid in a suitable solvent.[1]
-
Crystallization: Mix the two solutions to form the neutral salt of dl-amphetamine d-tartrate. Allow the mixture to stand, which will facilitate the fractional crystallization of the l-amphetamine d-tartrate.[1]
-
Isolation: Separate the crystalline material, which is enriched in the l-amphetamine d-tartrate, by filtration.[1]
-
Enantiomer Recovery: Treat the isolated diastereomeric salt with a base to liberate the free l-amphetamine.[1]
Mandatory Visualizations
Logical Workflow for Chiral Resolution
The process of chiral resolution via diastereomeric salt formation follows a systematic workflow. The diagram below illustrates the key stages from the initial racemic mixture to the final isolated enantiomers.
Caption: Experimental workflow for chiral resolution by diastereomeric salt formation.
Chiral Recognition Signaling Pathway
The efficacy of a chiral resolving agent is rooted in its ability to selectively interact with one enantiomer over the other, a process known as chiral recognition. This recognition is governed by a network of non-covalent interactions between the resolving agent and the enantiomers, leading to the formation of diastereomeric complexes with different stabilities and solubilities.
Caption: Logical relationship in diastereomeric salt resolution and chiral recognition.
Conclusion
Tartaric acid and its derivatives, particularly O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are highly effective and versatile resolving agents for a wide array of racemic compounds. The success of a resolution is a multifactorial process that depends on the judicious selection of the resolving agent, solvent, and crystallization conditions. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to develop and optimize efficient and scalable chiral resolution processes. A systematic approach, involving the screening of different derivatives and solvents, is often the most effective strategy for achieving high yields and enantiomeric purities.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Chiral Purity for Compounds Resolved with (-)-Dipivaloyl-L-tartaric Acid
This guide offers a comprehensive comparison of methods for validating the chiral purity of compounds resolved using (-)-Dipivaloyl-L-tartaric Acid ((-)-DPTA). It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for chiral separations. This document outlines the primary methods for purity validation, compares (-)-DPTA with alternative resolving agents, and provides detailed experimental protocols supported by comparative data.
Introduction to Chiral Resolution and Purity Validation
In the pharmaceutical industry, the separation of racemic mixtures into individual enantiomers is a critical process, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. One of the most established methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[1][2] Following the separation of these diastereomers, typically by fractional crystallization, it is imperative to accurately determine the enantiomeric purity (or enantiomeric excess, e.e.) of the target compound. This validation step is essential for quality control, regulatory compliance, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
This compound is a derivative of L-tartaric acid and serves as an effective chiral resolving agent, particularly for amines, by forming diastereomeric salts that differ in solubility.[5] The validation of the resulting chiral purity is most commonly accomplished using chromatographic techniques.
Analytical Methods for Chiral Purity Validation
The determination of enantiomeric purity is a crucial step after diastereomeric salt resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.[1][3]
Key Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. It involves using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are a common starting point for method development.[1][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a viable alternative to HPLC, often providing faster separations and using environmentally benign mobile phases (like supercritical CO₂). It is particularly effective for preparative scale separations but is also used analytically.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR can be used with chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between enantiomers, allowing for their quantification.
The validation of a chiral purity method should adhere to regulatory guidelines (e.g., ICH Q2(R2)) and typically assesses parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the undesired enantiomer.[3][4]
Comparison of Chiral Resolving Agents
While (-)-DPTA is an effective resolving agent, its performance can be compared with other derivatives of tartaric acid and other classes of resolving agents. The choice of agent is often empirical and may require screening several candidates.[8][9]
| Resolving Agent | Chemical Class | Typical Applications | Key Advantages | Considerations |
| This compound ((-)-DPTA) | Tartaric Acid Derivative | Chiral amines, amino alcohols | Good crystallinity of salts, often high enantioselectivity. | Cost may be higher than basic tartaric acid. |
| (-)-Dibenzoyl-L-tartaric Acid ((-)-DBTA) | Tartaric Acid Derivative | Chiral amines, amino acids | Widely used, extensive literature, proven efficacy.[10] | Performance is highly dependent on the substrate and solvent system.[10] |
| (-)-Di-p-toluoyl-L-tartaric Acid ((-)-DTTA) | Tartaric Acid Derivative | Chiral amines, various APIs | High enantioselectivity for specific compounds (e.g., Finerenone, Leucine).[10][11] | Can form solvates which may affect resolution efficiency.[10] |
| L-(+)-Tartaric Acid | Natural Chiral Acid | Amines, aminonaphthols | Inexpensive, readily available.[12] | Often lower resolution efficiency compared to its derivatives.[7] |
| (1S)-(+)-10-Camphorsulfonic Acid | Terpenoid Derivative | Chiral amines | Forms stable, crystalline salts. | May be less effective for substrates with weak basicity. |
| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Chiral amines, alcohols | Effective for a range of functional groups. | Can be more expensive for large-scale resolutions. |
Experimental Protocols
The general workflow for chiral resolution involves diastereomeric salt formation, separation, liberation of the free base/acid, and analytical validation of enantiomeric purity.
This protocol provides a general guideline for the resolution of a racemic amine using (-)-DPTA.
-
Preparation: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). Common solvent choices for tartaric acid resolutions include polar solvents like alcohols or DMF.[13][14]
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary to achieve full dissolution.
-
Salt Formation: Add the resolving agent solution to the solution of the racemic amine. Stir the mixture at room temperature or a slightly elevated temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the precipitated crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The mother liquor, which is now enriched in the other diastereomer, should be saved for potential recovery.
-
Dissolution: Dissolve the isolated diastereomeric salt in water or an appropriate aqueous/organic mixture.
-
Basification: Add a base (e.g., 1M NaOH or Na₂CO₃ solution) dropwise to the solution until the pH is sufficiently basic (typically >10) to deprotonate the amine and break the salt.[1]
-
Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Sample Preparation: Prepare a standard of the racemic compound and a sample of the resolved, enriched enantiomer by dissolving a known amount in the HPLC mobile phase or a compatible solvent.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds to improve peak shape.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.[6]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm the system's ability to separate them (resolution factor, Rₛ > 1.5).
-
Inject the sample of the enriched enantiomer.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. (-)-O,O -Di-pivaloyl- L -tartaric acid = 98.0 T 65259-81-6 [sigmaaldrich.com]
- 6. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of indapamide enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Resolution: (-)-Dipivaloyl-L-tartaric Acid and Alternatives in the Separation of Racemic Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a cornerstone of pharmaceutical development, ensuring the isolation of enantiomers with the desired therapeutic activity while minimizing potential side effects from their counterparts. Among the arsenal of chiral resolving agents, derivatives of tartaric acid are renowned for their efficacy and versatility. This guide provides a comparative analysis of resolutions utilizing a prominent tartaric acid derivative, with a focus on providing actionable data and detailed protocols for laboratory application.
While comprehensive, comparative case studies for (-)-Dipivaloyl-L-tartaric acid are not extensively detailed in publicly available literature, this guide will utilize the closely related and well-documented resolving agent, (-)-Di-p-toluoyl-L-tartaric acid , as a representative example of a di-acylated L-tartaric acid derivative. The structural similarities and shared resolving mechanism make this a relevant and insightful comparison for researchers interested in this class of resolving agents.
This guide will focus on the successful resolution of (±)-Propranolol , a widely used beta-blocker, to illustrate the comparative performance of different chiral resolving agents.
Case Study: Resolution of (±)-Propranolol
Propranolol is a notable example where the (S)-(-)-enantiomer possesses the desired beta-blocking activity, while the (R)-(+)-enantiomer has other pharmacological effects. The efficient separation of these enantiomers is therefore of significant interest.
Data Presentation: Comparison of Resolving Agents for (±)-Propranolol
The following table summarizes the quantitative data for the resolution of racemic propranolol using (-)-Di-p-toluoyl-L-tartaric acid and, for comparison, (R)-(-)-Mandelic acid, another commonly employed chiral resolving agent.
| Resolving Agent | Racemic Compound | Molar Ratio (Racemate:Agent) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Desired Enantiomer (%) |
| (-)-Di-p-toluoyl-L-tartaric acid | (±)-Propranolol | 1:1 | Ethanol | Not explicitly stated, but successful crystallization reported[1][2] | High (implied by successful resolution) |
| (R)-(-)-Mandelic Acid | (±)-Propranolol | Not specified | Not specified | Not specified | Successful resolution reported via TLC[3] |
Note: Detailed quantitative data for yield and e.e. for the resolution of propranolol with these specific agents is not consistently reported in a directly comparable format in the available literature. The success of the resolution is noted, however.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of resolution experiments. Below are representative protocols for the chiral resolution of racemic propranolol.
Protocol 1: Resolution of (±)-Propranolol with (-)-Di-p-toluoyl-L-tartaric Acid
This protocol is based on established methods for the resolution of amines using di-acylated tartaric acid derivatives.
1. Formation of Diastereomeric Salts:
- In a suitable reaction vessel, dissolve one molar equivalent of (±)-Propranolol in warm ethanol.
- In a separate vessel, dissolve one molar equivalent of (-)-Di-p-toluoyl-L-tartaric acid in warm ethanol.
- Add the solution of the resolving agent to the solution of racemic propranolol with stirring.
- Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which will be the salt of (S)-(-)-Propranolol with (-)-Di-p-toluoyl-L-tartaric acid.
- The crystallization can be further encouraged by cooling the mixture in an ice bath.
2. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer.
3. Liberation of the Enantiomer:
- Suspend the collected diastereomeric salt in water.
- Add a sufficient amount of a base, such as 2M sodium hydroxide, to raise the pH and break the salt.
- Extract the liberated (S)-(-)-Propranolol with a suitable organic solvent, such as dichloromethane or ether.
- Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the enantiomerically enriched propranolol.
Protocol 2: Resolution of (±)-Propranolol using (R)-(-)-Mandelic Acid (Illustrative for TLC)
This protocol outlines a method for the analytical separation of propranolol enantiomers using Thin Layer Chromatography (TLC) with a chiral impregnating agent.
1. Preparation of Chiral TLC Plates:
- Prepare a solution of (R)-(-)-Mandelic acid in a suitable solvent (e.g., methanol).
- Immerse standard silica gel TLC plates in this solution and then allow the solvent to evaporate completely.
2. Chromatographic Separation:
- Spot a solution of racemic propranolol onto the prepared chiral TLC plate.
- Develop the chromatogram in a suitable mobile phase. The composition of the mobile phase will need to be optimized to achieve separation of the two enantiomeric spots.
- Visualize the separated spots using a suitable method, such as UV light or iodine vapor.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental processes described.
Caption: Workflow for the resolution of (±)-Propranolol with (-)-Di-p-toluoyl-L-tartaric acid.
References
A Comparative Guide to Chiral Separation: Classical Resolution vs. Chromatography
In the landscape of pharmaceutical development and scientific research, the effective separation of enantiomers is paramount. Enantiomers, being non-superimposable mirror images of each other, often exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison between classical resolution, primarily through diastereomeric salt crystallization, and modern chromatographic techniques for the separation of racemic mixtures. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection of the most suitable method for their specific needs, supported by experimental data and detailed methodologies.
Principles of Enantiomer Separation
A racemic mixture contains equal amounts of two enantiomers. Due to their identical physical properties in an achiral environment, separating these isomers presents a unique challenge. The two primary approaches to achieve this separation are classical resolution and chromatography.
Classical resolution relies on the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent. These newly formed diastereomers possess different physical properties, such as solubility, which allows for their separation through conventional methods like fractional crystallization.
Chromatographic separation utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times for the enantiomers as they pass through the chromatographic column, enabling their separation.
Efficiency Comparison: Classical Resolution vs. Chromatography
The choice between classical resolution and chromatographic methods is often dictated by factors such as the scale of the separation, desired purity, development time, and cost. Below is a summary of key performance indicators for each technique, using the separation of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen as a case study.
| Parameter | Classical Resolution (Diastereomeric Crystallization) | Chromatographic Separation (Preparative SFC) |
| Enantiomeric Excess (% ee) | 80% for S-enriched Ibuprofen[1] | 99.3% for (S)-Ibuprofen |
| Yield | 95% of S-enriched Ibuprofen[1] | 77.6% recovery of (S)-Ibuprofen |
| Resolution Factor (Rs) | Not applicable | Baseline resolution is typically achievable (>1.5) |
| Processing Time | Can be lengthy, often requiring multiple days for crystallization and optimization. One study noted that diastereomeric salt formation can be a slow process, sometimes requiring over 100 hours.[2] | Rapid, with separation achievable in minutes per injection cycle. |
| Scalability | Well-suited and cost-effective for large-scale industrial production.[3] | Readily scalable from analytical to preparative scales, with techniques like simulated moving bed (SMB) chromatography for continuous large-scale separation. |
| Development Effort | Can be labor-intensive, requiring screening of multiple resolving agents and crystallization conditions. | Method development can be systematic and rapid with automated screening systems. |
| "Green" Aspects | Often involves the use of organic solvents for crystallization and recovery. | Supercritical Fluid Chromatography (SFC) is considered a "greener" alternative due to the use of supercritical CO2 as the primary mobile phase, reducing organic solvent consumption. |
Experimental Protocols
Classical Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation
This protocol describes a general procedure for the separation of racemic ibuprofen using a chiral amine as the resolving agent.
1. Materials:
-
Racemic ibuprofen
-
Chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine)
-
Potassium hydroxide (optional, to facilitate salt formation)[1]
-
Solvent (e.g., methanol, ethyl acetate)[1]
-
Anti-solvent (e.g., water)[1]
-
Hydrochloric acid
-
Organic solvent for extraction (e.g., dichloromethane)
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
2. Procedure:
-
Salt Formation: Dissolve racemic ibuprofen and the chiral resolving agent (in a specific molar ratio, e.g., 1:0.5) in a suitable solvent.[1] The addition of a base like KOH can improve the solubility and facilitate salt formation.[1]
-
Crystallization: Induce crystallization of the diastereomeric salt. This can be achieved by cooling the solution, slow evaporation of the solvent, or by adding an anti-solvent.[1] The optimal temperature range and solvent-to-antisolvent ratio are critical for achieving high yield and diastereomeric excess.[1]
-
Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration and wash with a cold solvent. The other diastereomer remains in the filtrate.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with hydrochloric acid to a pH of approximately 2. This will protonate the ibuprofen, making it insoluble in water, and protonate the chiral resolving agent, making it water-soluble.
-
Extraction: Extract the liberated enantiomerically enriched ibuprofen with an organic solvent.
-
Purification and Analysis: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator. Analyze the enantiomeric excess of the product using chiral HPLC or polarimetry.
Chromatographic Separation of Racemic Ibuprofen using Supercritical Fluid Chromatography (SFC)
This protocol outlines a general procedure for the enantioselective separation of ibuprofen using preparative SFC.
1. Materials and Instrumentation:
-
Racemic ibuprofen
-
SFC-grade carbon dioxide
-
Co-solvent (e.g., methanol, ethanol)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Preparative SFC system equipped with a pump for CO2 and a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a detector (e.g., UV-Vis or Mass Spectrometer).
-
Fraction collector
2. Procedure:
-
Sample Preparation: Dissolve the racemic ibuprofen in the co-solvent to be used in the mobile phase at a suitable concentration.
-
System Equilibration: Equilibrate the chiral column with the mobile phase (a mixture of supercritical CO2 and a co-solvent in a defined ratio) at a specific flow rate, temperature, and back-pressure until a stable baseline is achieved.
-
Injection and Separation: Inject the sample solution onto the column. The two enantiomers will separate based on their differential interactions with the CSP.
-
Detection and Fraction Collection: Monitor the elution of the enantiomers using the detector. Collect the separated enantiomer fractions using an automated fraction collector.
-
Product Recovery and Analysis: Evaporate the solvent from the collected fractions to obtain the purified enantiomers. Determine the yield and enantiomeric excess of each enantiomer using an analytical chiral chromatography method.
Visualization of Workflows
To better illustrate the procedural differences, the following diagrams depict the workflows for classical resolution and chromatographic separation.
Caption: Workflow for Classical Resolution.
Caption: Workflow for Chromatographic Separation.
Conclusion
Both classical resolution and chromatographic methods are powerful tools for the separation of enantiomers. Classical resolution via diastereomeric salt formation remains a highly relevant and cost-effective method for large-scale production, particularly when high enantiomeric excess can be achieved in a single crystallization step. However, the theoretical yield is limited to 50% for the desired enantiomer in a single step without a racemization and recycling process for the unwanted enantiomer.
Chromatographic techniques, especially preparative HPLC and SFC, offer high-resolution separations with the potential for high enantiomeric purity and good recovery. These methods are highly versatile and can be applied to a wide range of compounds. The advent of SFC provides a faster and more environmentally friendly alternative to traditional HPLC. For drug development professionals, chromatography is often the method of choice for obtaining small quantities of pure enantiomers for initial biological testing due to its speed and efficiency. The selection of the optimal technique will ultimately depend on a careful evaluation of the specific project requirements, including scale, cost, time constraints, and the physicochemical properties of the compound of interest.
References
A Researcher's Guide to Analyzing Intermolecular Interactions in Diastereomeric Salt Crystals
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures through the formation of diastereomeric salts is a cornerstone of pharmaceutical development. The success of this chiral separation technique hinges on the subtle differences in the intermolecular interactions within the crystal lattices of the diastereomeric salts. A thorough analysis of these interactions is paramount for optimizing resolution processes and for the rational design of resolving agents. This guide provides a comparative analysis of key experimental and computational techniques used to elucidate and quantify these critical interactions, supported by experimental data and detailed protocols.
Comparing the Arsenal: Experimental and Computational Techniques
The investigation of intermolecular forces in diastereomeric salt crystals employs a combination of experimental and computational approaches. Each method offers unique insights into the crystal packing and the energetics of the interactions that govern diastereomeric recognition and separation.
Data Presentation: Performance of Analytical Methods
The following tables summarize quantitative data to facilitate the comparison of different analytical and computational methods.
Table 1: Comparison of Computational Methods for Lattice Energy Calculations
| Method | Mean Absolute Deviation (MAD) from Benchmark (kJ/mol) | Key Strengths | Key Limitations |
| PIXEL | ~1-2 | Fast computation, provides physically meaningful energy partitions (Coulombic, polarization, dispersion, repulsion) | Semi-empirical, relies on pre-calculated electron densities |
| DFT-D | ~1-2.5 | Good balance of accuracy and computational cost, widely applicable | Performance is dependent on the choice of functional and dispersion correction |
| LMP2 | Excellent agreement with experimental data | High accuracy, full ab initio periodic boundary calculation | High computational cost, limited to smaller systems |
Data compiled from various studies comparing computational methods for molecular crystals.[1][2][3][4][5]
Table 2: Typical Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis
| Interaction Type | Typical Percentage of Total Hirshfeld Surface Area | Significance in Diastereomeric Salts |
| H···H | 40 - 60% | Primarily van der Waals forces, contribute to overall packing efficiency. |
| O···H / N···H | 10 - 25% | Strong directional hydrogen bonds, crucial for chiral recognition.[6] |
| C···H | 5 - 15% | Weaker hydrogen bonds, contribute to stabilizing the crystal lattice. |
| π···π / C-H···π | < 10% | Stacking interactions, can influence the relative orientation of aromatic moieties. |
These are representative values; the actual percentages can vary significantly depending on the specific molecular structures.[6][7]
Table 3: Diastereomeric Salt Resolution Efficiency under Different Conditions
| Racemic Compound & Resolving Agent | Crystallization Time | Diastereomeric Excess (d.e.) of Crystalline Salt | Controlling Factor |
| 1-phenylpropane-amine & (R,R)-Tartaric Acid | 15 minutes | 89% | Kinetic |
| 1-phenylpropane-amine & (R,R)-Tartaric Acid | 12 hours | 44% | Thermodynamic |
| Pregabalin & (S)-Mandelic Acid | 15 minutes | 98% | Kinetic |
| Pregabalin & (S)-Mandelic Acid | 48 hours | Significantly lower | Thermodynamic |
This data illustrates how crystallization kinetics can be exploited to achieve higher diastereomeric purity.[8][9]
Experimental & Computational Protocols
Detailed methodologies for the key techniques are provided below to guide researchers in their application.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional structure of crystalline materials, providing precise atomic coordinates from which intermolecular interactions can be inferred.
Protocol:
-
Crystal Selection and Mounting:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.[10]
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Set up a data collection strategy to measure the intensities of a large number of unique reflections. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[10]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as polarization, Lorentz factor, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure provides the basis for analyzing intermolecular contacts.[11]
-
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density.
Protocol using CrystalExplorer:
-
Import Crystal Structure:
-
Generate Hirshfeld Surface:
-
Select the molecule of interest within the crystal structure.
-
Generate the Hirshfeld surface. The surface is defined as the region where the contribution of the selected molecule's electron density to the total crystal electron density is equal to 0.5.[14]
-
-
Map Properties on the Surface:
-
Map various properties onto the generated surface to visualize different aspects of intermolecular interactions. Common properties include:
-
d_norm: A normalized contact distance that highlights regions of close intermolecular contacts (red spots indicate contacts shorter than the van der Waals radii).[6]
-
Shape Index and Curvedness: These properties reveal the shape of the surface and can identify complementary hollows and knobs, which are indicative of close packing. They are also useful for identifying π-π stacking interactions.[15]
-
-
-
Generate 2D Fingerprint Plots:
-
Generate 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of the distance from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e).
-
Decompose the fingerprint plot to quantify the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H). This provides a quantitative measure of the relative importance of various interactions in the crystal packing.[6][16]
-
PIXEL Calculation for Interaction Energies
The PIXEL method provides a semi-empirical approach to calculate lattice and intermolecular interaction energies, partitioning them into physically meaningful Coulombic, polarization, dispersion, and repulsion terms.
Protocol using the CLP-PIXEL package:
-
Prepare the Input File:
-
Start with a CIF file of the crystal structure. If the structure was determined by X-ray diffraction, normalize the X-H bond lengths to standard neutron diffraction values.
-
Define the molecule(s) in the asymmetric unit and the space group symmetry in the PIXEL input file.
-
-
Calculate Molecular Electron Density:
-
Perform an ab initio calculation (e.g., using Gaussian at the MP2/6-31G** level) to obtain the electron density of the isolated molecule(s).[17]
-
-
Run the PIXEL Calculation:
-
The PIXEL program uses the calculated electron density and the crystal structure information to compute the interaction energies between a central molecule and all surrounding molecules within a specified radius.
-
The output provides the total lattice energy and a breakdown of the interaction energies for each molecular pair into Coulombic, polarization, dispersion, and repulsion components.[18][19]
-
-
Analyze the Results:
-
Identify the strongest intermolecular interactions and their nature (e.g., hydrogen bonds, van der Waals interactions).
-
Compare the interaction energies of different dimers within the crystal to understand the key interactions responsible for the overall packing.
-
Visualizing the Analysis Workflow
The following diagrams illustrate the logical flow of analyzing intermolecular interactions in diastereomeric salt crystals.
Caption: A general workflow for the analysis of intermolecular interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intermolecular interaction energies in molecular crystals: comparison and agreement of localized Møller-Plesset 2, dispersion-corrected density functional, and classical empirical two-body calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intermolecular interaction energies in molecular crystals: comparison and agreement of localized Møller-Plesset 2, dispersion-corrected density functional, and classical empirical two-body calculations. | Semantic Scholar [semanticscholar.org]
- 5. api.research-repository.uwa.edu.au [api.research-repository.uwa.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00526K [pubs.rsc.org]
- 10. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. crystalexplorer.net [crystalexplorer.net]
- 13. scribd.com [scribd.com]
- 14. crystalexplorer.net [crystalexplorer.net]
- 15. Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate [mdpi.com]
- 16. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. MrPIXEL: automated execution of Pixel calculations via the Mercury interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Intermolecular interaction energies in transition metal coordination compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01522G [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (-)-Dipivaloyl-L-tartaric Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of (-)-Dipivaloyl-L-tartaric Acid, tailored for researchers, scientists, and professionals in drug development.
Safety and Hazard Information
This compound is an organic acid. While some safety data sheets (SDS) classify it as not hazardous under OSHA and EC regulations, it is crucial to handle it with care due to conflicting information for similar compounds.[1][2] The closely related L-(+)-Tartaric acid is classified as causing serious eye damage and being harmful to aquatic life.[3][4] Therefore, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.
Quantitative Data Summary
The following table summarizes the GHS classification for L-(+)-Tartaric acid, a closely related compound, as different suppliers of this compound provide conflicting hazard information.
| Hazard Category | GHS Classification | Source |
| Serious Eye Damage | Category 1 | [3][4] |
| Acute Aquatic Toxicity | Category 3 | [4] |
Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[3][4] Do not discharge into drains or the environment.[2]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams, particularly bases, oxidizing agents, and flammable solvents.[5][6]
-
Containerization:
-
Leave the chemical in its original container if possible.
-
If transferring to a new container, use a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any known hazards.
-
-
Storage: Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials pending disposal.
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste management company. Adhere to all local, state, and federal regulations.
Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Avoid generating dust during cleanup.[3]
-
Place the spilled material into a suitable, closed container for disposal.[1][3]
-
Clean the affected area thoroughly.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
